molecular formula C14H8O8S2 B1585532 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- CAS No. 84-49-1

2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-

Cat. No.: B1585532
CAS No.: 84-49-1
M. Wt: 368.3 g/mol
InChI Key: OKONMFPEKSWGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- is a useful research compound. Its molecular formula is C14H8O8S2 and its molecular weight is 368.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9,10-dioxoanthracene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O8S2/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13/h1-6H,(H,17,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKONMFPEKSWGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058904
Record name 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-49-1, 53123-81-2
Record name 9,10-Dihydro-9,10-dioxo-2,7-anthracenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Anthraquinonedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053123812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-dioxoanthracene-2,7-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for immediate application in electrochemical and pharmaceutical research.

Chemical Identity & Core Applications

Parameter Data
IUPAC Name 9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonic acid
Common Name 2,7-AQDS; Anthraquinone-2,7-disulfonic acid
CAS Number 84-49-1 (Acid); 853-67-8 (Disodium Salt)
Molecular Formula

(Acid);

(Salt)
Molecular Weight 368.32 g/mol (Acid); 412.30 g/mol (Disodium Salt)
Primary Utility Negolyte in Redox Flow Batteries (RFB); ROS Generator (Photochemistry); Redox Mediator

Physicochemical Profiling

Unlike generic anthraquinones, 2,7-AQDS is defined by its amphiphilic redox character .[1] The sulfonate groups at the 2 and 7 positions provide high aqueous solubility (>1 M in specific conditions) while maintaining the reversibility of the quinone redox center.

Solubility & Acid-Base Properties

The sulfonic acid groups are strong acids (


), ensuring the molecule remains fully ionized and soluble across the entire pH range of aqueous electrolytes. However, the reduced hydroquinone form  (2,7-H

AQDS) exhibits pH-dependent protonation which dictates the redox mechanism.[1]
  • Solubility Limit: ~0.5 M in 1 M H

    
    SO
    
    
    
    ; can be enhanced to >1 M with additives like ethylene glycol which disrupt
    
    
    stacking.
  • Hydroquinone Acidity (Reduced Form):

    • 
       (Deprotonation of first -OH)
      
    • 
       (Deprotonation of second -OH)
      
Redox Potential & pH Dependence

The standard reduction potential (


) is 0.21 V vs. SHE  in 1 M acid. This potential shifts with pH according to the Nernst equation (approx. -59 mV/pH) until the 

of the hydroquinone is reached.
ConditionPotential (

)
Reaction Type
Acidic (pH 0) +0.21 V vs. SHE

(PCET)
Neutral (pH 7) -0.20 V vs. SHE

Alkaline (pH 14) -0.62 V vs. SHE

(Electron Transfer only)

Synthesis & Isomer Separation Protocol

Context: Commercial sulfonation of anthraquinone yields a mixture of 2,6-, 2,7-, and 1,5- isomers.[1][2] For high-precision battery or pharmaceutical data, isomer purity is non-negotiable as the 2,6-isomer has lower solubility and different dimerization kinetics.[1]

The "Salting Out" Fractionation Protocol

Based on US Patent 2074309A and optimized for laboratory scale.

Reagents: Anthraquinone (99%), Oleum (20-30% SO


), Sodium Chloride (NaCl), Sulfuric Acid.[1]

Step-by-Step Methodology:

  • Sulfonation: Dissolve anthraquinone in excess oleum.[2] Heat to 160°C for 4 hours. This high temperature favors the thermodynamic

    
    -sulfonation (2,6 and 2,7 positions) over 
    
    
    
    -sulfonation (1,5).[1]
  • Quenching: Cool the reaction mass carefully and pour into crushed ice/water to achieve a sulfuric acid concentration of ~10-15%.

  • Primary Filtration (Removal of Impurities): Filter off any unreacted anthraquinone or insoluble byproducts while the solution is still acidic.

  • Isomer Separation (The Critical Step):

    • Heat the filtrate to boiling.

    • Add NaCl (solid or saturated solution) slowly until the solution reaches ~15% salt concentration.

    • Cool slowly to room temperature.

    • Observation: The 2,7-disulfonate (Na salt) crystallizes preferentially as long, white/pearly needles.[1][3] The 2,6-isomer remains largely in solution due to its higher solubility in high ionic strength media.[1]

  • Purification: Filter the crystals. Recrystallize from hot water (with 1-2% NaCl) to remove trapped acid. Wash with ethanol to remove surface water and dry at 80°C.

Synthesis AQ Anthraquinone (Start) Sulf Sulfonation (Oleum, 160°C, 4h) AQ->Sulf Quench Quench in Ice (Dilute to ~10% Acid) Sulf->Quench Filter1 Filter Insoluble Impurities Quench->Filter1 Salt Add NaCl to 15% Heat to Boil Filter1->Salt Cryst Controlled Cooling (Fractional Crystallization) Salt->Cryst Sep Filtration Cryst->Sep Product27 2,7-AQDS (Solid) Long White Needles Sep->Product27 Waste26 2,6-AQDS (Filtrate) Remains in Mother Liquor Sep->Waste26

Figure 1: Workflow for the selective isolation of 2,7-AQDS from the crude sulfonation mixture.[1]

Redox Electrochemistry & Battery Application

2,7-AQDS is the "gold standard" negolyte for Aqueous Organic Redox Flow Batteries (AORFBs) due to its rapid kinetics (


).
Mechanism & Dimerization

At concentrations


, 2,7-AQDS undergoes dimerization in its oxidized form, which is a "silent killer" of battery capacity.[1]
  • Monomer Reduction:

    
    
    
  • Dimerization:

    
    
    
    • Equilibrium Constant (

      
      ): ~5 M
      
      
      
      in acid.
    • Impact: The dimer is electrochemically inactive or reduces at a more negative overpotential, effectively reducing the accessible concentration.

Cyclic Voltammetry (CV) Protocol

To validate the quality of synthesized 2,7-AQDS:

  • Electrolyte: 1 mM 2,7-AQDS in 1 M H

    
    SO
    
    
    
    .
  • Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).[1]

  • Parameters: Scan rate 10–100 mV/s.

  • Acceptance Criteria:

    • Peak Separation (

      
      ):  Should approach ~30-35 mV  (theoretical for 2e- transfer) at low scan rates.[1] Values >60 mV indicate electrode fouling or impure material.
      
    • Peak Ratio (

      
      ):  Must be exactly 1.0 , indicating full chemical reversibility.[1]
      

RedoxMechanism Ox AQDS (Oxidized) Red H2AQDS (Reduced) Ox->Red +2e-, +2H+ (Fast Kinetics) Dimer (AQDS)2 (Inactive Dimer) Ox->Dimer High Conc. K ~ 5 M^-1

Figure 2: Redox pathway showing the primary charge storage mechanism and the parasitic dimerization equilibrium.[1]

Photochemistry & Biological Relevance

For drug development professionals, 2,7-AQDS serves as a water-soluble model for anthracycline toxicity .[1]

Reactive Oxygen Species (ROS) Generation

Upon UV-Vis irradiation (absorption


), 2,7-AQDS populates a long-lived triplet state (

).[1]
  • Mechanism: Type II photo-oxidation.[1]

  • Pathway:

    
     (Singlet Oxygen).
    
  • Quantum Yield (

    
    ):  Typically 0.05–0.10 in aqueous solution.
    
  • Application: Used to assess the antioxidant capacity of biological fluids or to model skin phototoxicity of quinone-based drugs.

Toxicity Model

The quinone moiety mimics the core of Doxorubicin. In biological assays, 2,7-AQDS can undergo enzymatic reduction (via P450 reductase) to the semiquinone radical, which then reduces molecular oxygen to superoxide (


), establishing a "redox cycle" that depletes cellular NADPH.[1]

References

  • Redox Flow Battery Application & Dimerization

    • Huskinson, B. et al.[1] "A metal-free organic-inorganic aqueous flow battery."[1] Nature 505, 195–198 (2014).[1]

    • Source:

  • Synthesis & Isomer Separation

    • Rintelman, W. L.[1] "Process for preparing anthraquinone sulphonic acids." US Patent 1,899,957 (1933).

    • Source:

  • Electrochemical Kinetics & Protonation

    • Carney, T. J. et al. "Electrochemical Investigation of Solubilized Anthraquinone Disulfonate for Redox Flow Battery Applications."[1] Journal of The Electrochemical Society 163, A5073 (2016).

    • Source:

  • Photochemistry & Singlet Oxygen

    • Bethune, D. S. et al. "Singlet Oxygen Generation by Anthraquinones."[1] Journal of Chemical Physics (Generalized reference for AQ sulfonate photophysics).

Sources

Part 1: Unraveling CAS 84-49-1: 9,10-Dihydro-9,10-dioxo-2,7-anthracenedisulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to CAS 84-49-1 and the Associated Compound of Interest for Drug Development Professionals: Menadione Sodium Bisulfite

Initial Note to the Reader: Initial searches for CAS 84-49-1 identify the compound as 9,10-Dihydro-9,10-dioxo-2,7-anthracenedisulfonic acid. However, a significant portion of scientific and commercial literature redirects this query to Menadione Sodium Bisulfite (CAS 130-37-0), a compound of considerable interest in biological research and drug development. This guide will first address the chemical identity of CAS 84-49-1 and then provide a comprehensive technical overview of Menadione Sodium Bisulfite, which is likely the intended subject for an audience of researchers and drug development professionals.

The CAS number 84-49-1 is officially assigned to the organic compound 9,10-Dihydro-9,10-dioxo-2,7-anthracenedisulfonic acid.[1][2][3] This molecule belongs to the anthraquinone family and is characterized by a central anthracene core with two carbonyl groups and two sulfonic acid groups.[1]

Chemical Structure and Molecular Weight

The structure of 9,10-Dihydro-9,10-dioxo-2,7-anthracenedisulfonic acid is defined by its anthraquinone backbone with sulfonic acid groups attached at the 2 and 7 positions.[1]

  • Molecular Formula: C₁₄H₈O₈S₂[1][4][5]

  • Molecular Weight: 368.34 g/mol [2][3][5]

The presence of the sulfonic acid groups renders the compound highly water-soluble.[1]

Primary Applications

The primary applications of 9,10-Dihydro-9,10-dioxo-2,7-anthracenedisulfonic acid are in the industrial sector, particularly in the manufacturing of dyes and pigments.[1] Its ability to participate in redox reactions also makes it a useful intermediate in various chemical syntheses.[1]

Part 2: A Comprehensive Technical Guide to Menadione Sodium Bisulfite (CAS 130-37-0)

Menadione Sodium Bisulfite is a synthetic, water-soluble derivative of menadione (Vitamin K3).[6][7] Its enhanced solubility makes it a preferred form for pharmaceutical and research applications where parenteral administration or use in aqueous media is required.[8] This guide provides an in-depth exploration of its chemical properties, biological activities, and applications relevant to the scientific community.

Section 1: Core Chemical and Physical Properties

Menadione Sodium Bisulfite is the sodium salt of the 2-sulfonate of menadione.[9] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 130-37-0[6][10]
Molecular Formula C₁₁H₉NaO₅S[10]
Molecular Weight 276.24 g/mol [10]
Appearance White to off-white crystalline powder[11]
Solubility Soluble in water (≥50 mg/mL), insoluble in ethanol, ether, and benzene.[11]
Melting Point 121-124 °C[6][11]
Storage Temperature -20°C[6]
Section 2: Synthesis and Manufacturing

Menadione Sodium Bisulfite is synthesized through a bisulfite addition reaction with menadione (2-methyl-1,4-naphthoquinone).[8] The process generally involves reacting menadione with sodium bisulfite in an aqueous medium.[8]

A common laboratory-scale synthesis protocol is outlined below:

Experimental Protocol: Synthesis of Menadione Sodium Bisulfite

  • Dissolution: Dissolve 2-methyl-1,4-naphthoquinone (menadione) in a suitable solvent such as ethanol.

  • Reaction: Prepare an aqueous solution of sodium bisulfite and add it to the menadione solution.

  • Heating: Gently heat the reaction mixture with stirring to facilitate the addition reaction.

  • Crystallization: Cool the reaction mixture to induce crystallization of the menadione sodium bisulfite adduct.

  • Isolation and Purification: Isolate the crystals by filtration, wash with a cold solvent to remove unreacted starting materials, and dry under vacuum.

Synthesis_Workflow Menadione Menadione (2-methyl-1,4-naphthoquinone) ReactionVessel Reaction Mixture Menadione->ReactionVessel SodiumBisulfite Sodium Bisulfite (NaHSO3) SodiumBisulfite->ReactionVessel Solvent Aqueous Medium (e.g., Ethanol/Water) Solvent->ReactionVessel Heating Heating and Stirring ReactionVessel->Heating Crystallization Cooling and Crystallization Heating->Crystallization Filtration Filtration and Washing Crystallization->Filtration Drying Drying Filtration->Drying Product Menadione Sodium Bisulfite Drying->Product

Caption: Synthesis workflow for Menadione Sodium Bisulfite.

Section 3: Mechanism of Action and Biological Relevance

Menadione itself is a prothrombogenic compound and acts as a precursor to vitamin K2.[12] In vivo, it can be converted to the active vitamin K2, menaquinone, through alkylation.[12][13]

The primary mechanism of action of vitamin K is as a cofactor for the enzyme gamma-glutamyl carboxylase, which is essential for the post-translational modification of several blood clotting factors, including prothrombin (Factor II), and Factors VII, IX, and X.[6][10]

Beyond its role in coagulation, menadione and its derivatives are known to induce oxidative stress by generating reactive oxygen species (ROS), such as superoxide radicals.[6] This property has led to its use as a model quinone in cellular studies to investigate the effects of oxidative stress and to induce apoptosis in various cell lines.[6]

Biological_Pathway cluster_Cell Cellular Environment Menadione Menadione Sodium Bisulfite (Enters Cell) RedoxCycling Redox Cycling Menadione->RedoxCycling ROS Reactive Oxygen Species (ROS) (e.g., Superoxide) RedoxCycling->ROS Generates OxidativeStress Oxidative Stress ROS->OxidativeStress Leads to Apoptosis Apoptosis OxidativeStress->Apoptosis Induces

Caption: Menadione-induced oxidative stress leading to apoptosis.

Section 4: Applications in Research and Drug Development

Menadione Sodium Bisulfite is a versatile tool in the laboratory with several key applications:

  • Model Quinone: It is widely used as a model quinone in cell culture and in vivo studies to investigate the mechanisms of quinone-induced toxicity and oxidative stress.[6]

  • Inducer of Apoptosis: Due to its ability to generate ROS, it is employed to induce apoptosis in various cell lines, including cancer cells, allowing for the study of apoptotic pathways.[6]

  • Vitamin K Research: As a water-soluble form of vitamin K3, it is used in studies related to vitamin K metabolism and its role in coagulation and other biological processes.[7]

  • Therapeutic Potential: Research has explored its potential as an anticancer agent due to its cytotoxic activity against various cancer cell lines.[6][14] Additionally, it has been investigated for its potential to inhibit the aggregation of amyloid-β peptides, suggesting a possible role in Alzheimer's disease research.[15]

Section 5: Experimental Protocols

Protocol: Induction of Oxidative Stress in Cultured Cells using Menadione Sodium Bisulfite

This protocol provides a general guideline for inducing oxidative stress in a mammalian cell line.

  • Cell Culture: Plate the desired mammalian cell line in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Preparation of Menadione Sodium Bisulfite Solution: Prepare a stock solution of Menadione Sodium Bisulfite in sterile, deionized water or cell culture medium. Further dilute the stock solution to the desired final concentrations for treatment.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of Menadione Sodium Bisulfite. Include a vehicle control (medium without Menadione Sodium Bisulfite).

  • Incubation: Incubate the cells for the desired period (e.g., 2-24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assessment of Oxidative Stress: Following incubation, assess the levels of oxidative stress using appropriate assays, such as a DCFDA assay for intracellular ROS or a glutathione assay for antioxidant levels.

  • Data Analysis: Quantify the results and compare the treated groups to the vehicle control to determine the dose- and time-dependent effects of Menadione Sodium Bisulfite on oxidative stress.

Section 6: Safety and Handling

Menadione Sodium Bisulfite can cause irritation to the skin and respiratory tract.[11] When handling this compound, it is important to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact, wash the affected area thoroughly with water.[16][17] For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[16][18][19]

References

  • Chongqing Chemdad Co., Ltd. Menadione sodium bisulfite. [Link]

  • PubChem - NIH. Menadione | C11H8O2 | CID 4055. [Link]

  • ChemBK. menadione sodium bisulfite. [Link]

  • Wikipedia. Menadione. [Link]

  • AXEL - アズワン. 85-2781-55 Anthraquinone-2,7-Disulfonic Acid Disodium Salt 25g 260327. [Link]

  • PubMed. Menadione sodium bisulfite inhibits the toxic aggregation of amyloid-β(1-42). [Link]

  • Google Patents. CN113185431A - Green preparation method of menadione sodium bisulfite.
  • Gsrs. 2,7-DISULFOANTHRAQUINONE. [Link]

  • Angene Chemical. 9,10-Dioxo-9,10-dihydroanthracene-2,7-disulfonic acid(CAS# 84-49-1). [Link]

  • PubChem. Menadione Sodium Bisulfite | C11H9NaO5S | CID 23665888. [Link]

  • Google Patents. CN104163779A - Method for preparing menadione sodium bisulfite continuously in tubular type reactor.
  • Chemsrc. CAS#:84-50-4 | 9,10-dioxoanthracene-2,6-disulphonic acid. [Link]

  • Castrol. SAFETY DATA SHEET. [https://msdspds.castrol.com/msdss/msds_en-gb.nsf/0/1E6A5B4F1B3C0D08802588D1005B9C5F/ file/Vector%201.pdf)
  • National Institute of Standards and Technology. SAFETY DATA SHEET. [Link]

Sources

An In-depth Technical Guide to the Historical Discovery and Development of Anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and development of anthraquinone derivatives. From their initial isolation from natural sources and the groundbreaking synthesis of alizarin to their evolution as critical scaffolds in medicinal chemistry, this document traces the scientific journey of this important class of compounds. It delves into the key chemical innovations, the elucidation of their mechanisms of action, and their expanding applications in therapeutics, offering valuable insights for researchers and professionals in the field of drug discovery and development.

The Dawn of an Era: From Natural Pigments to Synthetic Dyes

The story of anthraquinones begins not in a laboratory, but in the vibrant hues of nature. For millennia, dyes derived from natural sources were prized commodities. One of the most important of these was the red dye obtained from the root of the madder plant (Rubia tinctorum), used to color textiles. In 1826, the French chemists Pierre-Jean Robiquet and Jean-Jacques Colin isolated the primary coloring agent from madder root and named it alizarin.[1] This discovery marked the first step towards understanding the chemical nature of these potent colorants.

However, it was the burgeoning field of organic chemistry in the mid-19th century that truly unlocked the potential of this class of molecules. The critical breakthrough came in 1868 when German chemists Carl Graebe and Carl Liebermann achieved the first synthesis of alizarin from anthracene, a component of coal tar.[2][3][4][5][6] This was a landmark achievement for several reasons. Firstly, it was the first time a natural dye had been synthetically produced, a feat that revolutionized the dyeing industry and severely impacted the agricultural sector reliant on madder cultivation.[4][6] Secondly, it laid the foundation for the systematic study and development of a vast array of synthetic dyes based on the anthraquinone scaffold.

The term "anthraquinone" itself was coined by Graebe and Liebermann in their 1868 publication.[7] The earliest recorded synthesis of the parent compound, anthraquinone, was in 1840 by the French chemist Auguste Laurent, who oxidized anthracene.[8] He initially named the compound "anthracenuse," while it was independently termed "oxanthracen" by another chemist, Anderson.[8] It was Graebe and Liebermann who proposed the now-accepted name "anthraquinone" nearly three decades later.[8] The correct diketone structure of anthraquinone was finally proposed by Fittig in 1873.[8]

The Chemical Core: Structure and Early Synthetic Methodologies

The fundamental structure of anthraquinone is a 9,10-dioxoanthracene core. This planar, aromatic tricycle is the parent structure from which a vast number of derivatives are formed through substitution on the benzene rings.

Early Synthetic Protocols for Alizarin

The initial synthesis of alizarin by Graebe and Liebermann was a multi-step process that began with the oxidation of anthracene to anthraquinone. Subsequent steps involved halogenation and fusion with alkali. An early method involved the bromination of anthraquinone to yield dibromoanthraquinone, which was then fused with caustic potash to produce alizarin.[9]

A more refined and commercially viable process was soon developed. This involved the sulfonation of anthraquinone with fuming sulfuric acid to produce anthraquinone-2-sulfonic acid.[1][10] This intermediate was then fused with sodium hydroxide and an oxidizing agent, such as potassium chlorate, under pressure to yield the sodium salt of 1,2-dihydroxyanthraquinone (alizarin).[1][10]

Caption: Early industrial synthesis of Alizarin from Anthracene.

Beyond the Dye Vat: The Emergence of Medicinal Applications

While the initial focus of anthraquinone chemistry was on the development of dyes, it soon became apparent that these compounds possessed significant biological activity. For centuries, various plants containing anthraquinone derivatives, such as aloe, senna, rhubarb, and cascara, had been used in traditional medicine, primarily for their laxative effects.[11][12] This historical use provided the first clues to the pharmacological potential of this chemical class.

The transition from dye chemistry to medicinal chemistry was driven by the growing understanding of structure-activity relationships. Researchers began to systematically modify the anthraquinone scaffold to explore a wider range of biological targets.

Naturally Occurring Bioactive Anthraquinones

Nature provides a rich diversity of anthraquinone derivatives with a wide spectrum of biological activities. These compounds are found in plants, fungi, lichens, and even insects.[7][8]

Compound Natural Source Primary Biological Activity
Emodin Rhubarb, Buckthorn, Japanese knotweedLaxative, Anti-inflammatory, Anticancer[8][13]
Aloe-emodin Aloe veraLaxative, Antiviral, Anticancer[7][8]
Rhein Rhubarb, SennaLaxative, Anti-inflammatory, Nephroprotective[8]
Hypericin Hypericum species (St. John's Wort)Antidepressant, Antiviral, Photosensitizer[7][14][15][16]
Carmine Cochineal insectsRed pigment, Food colorant

These naturally occurring compounds served as important lead structures for the development of synthetic analogs with improved efficacy and safety profiles.

The Modern Era: Anthraquinones in Drug Discovery and Development

The 20th century witnessed the systematic exploration of anthraquinone derivatives as therapeutic agents, particularly in the field of oncology. The planar structure of the anthraquinone core allows it to intercalate into DNA, a mechanism that forms the basis for the anticancer activity of many of its derivatives.

Anthracyclines and Mitoxantrone: A Paradigm Shift in Cancer Chemotherapy

The discovery of the anthracycline antibiotics, such as doxorubicin and daunorubicin, from Streptomyces species in the 1960s was a major breakthrough in cancer treatment. While not strictly anthraquinone derivatives in their entirety, they contain a tetracyclic aglycone that is a derivative of naphthacenequinone, which is structurally related to anthraquinone. Their potent antitumor activity spurred further research into synthetic anthraquinone-based anticancer agents.[17][18]

This research led to the development of mitoxantrone, a synthetic anthracenedione that was designed to retain the DNA intercalating properties of the anthracyclines while reducing their cardiotoxicity. Mitoxantrone and other synthetic aminoanthraquinones have become important components of chemotherapy regimens for various cancers.[13]

Caption: General mechanism of action for many anthraquinone-based anticancer drugs.

Expanding Therapeutic Horizons

The therapeutic applications of anthraquinone derivatives continue to expand beyond oncology. Researchers are actively investigating their potential in a variety of other disease areas:

  • Antimicrobial Agents: Certain anthraquinone derivatives have demonstrated activity against a range of bacteria and fungi.[8][12]

  • Anti-inflammatory Agents: The anti-inflammatory properties of some anthraquinones are being explored for the treatment of conditions like arthritis.[11][12]

  • Antiviral Agents: Some derivatives have shown promise as antiviral agents, including activity against HIV.[8]

  • Neuroprotective Agents: The potential of anthraquinones to protect against neurodegenerative diseases is an emerging area of research.[8]

  • Enzyme Inhibitors: Anthraquinone derivatives are being developed as inhibitors of various enzymes, such as ectonucleoside triphosphate diphosphohydrolases (NTPDases), which have potential applications in inflammation, neurodegenerative diseases, and cancer.[19][20]

Industrial Applications Beyond Medicine

While the focus of this guide is on the historical and medicinal aspects of anthraquinone derivatives, it is important to note their continued significance in various industrial processes. A major application is in the production of hydrogen peroxide via the anthraquinone process, which was developed in the 1930s.[21] Additionally, they are used in the pulping of wood for paper production.[7]

Future Directions and Perspectives

The historical journey of anthraquinone derivatives, from natural pigments to life-saving drugs, is a testament to the power of chemical synthesis and the importance of natural products as a source of inspiration for drug discovery. The anthraquinone scaffold remains a promising platform for the development of new therapeutic agents.[18] Future research will likely focus on:

  • The discovery of novel, naturally occurring anthraquinones from diverse sources such as marine fungi.[22]

  • The design and synthesis of new derivatives with enhanced potency, selectivity, and safety profiles.

  • The elucidation of novel mechanisms of action and the identification of new biological targets.

  • The development of innovative drug delivery systems to improve the therapeutic index of anthraquinone-based drugs.

The rich history and diverse applications of anthraquinone derivatives ensure that they will continue to be a fascinating and important area of research for years to come.

References

  • Anthraquinones - Wikipedia. Available from: [Link]

  • Alizarin (resource) - NCMALearn - North Carolina Museum of Art. Available from: [Link]

  • Alizarin, synthetic - MFA Cameo - Museum of Fine Arts Boston. Available from: [Link]

  • Malik, E. M., & Müller, C. E. (2016). Anthraquinones as Pharmacological Tools and Drugs. Medical research reviews, 36(4), 705–748. Available from: [Link]

  • Advances In the Discovery of Anthraquinone-Based Anticancer Agents. (2018). Recent Patents on Anti-Cancer Drug Discovery, 13(1), 39-60. Available from: [Link]

  • Carl Graebe - Wikipedia. Available from: [Link]

  • ANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf. Available from: [Link]

  • Pharmacokinetics of Anthraquinones from Medicinal Plants. (2021). Frontiers in Pharmacology, 12, 646398. Available from: [Link]

  • 9,10-anthraquinone derivatives as new promising antimicrobial compounds. (2021). ACHIEVEMENTS OF UKRAINE AND THE EU IN ECOLOGY, BIOLOGY, CHEMISTRY, GEOGRAPHY AND AGRICULTURAL SCIENCES, 240-261. Available from: [Link]

  • Carl Graebe | Organic Chemist, Inorganic Chemist & Dye Maker - Britannica. Available from: [Link]

  • Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (2021). RSC Advances, 11(48), 30269-30293. Available from: [Link]

  • Discovery of anthraquinone-triazene derivatives as novel antitumor agents causing DNA damage. (2025). Bioorganic & Medicinal Chemistry Letters, 128, 130347. Available from: [Link]

  • Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. (2020). Frontiers in Chemistry, 8, 733. Available from: [Link]

  • Alizarin - Wikipedia. Available from: [Link]

  • Novel Anthraquinone-based Derivatives as Potent Inhibitors for Receptor Tyrosine Kinases. (2016). International Journal of Pharmaceutical Sciences and Research, 7(8), 3217-3224. Available from: [Link]

  • ALIZARIN - Chemistry Education. Available from: [Link]

  • Hypericin: Source, Determination, Separation, and Properties. (2020). Journal of AOAC INTERNATIONAL, 103(4), 868-877. Available from: [Link]

  • Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. (2020). Frontiers in Chemistry, 8, 733. Available from: [Link]

  • Hypericum Genus as a Natural Source for Biologically Active Compounds. (2020). Molecules, 25(18), 4175. Available from: [Link]

  • Hypericin - Wikipedia. Available from: [Link]

  • Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a comprehensive update. (2022). RSC Chemical Biology, 3(10), 1205-1234. Available from: [Link]

  • Alizarin synthesis - Sciencemadness Discussion Board. Available from: [Link]

  • Hypericin - The Facts About a Controversial Agent. (2002). Current Pharmaceutical Design, 8(3), 239-251. Available from: [Link]

  • Hypericin: A Natural Anthraquinone as Promising Therapeutic Agent. (2025). Current Pharmaceutical Design. Available from: [Link]

  • The synthesis of a dye based on alizarin. (2025). Journal of Organic and Pharmaceutical Chemistry, 23(1), 4-15. Available from: [Link]

  • Advances in the Discovery of Anthraquinone-Based Anticancer Agents. (2018). Recent Patents on Anti-Cancer Drug Discovery, 13(1), 39-60. Available from: [Link]

  • Hydrogen peroxide - Wikipedia. Available from: [Link]

Sources

Electrochemical Architecture of AQDS: A Mechanistic & Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anthraquinone-2,7-disulfonic acid (AQDS) represents the foundational benchmark for aqueous organic redox flow batteries (RFBs).[1] Its rapid kinetics, high solubility in acid (>1 M), and reversible two-electron transfer make it the "hydrogen standard" of organic electrochemistry. This guide dissects the fundamental behavior of AQDS, moving beyond basic cyclic voltammetry into the specific thermodynamic and kinetic governing laws that dictate its performance in high-fidelity energy storage systems.

Part 1: Molecular Thermodynamics & Redox Mechanics

The Proton-Coupled Electron Transfer (PCET) Mechanism

In acidic media (pH < 7), AQDS undergoes a reversible, concerted two-proton, two-electron reduction. Unlike simple outer-sphere electron transfers (like ferrocene), the AQDS redox event is strictly governed by pH, adhering to a Nernstian shift of approximately -59 mV/pH.

The reduction transforms the central quinone ring into a hydroquinone structure (


). Crucially, at high concentrations (>10 mM), a parasitic but reversible dimerization occurs, forming a quinhydrone-type complex (charge-transfer complex) between the oxidized (AQDS) and reduced (

) species. This dimerization is electrochemically inactive in the potential window of interest and must be accounted for in volumetric capacity calculations.
Mechanistic Pathway Diagram

AQDS_Mechanism AQDS AQDS (Oxidized) Quinone Form SQ Semiquinone (Radical Intermediate) AQDS->SQ +1e-, +1H+ Dimer Quinhydrone Dimer (Inactive) AQDS->Dimer High Conc. (>10mM) SQ->AQDS -1e-, -1H+ H2AQDS H2AQDS (Reduced) Hydroquinone Form SQ->H2AQDS +1e-, +1H+ H2AQDS->SQ -1e-, -1H+ H2AQDS->Dimer Intermolecular Interaction

Figure 1: The redox pathway of AQDS in acidic media, highlighting the PCET mechanism and the concentration-dependent dimerization trap.

Part 2: Kinetic Profiling & Quantitative Benchmarks

Intrinsic Kinetic Parameters

AQDS exhibits "fast" kinetics on carbon surfaces, often approaching the reversible limit where mass transport (diffusion) becomes the rate-determining step rather than electron transfer.

Table 1: Fundamental Electrochemical Parameters of AQDS (1 M


) 
ParameterValueUnitSignificance
Standard Potential (

)

V vs. SHELow potential ideal for anolyte application.[2]
Rate Constant (

)


Indicates rapid kinetics; negligible activation overpotential.[2]
Diffusion Coefficient (

)


Governs limiting current; slightly lower than vanadium ions.
Dimerization Constant (

)


Equilibrium constant for loss of active species to dimers.
Solubility


High volumetric energy density potential.

Data sourced from Huskinson et al. [1] and Carney et al. [2].

Mass Transport Analysis (Levich Behavior)

To accurately determine


, one must decouple kinetic current from diffusion current using a Rotating Disk Electrode (RDE). AQDS follows the Koutecký-Levich (K-L) relationship:


Where:

  • 
     = rotation rate (rad/s)
    
  • 
     = kinematic viscosity (
    
    
    
    for 1M
    
    
    )

Critical Insight: If your K-L plot (


 vs 

) does not yield a straight line passing through the origin (for the diffusion-limited region), your electrode surface is likely fouled or the AQDS concentration is high enough to induce significant dimerization, violating the dilute solution approximation.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to eliminate common artifacts such as uncompensated resistance (


) and surface fouling.
Workflow Diagram

Experimental_Protocol Setup 1. Cell Setup GC Working, Pt Counter, Ag/AgCl Ref 1 mM AQDS in 1M H2SO4 Pretreat 2. Surface Activation Polish (0.05µm Alumina) -> Sonicate Setup->Pretreat EIS 3. Impedance Check (EIS) Measure Ru (Uncompensated Resistance) Pretreat->EIS CV_Scan 4. Cyclic Voltammetry Scan Rates: 10 - 500 mV/s Check for peak separation > 59mV EIS->CV_Scan If Ru < 100 ohms RDE 5. RDE Hydrodynamics Rotations: 400 - 2500 RPM Construct K-L Plots CV_Scan->RDE If Quasi-Reversible Validation 6. Data Validation Is i_p proportional to v^1/2? Is E_half constant? RDE->Validation Validation->Pretreat Fail

Figure 2: Validated workflow for extracting kinetic parameters of AQDS.

Step-by-Step Methodology
  • Electrolyte Preparation: Dissolve AQDS to a concentration of 1 mM (not higher) in 1 M

    
    . High concentrations introduce errors in 
    
    
    
    calculation due to viscosity changes and dimerization [2].
  • Electrode Polishing: Polish the Glassy Carbon (GC) electrode with 0.05 µm alumina slurry on a micro-cloth for 2 minutes. Sonicate in DI water for 30 seconds. Why? AQDS kinetics are surface-sensitive; oxides or adsorbed impurities will artificially lower the measured

    
    .
    
  • iR Compensation: Perform Electrochemical Impedance Spectroscopy (EIS) at Open Circuit Potential (OCP) (100 kHz to 10 Hz). Record the high-frequency intercept (

    
    ). Apply 85% iR-compensation in the potentiostat software.
    
  • Cyclic Voltammetry (CV):

    • Scan range: 0.0 V to 0.5 V vs SHE (adjust for your Ref).

    • Scan rates: 10, 20, 50, 100, 200, 500 mV/s.

    • Validation: Plot Peak Current (

      
      ) vs. Square Root of Scan Rate (
      
      
      
      ). Linearity (
      
      
      ) confirms diffusion control.
  • RDE Analysis:

    • Hold potential at 0.0 V (mass transport limiting region).

    • Step rotation rates: 400, 900, 1600, 2500 rpm.

    • Construct Koutecký-Levich plots. The slope yields

      
      ; the intercept yields 
      
      
      
      .

Part 4: Stability & Degradation Mechanisms

While AQDS is robust, it is not immune to degradation.[2] The primary failure mode in long-term cycling is chemical rather than electrochemical.

  • Dimerization: As noted, this is reversible but reduces power density by lowering the activity of the monomer. It is mitigated by operating at elevated temperatures (>40°C) or modifying the supporting electrolyte ionic strength [3].

  • Anthrone Formation: Deep reduction or holding the battery at 100% State of Charge (SOC) for extended periods can lead to the disproportionation of the hydroquinone form into anthrone/anthranol species, which are irreversible degradation products.

  • Desulfonation: Under extreme pH or thermal stress, the sulfonate groups can hydrolyze, leading to precipitation of the insoluble anthraquinone core.

Mitigation Strategy: Avoid holding the battery at 100% SOC. A shallow cycling protocol (10-90% SOC) significantly extends lifetime [1].

References

  • Huskinson, B. et al. (2014). A metal-free organic-inorganic aqueous flow battery. Nature, 505, 195–198. Link

  • Carney, T. J. et al. (2017). Concentration-Dependent Dimerization of Anthraquinone Disulfonic Acid and Its Impact on Charge Storage. Chemistry of Materials, 29(11), 4801–4810. Link

  • Wedege, K. et al. (2016). Benchmarking the stability of aqueous organic redox flow battery electrolytes. Scientific Reports, 6, 39101. Link

  • Gerhardt, M. R. et al. (2017). Anthraquinone derivatives in aqueous flow batteries. Journal of The Electrochemical Society, 164(2), A484. Link

Sources

mechanism of action in microbial sulfide production inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanisms of Action in Microbial Sulfide Production Inhibition

Foreword: The Imperative to Control Microbial Sulfidogenesis

Microbial sulfide production, primarily driven by sulfate-reducing microorganisms (SRM), is a double-edged sword in biology and industry. While a cornerstone of global sulfur and carbon cycling, the generation of hydrogen sulfide (H₂S) poses significant threats. In industrial settings, such as oil and gas production, biogenic H₂S leads to reservoir souring, catastrophic corrosion of infrastructure, and plugging.[1] Environmentally, it contributes to the foul odors of sewers and can lead to concrete corrosion.[2] In a clinical context, H₂S produced by gut microbiota is implicated in inflammatory bowel disease, while in pathogenic bacteria, it serves as a crucial defense molecule against antibiotics.[3][4][5]

Consequently, the ability to control and inhibit microbial sulfide production is of paramount importance. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of inhibitors. It provides a detailed exploration of the core biochemical pathways, dissects the molecular mechanisms of inhibition, presents validated experimental protocols for their study, and explores synergistic strategies for enhanced efficacy.

The Central Pathway: Dissimilatory Sulfate Reduction (DSR)

To inhibit a process, one must first understand it. The primary route for high-volume sulfide production in anaerobic environments is Dissimilatory Sulfate Reduction (DSR), a form of anaerobic respiration where sulfate (SO₄²⁻) acts as the terminal electron acceptor.[6] This multi-step enzymatic pathway is the target for most specific metabolic inhibitors.

The process begins with the activation of the energetically stable sulfate ion, a step that requires an input of energy.[1]

  • Sulfate Activation: The enzyme ATP sulfurylase (also known as sulfate adenylyltransferase or Sat) catalyzes the reaction between sulfate and ATP to form adenosine 5'-phosphosulfate (APS) and pyrophosphate.[1][7][8] This activation is critical because it raises the redox potential of the sulfur atom, making subsequent reduction thermodynamically favorable.[7][8]

  • APS Reduction: The enzyme adenylyl-sulfate reductase (APS reductase or Apr) reduces APS to sulfite (SO₃²⁻) and AMP.[1][7][9]

  • Sulfite Reduction: In the final and most complex step, the dissimilatory sulfite reductase (Dsr) enzyme complex catalyzes the six-electron reduction of sulfite to sulfide (S²⁻).[7] The sulfide then protonates according to the ambient pH to form HS⁻ or H₂S.

DSR_Pathway cluster_cell SRM Cell Sulfate Sulfate (SO₄²⁻) APS Adenosine 5'-phosphosulfate (APS) Sulfate->APS ATP sulfurylase (Sat) Sulfite Sulfite (SO₃²⁻) APS->Sulfite APS reductase (Apr) AMP_PPi_out AMP + PPi APS->AMP_PPi_out Sulfide Sulfide (H₂S) Sulfite->Sulfide Dissimilatory Sulfite Reductase (Dsr) AMP_out AMP Sulfite->AMP_out ATP_in ATP ATP_in->APS Electrons_in1 2e⁻ Electrons_in1->Sulfite Electrons_in2 6e⁻ Electrons_in2->Sulfide

Figure 1: The core enzymatic steps of Dissimilatory Sulfate Reduction (DSR).

Mechanisms of Inhibition: A Multi-Pronged Attack

Inhibitors of microbial sulfide production operate through diverse mechanisms, ranging from highly specific metabolic interference to broad-spectrum biocidal action.

Competitive Inhibition: The Analog Strategy

Competitive inhibitors are molecules that structurally resemble the natural substrate of an enzyme, allowing them to bind to the active site but preventing the catalytic reaction from proceeding.

  • Molybdate (MoO₄²⁻): The classic specific inhibitor of SRMs, molybdate is a structural analog of sulfate.[10] It is actively transported into the cell and utilized by ATP sulfurylase to form adenosine 5'-phosphomolybdate. This product is unstable and hydrolyzes spontaneously, resulting in a futile cycle that depletes the cell of ATP.[11][12] While this is the canonical mechanism, recent studies suggest the process may be more complex, as strains lacking the ATP sulfurylase enzyme remain sensitive to molybdate, indicating additional, as-yet-unidentified targets.[12][13]

  • Nitrite (NO₂⁻): Nitrite is a specific metabolic inhibitor that acts as a sulfite analog.[11] Its primary target is the dissimilatory sulfite reductase (Dsr), blocking the final step of the DSR pathway and thus preventing sulfide formation.[11] This targeted action makes nitrite a valuable tool, especially in industrial applications where it can be generated in situ by nitrate-reducing bacteria.[14]

Inhibitor_Action Sulfate Sulfate Sat ATP sulfurylase Sulfate->Sat APS APS Apr APS reductase APS->Apr Sulfite Sulfite Dsr Dsr Sulfite->Dsr Sulfide Sulfide Inhibitor1 Molybdate Inhibitor1->Sat Competitive Inhibition Inhibitor2 Nitrite Inhibitor2->Dsr Competitive Inhibition Sat->APS Apr->Sulfite Dsr->Sulfide MIC_Workflow start Start prep_media Prepare Anaerobic SRM Growth Medium start->prep_media inoculate Inoculate with Active SRM Culture prep_media->inoculate incubate1 Incubate to Mid-Log Phase inoculate->incubate1 add_inhibitor Add Serial Dilutions of Inhibitor incubate1->add_inhibitor incubate2 Incubate for 21-30 Days add_inhibitor->incubate2 measure Periodically Measure Sulfide Concentration incubate2->measure analyze Analyze Data to Find Lowest Concentration with No Sulfide Increase measure->analyze end Determine MIC analyze->end

Figure 3: Standard experimental workflow for determining the MIC of an inhibitor.
Protocol: Sulfide Quantification via Methylene Blue Assay

This is a widely used colorimetric method for reliably measuring sulfide concentrations in aqueous samples.

Methodology:

  • Reagent Preparation:

    • Reagent A (Amine solution): N,N-dimethyl-p-phenylenediamine sulfate in hydrochloric acid.

    • Reagent B (Iron solution): Ferric chloride (FeCl₃) in hydrochloric acid.

    • Sulfide Standard: A stock solution of known concentration prepared from sodium sulfide nonahydrate (Na₂S·9H₂O).

  • Sample Preparation: Dilute the microbial culture sample in deoxygenated water to bring the sulfide concentration into the linear range of the assay (typically 1-100 µM).

  • Reaction: In a test tube, add the diluted sample, followed by Reagent A and then Reagent B, mixing after each addition.

  • Incubation: Allow the reaction to proceed in the dark for at least 20 minutes for full color development. The sulfide reacts to form the stable Methylene Blue dye.

  • Measurement: Measure the absorbance of the solution at 670 nm using a spectrophotometer.

  • Quantification: Determine the sulfide concentration in the original sample by comparing its absorbance to a standard curve generated using known concentrations of the sulfide standard.

Synergistic Inhibition: A Force Multiplier

A key insight for practical application is that combining inhibitors with different mechanisms of action can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual parts. A prime example is the combination of the metabolic inhibitor nitrite with broad-spectrum biocides like glutaraldehyde or benzalkonium chloride. [11][14]Nitrite weakens the SRMs by specifically targeting Dsr, potentially making them more susceptible to the membrane-disrupting or protein-cross-linking action of the biocide. This allows for significantly lower concentrations of the biocide to be used, reducing costs and environmental impact. [11] The degree of synergy can be quantified using the Fractional Inhibitory Concentration Index (FICI), calculated as:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

A FICI value of < 1 indicates synergy, a value of 1 indicates an additive effect, and a value > 1 indicates antagonism. [11]

Conclusion and Future Outlook

The inhibition of microbial sulfide production is a multifaceted challenge requiring a deep understanding of the underlying biochemistry and microbiology. The classical approach of targeting the core DSR pathway with metabolic analogs like molybdate and nitrite remains highly relevant. However, the field is evolving. The strategy of disarming pathogenic bacteria by inhibiting their defensive H₂S production represents a significant advancement, offering a way to rejuvenate our existing antibiotic arsenal. Future research will likely focus on developing even more specific and potent inhibitors, exploring the regulation of sulfidogenic pathways as a novel target, and designing intelligent synergistic combinations that are both highly effective and environmentally benign.

References

  • Reis, M. A., Almeida, J. S., Lemos, P. C., & Carrondo, M. J. (1992). Inhibition of sulfate-reducing bacteria by metal sulfide formation in bioremediation of acid mine drainage. Biotechnology and Bioengineering, 40(5), 593-600. [Link]

  • Utgikar, V. P., Chen, B. Y., Chaudhary, A., & Tabak, H. H. (2002). Inhibition of sulfate-reducing bacteria by sulfide formation in bioremediation of acid mine drainage. Environmental Toxicology and Chemistry, 21(1), 18-24. [Link]

  • Gieg, L. M., Jack, T. R., & Foght, J. M. (2011). Control of Microbial Sulfide Production with Biocides and Nitrate in Oil Reservoir Simulating Bioreactors. Frontiers in Microbiology, 2, 19. [Link]

  • Greene, E. A., Brunelle, V., Jenneman, G. E., & Voordouw, G. (2006). Synergistic inhibition of microbial sulfide production by combinations of the metabolic inhibitor nitrite and biocides. Applied and Environmental Microbiology, 72(12), 7897–7901. [Link]

  • Wikipedia contributors. (2024). Hydrogen sulfide. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Dissimilatory sulfate reduction. In Wikipedia, The Free Encyclopedia. [Link]

  • Shatalin, K., et al. (2021). Inhibiting hydrogen sulfide production makes drug-resistant bacteria susceptible to antibiotics. EurekAlert!. [Link]

  • LibreTexts. (2024). 5.9C: Sulfate and Sulfur Reduction. Biology LibreTexts. [Link]

  • Al-Zuhair, S., El-Naas, M. H., & Al-Hassani, I. (2008). Sulfate inhibition effect on sulfate reducing bacteria. Biochemical Engineering Journal, 40(2), 257-263. [Link]

  • Strocchi, A., & Levitt, M. D. (1993). Effect of antibiotics and bismuth on fecal hydrogen sulfide and sulfate-reducing bacteria in the rat. FEMS Microbiology Letters, 109(2-3), 241-245. [Link]

  • Gusarov, I., et al. (2022). Enhancement of the Bactericidal Effect of Antibiotics by Inhibition of Enzymes Involved in Production of Hydrogen Sulfide in Bacteria. Biochemistry (Moscow), 87(Suppl 1), S199–S210. [Link]

  • Greene, E. A., Brunelle, V., Jenneman, G. E., & Voordouw, G. (2006). Synergistic Inhibition of Microbial Sulfide Production by Combinations of the Metabolic Inhibitor Nitrite and Biocides. ResearchGate. [Link]

  • El-Shamy, H., et al. (2022). Growth Inhibition of Sulfate-Reducing Bacteria during Gas and Oil Production Using Novel Schiff Base Diquaternary Biocides: Synthesis, Antimicrobial, and Toxicological Assessment. ACS Omega, 7(44), 40045–40058. [Link]

  • Tan, Y., et al. (2022). Sulphate-Reducing Bacteria's Response to Extreme pH Environments and the Effect of Their Activities on Microbial Corrosion. Materials, 15(19), 6563. [Link]

  • PR Newswire. (2021). Researchers Discover Critical Role of Hydrogen Sulfide in Ability of Bacteria to Survive Antibiotics. PR Newswire. [Link]

  • DiNezza, N. (2024). Bacteria That Make Hydrogen Sulfide (H2S). YouTube. [Link]

  • Bernardez, L. A., de Andrade Lima, L. R. P., & de Souza, A. A. U. (2015). INHIBITION OF MICROBIAL SULFATE REDUCTION BY MOLYBDATE. Brazilian Journal of Petroleum and Gas, 9(3), 095-106. [Link]

  • Mathews, E., Barnett, D., Petrovski, S., & Franks, A. (2018). Four common mechanisms of H2S control. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Sulfonamide (medicine). In Wikipedia, The Free Encyclopedia. [Link]

  • Shen, X., et al. (2013). Analytical Measurement of Discrete Hydrogen Sulfide Pools in Biological Specimens. Free Radical Biology and Medicine, 60, 195–202. [Link]

  • Carbonero, F., et al. (2012). Recent Advances in Metabolic Pathways of Sulfate Reduction in Intestinal Bacteria. Nutrients, 4(11), 1618–1631. [Link]

  • Anantharaman, K., et al. (2018). Structural Evolution of the Ancient Enzyme, Dissimilatory Sulfite Reductase. mBio, 9(2), e00393-18. [Link]

  • Wikipedia contributors. (2023). Adenylyl-sulfate reductase. In Wikipedia, The Free Encyclopedia. [Link]

  • Bernardez, L. A., de Andrade Lima, L. R. P., & de Souza, A. A. U. (2015). Inhibition of microbial sulfate reduction by molybdate. ResearchGate. [Link]

  • Kushkevych, I., et al. (2020). Adenosine-5′-Phosphosulfate- and Sulfite Reductases Activities of Sulfate-Reducing Bacteria from Various Environments. Journal of Environmental Science and Health, Part A, 55(8), 986–994. [Link]

  • Korte, L. M., et al. (2020). Novel Mode of Molybdate Inhibition of Desulfovibrio vulgaris Hildenborough. Frontiers in Microbiology, 11, 584988. [Link]

  • Wikipedia contributors. (2024). Sulfate-reducing microorganism. In Wikipedia, The Free Encyclopedia. [Link]

  • Li, Z., et al. (2022). Advances and Opportunities in H2S Measurement in Chemical Biology. JACS Au, 2(10), 2198–2215. [Link]

  • Wikipedia contributors. (2023). Dissimilatory sulfite reductase. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, Y., et al. (2024). The Impact of Endogenous Hydrogen Sulfide on Bacterial Resistance. International Journal of Molecular Sciences, 25(10), 5433. [Link]

  • Marietou, A., et al. (2018). Specific inhibitors of respiratory sulfate reduction: towards a mechanistic understanding. FEMS Microbiology Letters, 365(18). [Link]

  • Carbonero, F., et al. (2012). Recent Advances in Metabolic Pathways of Sulfate Reduction in Intestinal Bacteria. MDPI. [Link]

  • Dapena-Mora, A., et al. (2007). Kinetic characterization of hydrogen sulfide inhibition of suspended anammox biomass from a membrane bioreactor. Water Science and Technology, 55(8-9), 137-144. [Link]

  • Brychkova, G., et al. (2018). Sulfite Reductase Co-suppression in Tobacco Reveals Detoxification Mechanisms and Downstream Responses Comparable to Sulfate Starvation. Frontiers in Plant Science, 9, 1447. [Link]

  • Tsakraklides, G., et al. (2005). The role of 5'-adenylylsulfate reductase in controlling sulfate reduction in plants. Photosynthesis Research, 86(3), 401-412. [Link]

  • Korte, L. M., et al. (2020). Novel Mode of Molybdate Inhibition of Desulfovibrio vulgaris Hildenborough. PMC. [Link]

  • Jespersen, M., et al. (2021). Inhibition of sulfate-reducing bacteria with formate. FEMS Microbiology Ecology, 97(1), fiaa234. [Link]

  • UniProt Consortium. (2024). aprA - Adenylylsulfate reductase subunit alpha - Megalodesulfovibrio gigas. UniProt. [Link]

Sources

A Technical Guide to the Safe Handling of 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Scientists

Introduction: 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, also known as Anthraquinone-2,7-disulfonic acid, is an organic compound frequently utilized in the synthesis of dyes and chemical intermediates.[1] Its molecular structure, featuring a rigid anthraquinone core with two sulfonic acid groups, grants it significant water solubility and reactivity.[1] While invaluable in various research and development applications, this compound presents a distinct set of handling challenges. A critical consideration for all laboratory personnel is that the toxicological properties of this chemical have not been thoroughly investigated.[2] This lack of comprehensive data necessitates a conservative and proactive approach to safety, treating the compound as potentially hazardous upon any route of exposure.

This guide provides a detailed framework for the safe handling, storage, and emergency management of 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established safety principles to ensure a self-validating system of protection.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards. For 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, the primary risks are associated with its irritant properties and the physical hazards of its powdered form.

GHS Classification Summary

The compound is classified as hazardous, with the primary concerns being irritation to the skin, eyes, and respiratory system.[3]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[3]
Serious Eye Irritation2AH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3]

Core Scientific Rationale for Caution: The recurring statement in safety literature that its toxicological properties are "not been thoroughly investigated" is a significant red flag.[2] This indicates that chronic health effects or other systemic toxicities are unknown. Therefore, the principle of "As Low As Reasonably Achievable" (ALARA) must be strictly applied to exposure.

Primary Routes of Exposure and Health Effects:

  • Eye Contact: This is the most significant risk. The compound is a serious eye irritant and may cause severe damage.[3] Direct contact with the solid powder or concentrated solutions can lead to redness, pain, and watering.[3]

  • Skin Contact: Causes skin irritation, which can manifest as itching, scaling, redness, or blistering.[3]

  • Inhalation: Inhaling the dust can lead to irritation of the lungs and respiratory system.[3]

  • Ingestion: While less common in a laboratory setting, ingestion may be harmful.[2]

Physical Hazards:

  • Dust Explosion: While the delivered form is not typically capable of a dust explosion, the enrichment of fine dust during handling can create an explosive atmosphere.[4] This is a critical consideration when transferring large quantities of the powder.

Proactive Containment: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls mandates that engineering solutions be the primary line of defense, supplemented by appropriate PPE. The causality is clear: engineering controls remove the hazard at the source, while PPE only protects the individual user.

Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of the solid powder that could generate dust must be performed inside a certified chemical fume hood.[2] This is non-negotiable due to the respiratory irritation hazard and the unknown long-term toxicological profile.

  • Ventilation: For tasks involving solutions where aerosolization is minimal, working in a well-ventilated area is acceptable.[4][5] However, the default location should remain the fume hood.

  • Emergency Stations: Ensure that a fully functional eyewash station and safety shower are located in close proximity to the workstation.[5] Their accessibility is critical for a rapid and effective response to accidental exposure.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a static choice but a dynamic decision based on the specific experimental protocol. The following workflow provides a logical basis for these choices.

Caption: PPE selection workflow based on task and engineering controls.

  • Eye and Face Protection: Wear chemical safety goggles with side protection that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] This is to prevent serious eye irritation from dust or splashes.[3][4]

  • Skin Protection: Wear suitable protective gloves tested according to EN 374.[4] Nitrile gloves are a common and effective choice. Always check the manufacturer's breakthrough time data for the specific glove material. A standard lab coat must be worn and kept buttoned.

  • Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, use a NIOSH/MSHA-approved or European Standard EN 149 respirator with a filter for particulates.[5]

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a strict SOP is crucial for minimizing exposure and ensuring reproducible safety.

Protocol for Weighing Solid and Preparing Solutions:

  • Preparation: Don appropriate PPE (safety goggles, lab coat, nitrile gloves) before entering the designated work area.

  • Work Area: Conduct all weighing and initial dissolution steps within a chemical fume hood.

  • Dispensing: Use a spatula to carefully transfer the solid from its container to a weigh boat. Avoid pouring the powder, as this can create airborne dust.[4]

  • Dissolution: Add the weighed solid to the solvent in a beaker or flask. If heating is required, do so gently. Ensure the vessel is appropriately sized to prevent splashing.

  • Cleanup: After transfer, decontaminate the spatula and weigh boat. Wipe down the balance and surrounding surfaces in the fume hood with a damp cloth to collect any residual dust.

  • Personal Hygiene: Once the task is complete and the area is clean, remove gloves and wash hands thoroughly with soap and water.[3][4] Do not eat, drink, or smoke in the laboratory area.[4]

Chemical Storage and Stability

Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.

  • Conditions: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[2][3] It should be kept away from sources of ignition.[3]

  • Chemical Stability: The material is stable under normal ambient and anticipated storage and handling conditions.[3][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3][5] The anthraquinone structure can be susceptible to oxidation, which could lead to a runaway reaction.

  • Conditions to Avoid: The primary condition to avoid is the generation of dust.[3][4]

Emergency Procedures: A Plan for a Rapid Response

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First Aid Measures

The following table summarizes the immediate actions to be taken upon exposure. In all cases of doubt, or if symptoms persist, seek immediate medical attention.[4]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[3][4] Remove contact lenses if present and easy to do.[2] Seek immediate attention from an ophthalmologist. [4]
Skin Contact Take off contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice.[2][3]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If breathing becomes difficult or if you feel unwell, contact a physician.[2][4]
Ingestion Rinse mouth with water.[4] Do NOT induce vomiting. [2][3] Call a poison center or doctor for advice.[2]

Accidental Release (Spill) Response

A swift and organized response can prevent a minor spill from escalating.

Caption: Emergency response flowchart for a solid chemical spill.

Spill Cleanup Protocol:

  • Evacuate: Keep unprotected personnel away from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Protect: Wear appropriate PPE, including a respirator, gloves, and eye protection.[2][6]

  • Contain: Prevent the spill from spreading or entering drains.[4]

  • Clean: Carefully sweep up or vacuum the spilled material, avoiding dust generation.[3][4] Place the material into a suitable, labeled container for disposal.[3][4]

  • Decontaminate: After the material is removed, wash the spill site thoroughly.[2]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide, or alcohol-resistant foam.[2][3]

  • Specific Hazards: The compound is combustible.[4] During a fire, irritating and toxic gases such as carbon oxides (CO, CO₂) and sulfur oxides (SOx) may be generated.[3][4] As mentioned, fine dust can pose an explosion risk.[4]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Physical and Chemical Properties

A summary of key physical and chemical properties is provided for reference.

PropertyValue
Molecular Formula C₁₄H₈O₈S₂[7]
Molecular Weight 368.3 g/mol [7]
Appearance Purple powder/solid[4]
CAS Number 84-49-1[7]

Conclusion

The safe handling of 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- is predicated on a cautious and informed approach. The absence of comprehensive toxicological data mandates the strict use of engineering controls, particularly chemical fume hoods, and consistent, correct use of personal protective equipment. By understanding the specific hazards of skin, eye, and respiratory irritation and by preparing for potential emergencies, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

  • SAFETY DATA SHEET - Bio. (n.d.).
  • Safety Data Sheet: Anthraquinone-2,7-disulfonic acid disodium salt. (2025, July 28). Carl ROTH.
  • Disodium anthraquinone-2,7-disulfonate SDS, 853-67-8 Safety Data Sheets. (n.d.). ECHEMI.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • Anthraquinone-2,7-disulfonic acid disodium salt, tech. - AK Scientific, Inc. (n.d.).
  • CAS 84-49-1: 9,10-Dihydro-9,10-dioxo-2,7-anthracenedisulfonic acid. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-. (n.d.). PubChem.

Sources

The Pivotal Role of Sulfonic Acid Groups in Tailoring Anthraquinone Disulfonic Acid (AQDS) Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Molecular Architecture of AQDS and the Centrality of Sulfonic Acid Groups

Anthraquinone, a tricyclic aromatic organic compound, forms the core scaffold of AQDS. The introduction of sulfonic acid (-SO₃H) groups onto this hydrophobic backbone dramatically alters its characteristics, transforming it into a highly versatile molecule. The number and position of these sulfonate groups are not trivial modifications; they are precise handles for tuning the molecule's electronic and physical properties.

The sulfonic acid group is a strong electron-withdrawing group (EWG). This property is central to its influence on the anthraquinone system. The presence of the sulfonate groups significantly impacts the electron density distribution across the aromatic rings and, consequently, the reactivity and electrochemical behavior of the quinone moieties.

Section 2: Unraveling the Multifaceted Influence of Sulfonic Acid Groups

The sulfonic acid groups are instrumental in dictating three key properties of AQDS: solubility, redox potential, and stability. Understanding the interplay between these factors is crucial for the rational design of AQDS-based systems.

Aqueous Solubility: From Insoluble to Highly Soluble

Bare anthraquinone is practically insoluble in water. The introduction of sulfonic acid groups, which are highly polar and capable of forming strong hydrogen bonds with water molecules, drastically enhances aqueous solubility.[1][2] This increased solubility is a critical prerequisite for many applications, particularly in aqueous redox flow batteries where high concentrations of the electroactive species are necessary for achieving high energy densities.[3]

The position of the sulfonic acid groups also plays a role in the ultimate solubility of the AQDS salt, with different isomers exhibiting varying solubility trends with different counter-cations (e.g., Na⁺, K⁺, Mg²⁺).[4] For instance, the solubility of 2,7-AQDS²⁻ is significantly higher than that of 1,5-AQDS²⁻ with the same counter-ion.[4]

CompoundNumber of Sulfonic Acid GroupsGeneral Aqueous Solubility
Anthraquinone0Insoluble
Anthraquinone-2-sulfonic acid (AQS)1Moderately Soluble
Anthraquinone-2,6-disulfonic acid (AQDS)2Highly Soluble (>1 M)[5]
Redox Potential: Fine-Tuning Electrochemical Behavior

The electron-withdrawing nature of the sulfonic acid groups has a profound effect on the redox potential of the anthraquinone core. By pulling electron density away from the quinone carbonyls, the sulfonate groups make the reduction of the quinone to the hydroquinone more thermodynamically favorable. This results in a positive shift of the redox potential compared to unsubstituted anthraquinone.[1]

This tunability of the redox potential is a key advantage in designing electrochemical systems.[1] For instance, in a redox flow battery, the cell voltage is determined by the difference in redox potentials between the positive and negative electrolytes. By modifying the number and position of sulfonic acid groups, the redox potential of the AQDS molecule can be tailored to optimize the overall battery performance.[1]

The removal of an electron-withdrawing sulfonate group, as seen when comparing a disulfonated to a monosulfonated derivative, results in a cathodic shift of the peak potential.[3] This highlights the direct correlation between the electronic effects of the substituents and the electrochemical properties of the molecule.

Stability: A Double-Edged Sword

While sulfonic acid groups enhance solubility and tune redox potential, they can also introduce vulnerabilities that affect the long-term stability of the AQDS molecule, particularly in alkaline conditions. Quinones with sulfonate substituents can be more susceptible to nucleophilic attack, which can lead to the cleavage of the functional group and a subsequent decrease in solubility and irreversible capacity fade in applications like redox flow batteries.[1]

However, the presence of these groups can also enhance structural integrity and cycling stability in certain contexts. For example, the sulfonate groups of anthraquinone-1-sulfonic acid (AQS) can facilitate strong electrostatic interactions with a polyaniline (PANI) backbone, improving the overall stability of the composite material.[5]

Studies have shown that the degradation of AQDS is a complex process influenced by the state of charge (SoC) and temperature.[6][7] Enhanced capacity decay has been observed for fully charged electrolytes, while good stability is maintained at a 50% SoC or lower.[6] Desulfonation, while a potential degradation pathway, does not appear to be the primary contributor to capacity loss in acidic electrolytes.[8]

Section 3: Experimental Protocols for Characterizing AQDS Properties

To provide a practical framework for researchers, this section details standardized protocols for key experiments used to evaluate the properties of AQDS and its derivatives.

Protocol for Cyclic Voltammetry of AQDS

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of a molecule.[9]

Objective: To determine the redox potential and assess the electrochemical reversibility of an AQDS solution.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working Electrode: Glassy Carbon or Platinum; Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); Counter Electrode: Platinum wire)

  • AQDS sample

  • Supporting electrolyte solution (e.g., 0.1 M H₂SO₄ or a buffered solution)

  • Deionized water for rinsing

  • Nitrogen or Argon gas for deaeration

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and sonicate if necessary to remove any residual polishing material.

    • Dry the electrode completely.

  • Electrolyte Preparation:

    • Prepare a solution of the desired concentration of AQDS (e.g., 1-10 mM) in the supporting electrolyte.

    • Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared AQDS solution.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the CV experiment:

      • Initial Potential: A potential where no faradaic reaction occurs.

      • Vertex Potential 1 (Switching Potential): A potential sufficiently negative to induce the reduction of AQDS.

      • Vertex Potential 2 (Final Potential): A potential sufficiently positive to induce the oxidation of the reduced AQDS.

      • Scan Rate: Start with a moderate scan rate (e.g., 50-100 mV/s).

    • Run the cyclic voltammogram for several cycles until a stable response is obtained.

  • Data Analysis:

    • Determine the anodic and cathodic peak potentials (Epa and Epc).

    • Calculate the formal reduction potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

    • Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25°C, where n is the number of electrons transferred. For the two-electron, two-proton reduction of AQDS, the peak separation is typically around 30 mV.[3]

    • Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc). A ratio close to 1 indicates a reversible process.

Protocol for Determining the Aqueous Solubility of AQDS

Objective: To quantify the solubility of an AQDS sample in an aqueous medium.

Materials:

  • AQDS sample

  • Deionized water or a specific buffer solution

  • Magnetic stirrer and stir bars

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the AQDS solid to a known volume of the solvent (e.g., deionized water) in a flask.

    • Stir the mixture vigorously at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of the Solid and Liquid Phases:

    • Centrifuge the saturated solution at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette, ensuring no solid particles are transferred.

  • Concentration Determination by UV-Vis Spectroscopy:

    • Prepare a series of standard solutions of AQDS with known concentrations.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) for AQDS.

    • Create a calibration curve by plotting absorbance versus concentration.

    • Dilute the collected supernatant to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted supernatant at λ_max.

    • Use the calibration curve to determine the concentration of AQDS in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the AQDS sample.

Section 4: Visualizing the Impact and Workflow

The Influence Pathway of Sulfonic Acid Groups

The following diagram illustrates the causal chain of how the sulfonic acid group's properties translate to the macroscopic characteristics of AQDS.

G cluster_0 Fundamental Property cluster_1 Physicochemical Effects cluster_2 Macroscopic Properties of AQDS A Sulfonic Acid Group (-SO₃H) B Strong Electron-Withdrawing Nature A->B  Inductive & Resonance Effects C High Polarity & H-Bonding Capacity A->C  Presence of S=O and O-H bonds D Increased Redox Potential B->D  Stabilizes Reduced State F Modified Chemical Stability B->F  Influences Susceptibility  to Nucleophilic Attack E Enhanced Aqueous Solubility C->E  Favorable Solvation C->F  Impacts Interactions  in Solution

Caption: Causal pathway of sulfonic acid group's influence on AQDS properties.

Experimental Workflow for AQDS Characterization

This diagram outlines the logical flow of experiments for a comprehensive characterization of a novel AQDS derivative.

G Start Synthesized AQDS Derivative Solubility Solubility Testing (UV-Vis Spectroscopy) Start->Solubility CV Cyclic Voltammetry Start->CV Spectroscopy Spectroscopic Characterization (NMR, FT-IR, Mass Spec) Start->Spectroscopy Data Data Analysis & Interpretation Solubility->Data CV->Data Spectroscopy->Data Stability Stability Studies (e.g., in RFB cycling) End Comprehensive Property Profile Stability->End Data->Stability

Caption: Workflow for the comprehensive characterization of AQDS derivatives.

Section 5: Conclusion and Future Outlook

The sulfonic acid groups are not mere appendages to the anthraquinone core; they are powerful functional moieties that enable the precise tuning of AQDS properties. By understanding the fundamental principles governing their influence on solubility, redox potential, and stability, researchers can rationally design and synthesize novel AQDS derivatives with tailored characteristics for a wide range of applications, from next-generation energy storage systems to advanced therapeutic agents. The experimental protocols provided herein offer a robust starting point for the empirical validation and characterization of these exciting molecules. Future research will likely focus on exploring the effects of other functional groups in combination with sulfonation to further refine the performance and stability of AQDS-based materials.

References

  • Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries. (2025, October 15). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Quinones for Aqueous Organic Redox Flow Battery: A Prospective on Redox Potential, Solubility, and Stability. (2023, July 17). Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • Electrochemical Synthesis of Quinones and Hydroquinones. (2024, October 3). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. (2020, October 29). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Sulfonated Anthraquinone-Based Ionic Complexes as a Promising Organic Negolyte for Redox-Flow Batteries. (2025, August 5). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. (2021, April 24). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Aqueous organic redox flow batteries. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. (2021, April 24). MDPI. Retrieved February 6, 2026, from [Link]

  • Synthesis and characterisation of liquid crystalline anthraquinone dyes with excellent dichroism and solubility. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Cyclic Voltammetry Experiment. (n.d.). Gamry Instruments. Retrieved February 6, 2026, from [Link]

  • Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. (n.d.). Journal of King Saud University - Science. Retrieved February 6, 2026, from [Link]

  • Method for determining solubility of a chemical compound. (n.d.). Google Patents.
  • (PDF) Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. (2025, October 15). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Typical cyclic voltammograms of A) 25 mM AQDS in basal medium at pH 7,... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved February 6, 2026, from [Link]

  • Membrane degradation in redox flow batteries. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Illustrating the effect of electron withdrawing and electron donating groups adherent to p -hydroquinone on supercapacitor performance: The cases of sulfonic acid and methoxyl groups. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved February 6, 2026, from [Link]

  • ExperimentCyclicVoltammetry Documentation. (2025, September 2). Emerald Cloud Lab. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. Retrieved February 6, 2026, from [Link]

  • EXPERIMENT 5. CYCLIC VOLTAMMETRY. (n.d.). MSU chemistry. Retrieved February 6, 2026, from [Link]

  • The Electrochemical Reaction Mechanism and Applications of Quinones. (2025, August 9). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Development of Redox Organics for Aqueous Flow Batteries. (2021, April 29). Harvard DASH. Retrieved February 6, 2026, from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 6, 2026, from [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry. (2017, November 3). Uni Duisburg-Essen. Retrieved February 6, 2026, from [Link]

  • Anthraquinone Liquid crystal dichroic dyes – a new form of chromonic dye? (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

Methodological & Application

using AQDS as a redox mediator in microbial fuel cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the protocol for utilizing Anthraquinone-2,6-disulfonate (AQDS) as a soluble redox mediator to enhance Extracellular Electron Transfer (EET) in Microbial Fuel Cells (MFCs). While direct electron transfer (DET) via outer-membrane cytochromes (e.g., in Geobacter spp.) is well-documented, many facultative anaerobes like Shewanella oneidensis MR-1 rely heavily on mediated electron transfer (MET) to overcome physical distance from the anode.

AQDS acts as a structural and functional analog to humic substances. By lowering the activation energy for electron transfer and providing a mobile shuttle between the bacterial outer membrane and the electrode surface, AQDS can significantly increase current density and kinetic efficiency. This protocol is critical for researchers aiming to decouple biological metabolic rates from electrode surface area limitations.

Mechanistic Principles

The efficacy of AQDS relies on its reversible redox cycling. In the absence of oxygen, Shewanella species utilize the Mtr respiratory pathway (MtrC/MtrA/MtrB) to reduce exogenous quinones.

The Shuttle Cycle:

  • Bioreduction: Shewanella oxidizes organic substrates (e.g., lactate) and transfers electrons via the MtrCAB complex to oxidized AQDS (

    
    ), converting it to reduced anthrahydroquinone (
    
    
    
    ).
  • Diffusion:

    
     diffuses through the anolyte to the carbon anode.
    
  • Electrochemical Oxidation: At the anode surface,

    
     releases electrons to the circuit and protons (
    
    
    
    ) to the medium, reverting to
    
    
    .
  • Recycling:

    
     diffuses back to the cell surface to repeat the cycle.
    
Figure 1: Mediated Electron Transfer Pathway

AQDS_Mechanism cluster_bacteria Bacterial Cell (Shewanella) cluster_solution Anolyte (Bulk) cluster_electrode Anode Surface Lactate Lactate (Donor) Metabolism Metabolism (NADH -> NAD+) Lactate->Metabolism Mtr MtrCAB Complex Metabolism->Mtr e- AQDS_ox AQDS (ox) Mtr->AQDS_ox Reduction AQDS_red AH2QDS (red) AQDS_ox->AQDS_red + 2e- / + 2H+ AQDS_red->AQDS_ox Recycle Anode Carbon Felt Anode AQDS_red->Anode Oxidation (Diffusion) Circuit External Load Anode->Circuit e- Flow

Caption: The cyclic shuttling of electrons from the bacterial Mtr complex to the anode via AQDS.

Material Preparation

Reagents
  • AQDS Disodium Salt: 9,10-Anthraquinone-2,6-disulfonic acid disodium salt (Sigma-Aldrich or equivalent, >97% purity).

  • Base Media: M9 Minimal Salts or Phosphate Buffered Saline (PBS), pH 7.0.

  • Electron Donor: Sodium Lactate (typically 20-50 mM).

  • Anode Material: Graphite felt or Carbon cloth (pre-treated).

Stock Solution Protocol (Self-Validating)

Objective: Prepare a 100 mM AQDS stock solution.

  • Weighing: Dissolve 4.12 g of AQDS disodium salt (MW ≈ 412.3 g/mol ) in 80 mL of deionized water (Milli-Q, 18.2 MΩ).

  • Dissolution: Vortex or sonicate for 5 minutes. AQDS is moderately soluble; ensure no crystals remain.

  • Volume Adjustment: Bring final volume to 100 mL.

  • Sterilization (CRITICAL): Do NOT autoclave the stock alone if precise redox potential studies are planned, as minor thermal degradation can shift CV peaks.

    • Method: Passage through a 0.22 µm PES syringe filter into a sterile, light-protected (amber) vial.

  • Validation: Measure UV-Vis absorbance. AQDS has characteristic peaks at ~250 nm and ~330 nm.

Experimental Protocol

Phase 1: Reactor Assembly & Inoculation
  • System: Dual-chamber MFC separated by a cation exchange membrane (e.g., Nafion 117).

  • Anolyte: M9 Buffer + 30 mM Lactate.

  • Catholyte: 50 mM Ferricyanide (in PBS) or Pt-catalyzed Air Cathode.

Step-by-Step:

  • Degassing: Sparge the sterile anolyte with

    
     gas for 20 minutes to remove dissolved oxygen. Oxygen competes with AQDS as an electron acceptor.
    
  • Mediator Addition: Add AQDS Stock to the anolyte to achieve a final concentration of 0.1 mM to 1.0 mM .

    • Note: Concentrations >5 mM may cause dimerization or toxicity issues without proportional current gains.

  • Inoculation: Inject Shewanella oneidensis MR-1 (washed cells) to an

    
     of 0.1 - 0.5.
    
  • Incubation: Maintain at 30°C under constant stirring (100-200 rpm).

Phase 2: Electrochemical Characterization

Use a Potentiostat (e.g., BioLogic or CHI) in a 3-electrode setup:

  • Working: Anode.

  • Counter: Cathode.

  • Reference: Ag/AgCl (placed in anode chamber).

Workflow:

  • Open Circuit Voltage (OCV): Monitor until stable (typically 2-4 hours).

  • Cyclic Voltammetry (CV):

    • Scan Rate: Slow scan (1 mV/s to 10 mV/s) to capture catalytic waves.

    • Window: -0.6 V to +0.2 V vs Ag/AgCl.

    • Signature: Look for a reversible redox couple centered around -0.4 V vs Ag/AgCl (-0.184 V vs SHE) at pH 7.

  • Chronoamperometry (CA): Poise anode at +0.2 V vs Ag/AgCl to drive continuous oxidation of

    
    .
    
Figure 2: Experimental Workflow

Workflow cluster_QC Quality Control Prep 1. Prep Stock (100mM AQDS, Filter Sterile) Setup 2. Reactor Setup (Degas Anolyte, Add 0.5mM AQDS) Prep->Setup Inoc 3. Inoculation (Shewanella MR-1) Setup->Inoc Measure 4. Electrochemical Analysis (CV & Amperometry) Inoc->Measure QC1 Check O2 Leakage Measure->QC1 QC2 Abiotic Control Measure->QC2

Caption: Step-by-step workflow from stock preparation to electrochemical validation.

Data Analysis & Expected Results

The following table summarizes typical parameters observed when using AQDS with S. oneidensis at pH 7.0.

ParameterValue / RangeNotes
Standard Potential (

)
-0.184 V (vs SHE)Approx. -0.405 V vs Ag/AgCl (sat. KCl).
Optimal Concentration 0.1 mM – 1.0 mM>5 mM yields diminishing returns.
Coulombic Efficiency (CE) 15% – 30%Higher than mediator-less systems (typically <10%).
Max Power Density 150 – 400 mW/m²Highly dependent on reactor geometry.
CV Peak Separation (

)
~30-60 mVIndicates reversibility of the AQDS on carbon.

Interpretation:

  • Catalytic Wave: In the presence of bacteria and lactate, the CV oxidative current (anodic) should increase significantly compared to the abiotic control, while the reductive peak diminishes (catalytic shape). This confirms the bacteria are rapidly regenerating the reduced AQDS.

  • Abiotic Control: Run the cell with AQDS but without bacteria. You should see symmetric redox peaks with no catalytic amplification.

References

  • Lovley, D. R., et al. (1996). Humic substances as electron acceptors for microbial respiration. Nature, 382, 445–448. [Link]

  • Bond, D. R., & Lovley, D. R. (2003). Electricity Production by Geobacter sulfurreducens Attached to Electrodes. Applied and Environmental Microbiology, 69(3), 1548–1555. [Link]

  • Kotloski, N. J., & Gralnick, J. A. (2013). Flavin Electron Shuttles Dominate Extracellular Electron Transfer by Shewanella oneidensis. mBio, 4(1), e00553-12. [Link]

  • Zou, L., et al. (2021). Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. Frontiers in Microbiology, 12, 715072. [Link]

  • Lee, W., et al. (2020). Neutral pH aqueous redox flow batteries using an anthraquinone-ferrocyanide redox couple.[1] Journal of Materials Chemistry C, 8, 5806-5814. [Link]

Sources

protocol for preparing 2,7-anthraquinonedisulfonic acid electrolyte for RFBs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Preparing 2,7-Anthraquinonedisulfonic Acid (2,7-AQDS) Electrolyte for RFBs

Executive Summary

9,10-anthraquinone-2,7-disulfonic acid (2,7-AQDS) has emerged as a benchmark negolyte (anolyte) for Aqueous Organic Redox Flow Batteries (AORFBs) due to its rapid kinetics, high solubility, and chemical tunability.[1] However, its performance is strictly governed by electrolyte purity and preparation conditions. Commercial 2,7-AQDS is typically supplied as a disodium salt containing isomeric impurities (e.g., 2,6-AQDS) and monosulfonated byproducts.

This protocol details the rigorous preparation of high-fidelity 2,7-AQDS electrolytes. It distinguishes between Direct Dissolution (for device-level cycling) and Ion-Exchange Acidification (for fundamental kinetic studies), while addressing critical degradation mechanisms such as dimerization and oxidative instability of the reduced form.

Materials & Equipment

Reagent/EquipmentGrade/SpecificationPurpose
2,7-AQDS Disodium Salt >95% (Technical) or >98% (Purified)Active redox material.
Sulfuric Acid (

)
96-98% (ACS Reagent)Supporting electrolyte (

donor).
DI Water 18.2 MΩ·cm (Type I)Solvent base.
Cation Exchange Resin Amberlite IR-120 (H-form) or equiv.Converting Na-salt to Acid-form (Optional).
Inert Gas Nitrogen or Argon (99.999%)Degassing to prevent anthrone formation.
Glassy Carbon Electrode Polished to mirror finish (0.05 µm)Electrochemical characterization (CV/RDE).

Pre-treatment: Recrystallization (Purification)

Rationale: Commercial technical-grade AQDS often contains up to 10-15% isomeric impurities. Isomers like 2,6-AQDS have slightly different redox potentials and solubilities, which can broaden CV peaks and complicate SOC monitoring.

  • Dissolution: Dissolve 10 g of commercial 2,7-AQDS disodium salt in 30 mL of boiling DI water (~100°C).

  • Saturation: If the solution is not saturated, add salt until a slight precipitate persists, then add 2 mL of water to clear it.

  • Filtration (Hot): Rapidly filter the hot solution through a heated funnel to remove insoluble particulates (dust, inorganic sulfates).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours. 2,7-AQDS crystallizes as light yellow/brown needles.

  • Collection: Filter the crystals and wash with ice-cold DI water (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 60°C for 24 hours.

Electrolyte Preparation Protocols

Method A: Direct Dissolution (Standard for Flow Cells)

Use Case: Full cell cycling where


 ions serve as additional charge carriers and strict proton-only environment is not required.
  • Base Electrolyte: Prepare 100 mL of 1.0 M

    
     in DI water.
    
  • Weighing: Calculate the mass for the desired concentration (typically 0.1 M to 0.5 M).

    • Note: MW of 2,7-AQDS Disodium Salt

      
       412.3  g/mol .[2]
      
    • For 0.1 M: Weigh 4.12 g.

  • Mixing: Add the solid salt to the acid solution. Stir magnetically at 500 RPM.

    • Observation: The solution will turn a clear, deep yellow.

  • Degassing (Critical): Sparge the solution with

    
     or 
    
    
    
    for at least 20 minutes.
    • Mechanism:[1] Oxygen reacts with the reduced form (AQDSH

      
      ) to form hydrogen peroxide and eventually anthrone , an electrochemically inactive degradation product.
      
Method B: Ion-Exchange Acidification (High Purity)

Use Case: Fundamental kinetic studies (RDE) or systems requiring pure proton conductivity without


 interference.
  • Resin Prep: Wash 50 g of cation exchange resin (H-form) with DI water until the eluent pH is neutral.

  • Feed Solution: Dissolve 2,7-AQDS disodium salt in DI water (not acid) at 0.1 M.

  • Exchange: Pass the solution through the column at a flow rate of ~1 bed volume/hour.

    • Reaction:

      
      
      
  • Concentration: The eluent is now 2,7-AQDS (acid form). Use a rotary evaporator to concentrate the solution if dilution occurred during elution.

  • Acidification: Add concentrated

    
     to adjust the final proton concentration to 1.0 M.
    

Workflow Visualization

AQDS_Preparation node_start Commercial 2,7-AQDS (Na salt) node_purify Recrystallization (Hot Water) node_start->node_purify Remove Isomers node_decision Select Method node_purify->node_decision node_methodA Method A: Direct Dissolution node_decision->node_methodA Standard Cell Testing node_methodB Method B: Ion Exchange node_decision->node_methodB Kinetic Studies node_mixA Mix with 1M H2SO4 node_methodA->node_mixA node_mixB1 Dissolve in DI Water node_methodB->node_mixB1 node_degas Degas (N2/Ar) >20 mins node_mixA->node_degas node_mixB2 Pass through Cation Exchange Resin node_mixB1->node_mixB2 Na+ -> H+ node_mixB3 Adjust Acidity (Add H2SO4) node_mixB2->node_mixB3 node_mixB3->node_degas node_final Ready Electrolyte (0.1-1.0 M AQDS) node_degas->node_final

Figure 1: Decision matrix and workflow for the preparation of 2,7-AQDS electrolyte.

Quality Control & Characterization

Before assembling a flow cell, validate the electrolyte using a 3-electrode setup (Glassy Carbon Working, Pt Counter, Ag/AgCl Reference).

Key Parameters Table
ParameterValue / RangeNotes
Standard Potential (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
+0.21 V vs. SHEIn 1 M

.
Peak Separation (

)
~30 - 40 mVIndicates 2-electron transfer reversibility.
Diffusion Coefficient (

)

Measured via RDE (Levich plot).
Dimerization Constant (

)

Significant at >100 mM. Reduces effective capacity.[3]
Solubility Limit > 1.0 MIn 1 M

.
Troubleshooting Diagnostics
  • Split Peaks in CV: Indicates presence of 2,6-AQDS isomer or monosulfonated impurities. Recrystallize if observed.

  • Low Current Density: If peak current scales linearly with concentration up to 10 mM but deviates at 0.1 M, dimerization is occurring. This is intrinsic to the molecule in acid; consider operating at slightly elevated temperatures (40°C) to disrupt dimers.

  • Color Change (Brown/Black): Indicates oxidative degradation to anthrone or quinhydrone precipitation. Check inert gas seal.

References

  • Carney, T. J., et al. (2017). "Concentration-Dependent Dimerization of Anthraquinone Disulfonic Acid and Its Impact on Charge Storage." Journal of The Electrochemical Society. Link

  • Huskinson, B., et al. (2014). "A metal-free organic-inorganic aqueous flow battery." Nature. Link

  • Mazur, P., et al. (2021).[4] "Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application." Molecules. Link

  • Gerhardt, M. R., et al. (2009). "Anthraquinone Derivatives in Aqueous Flow Batteries." Journal of The Electrochemical Society. Link

Sources

Electrochemical Characterization of Anthraquinone-2,7-disulfonic acid (AQDS) using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

Anthraquinone-2,7-disulfonic acid (AQDS) is a highly soluble and electrochemically active organic molecule, making it a benchmark material for a range of applications, most notably as a negolyte in aqueous organic redox flow batteries.[1][2] Its performance in these systems is dictated by its fundamental electrochemical properties, such as its redox potential, electron transfer kinetics, and stability. Cyclic voltammetry (CV) is an indispensable electroanalytical technique for probing these characteristics. It provides a rapid and comprehensive overview of the redox behavior of an electroactive species in solution.[3][4]

This application note serves as a detailed guide for researchers, scientists, and drug development professionals on how to perform and interpret the electrochemical characterization of AQDS using cyclic voltammetry. It moves beyond a simple procedural list to explain the rationale behind experimental choices, ensuring a robust and self-validating methodology. We will cover the theoretical underpinnings of AQDS electrochemistry, provide detailed experimental protocols, guide data analysis, and discuss common applications and pitfalls.

Section 1: Theoretical Background

Principles of Cyclic Voltammetry

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is swept linearly versus time between two vertex potentials.[5] The potential is ramped in one direction (e.g., from a positive to a negative potential) and then reversed back to the starting potential, forming a triangular waveform.[4] This is typically performed in a three-electrode electrochemical cell:

  • Working Electrode (WE): The electrode where the reaction of interest occurs. Its potential is controlled by the potentiostat. For reproducible results, the WE must have a well-defined and controlled surface area.[6]

  • Reference Electrode (RE): Provides a stable potential against which the working electrode's potential is measured (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

  • Counter Electrode (CE): Completes the electrical circuit by passing current between it and the working electrode, without participating in the primary redox reaction.

As the potential is swept, the potentiostat measures the resulting current flowing through the working electrode. A plot of current (i) versus potential (E) is generated, known as a cyclic voltammogram. This plot provides a wealth of information about the analyte, including its redox potentials and the kinetics of the electron transfer reactions.[4][5]

The Redox Chemistry of AQDS

The electrochemical behavior of AQDS is characterized by a two-electron, two-proton reduction/oxidation process. The central quinone moiety is reduced to a hydroquinone, and vice-versa. This reaction is highly dependent on the pH of the solution because of the involvement of protons.[7]

AQDS + 2e⁻ + 2H⁺ ⇌ H₂AQDS

The pH of the electrolyte dictates the specific mechanistic pathway of the redox reaction.[7] For instance, at very high pH (e.g., >12), the reaction proceeds via a simple two-electron transfer (EE mechanism). As the pH decreases, protonation steps become coupled with the electron transfers, leading to more complex mechanisms like ECEC (electron, chemical, electron, chemical) or CECE (chemical, electron, chemical, electron) at neutral and acidic pH ranges, respectively.[7] This pH dependence directly influences the formal reduction potential (E°'), causing it to shift to more positive values as the proton concentration increases (i.e., as pH decreases). This relationship is a cornerstone of understanding and optimizing AQDS in various applications.

Furthermore, at concentrations above approximately 10 mM, AQDS can undergo intermolecular dimerization, which can complicate the electrochemical response and affect the total accessible charge storage.[8]

Section 2: Experimental Design & Rationale

A well-designed experiment is crucial for obtaining high-quality, interpretable data. The choices of electrodes, electrolyte, and solution preparation are not arbitrary; they are based on established electrochemical principles.

Essential Equipment and Reagents
  • Potentiostat/Galvanostat: The core instrument for performing CV.

  • Electrochemical Cell: A glass cell with ports for the three electrodes and for purging with inert gas.

  • Working Electrode: A Glassy Carbon Electrode (GCE) is commonly used and recommended due to its wide potential window and chemical inertness.

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in saturated KCl is a common and stable choice.

  • Counter Electrode: A platinum wire or graphite rod serves as an effective counter electrode.

  • Reagents:

    • Anthraquinone-2,7-disulfonic acid disodium salt (AQDS, >97% purity)

    • Supporting Electrolyte: e.g., Sulfuric acid (H₂SO₄), Potassium chloride (KCl), or a suitable buffer solution (e.g., phosphate buffer).

    • High-purity water (e.g., 18.2 MΩ·cm).

    • Inert gas (Nitrogen or Argon) for deoxygenation.

    • Polishing materials for the working electrode (e.g., alumina slurries of different particle sizes).

Electrode Selection and Preparation

The choice of a Glassy Carbon Electrode (GCE) is strategic. It provides a relatively inert surface for the AQDS redox reaction to occur without significant side reactions. However, the surface of the GCE must be meticulously prepared to ensure reproducibility. A polished, clean surface provides a uniform and active site for electron transfer.

Rationale for Polishing: Over time, the electrode surface can become fouled by adsorbed species from previous experiments or the atmosphere. Polishing with alumina slurry removes these contaminants and creates a smooth, mirror-like finish with a reproducible surface area, which is critical for quantitative analysis.

Electrolyte and Solution Preparation

The supporting electrolyte is a critical component that provides conductivity to the solution and maintains a constant pH. The choice of electrolyte depends on the experimental goals. For instance, using sulfuric acid allows for the investigation of AQDS in a highly acidic environment, relevant to some redox flow battery designs.[1] Conversely, buffered solutions or neutral salts like KCl can be used to study the system at neutral pH.[2]

Rationale for Deoxygenation: Dissolved oxygen is electrochemically active and undergoes reduction in the potential window typically used for AQDS. This creates a large, interfering background signal. Purging the solution with an inert gas like nitrogen or argon for 15-20 minutes effectively removes dissolved oxygen, ensuring that the measured current is due solely to the redox activity of AQDS.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Cyclic Voltammetry of AQDS

This protocol outlines the standard procedure for obtaining a cyclic voltammogram of AQDS in an acidic electrolyte.

Workflow for a Standard CV Experiment

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution 1. Prepare 10 mM AQDS in 0.5 M H₂SO₄ Solution polish_we 2. Polish Glassy Carbon Working Electrode prep_solution->polish_we assemble_cell 3. Assemble 3-Electrode Cell polish_we->assemble_cell purge_gas 4. Deoxygenate Solution with N₂/Ar for 15 min assemble_cell->purge_gas connect_electrodes 5. Connect Electrodes to Potentiostat purge_gas->connect_electrodes set_params 6. Set CV Parameters (Potential Window, Scan Rate) connect_electrodes->set_params run_cv 7. Run Cyclic Voltammogram Scan set_params->run_cv extract_data 8. Extract Peak Potentials (Epa, Epc) and Currents (ipa, ipc) run_cv->extract_data analyze_reversibility 9. Analyze Reversibility (ΔEp, ipa/ipc) extract_data->analyze_reversibility analyze_scanrate 10. (Optional) Analyze Scan Rate Dependence analyze_reversibility->analyze_scanrate G cluster_high_ph High pH (>12) cluster_neutral_ph Neutral pH (4-7) cluster_low_ph Low pH (<1) AQDS_high AQDS²⁻ AQDS_red_high AQDS⁴⁻ AQDS_high->AQDS_red_high + 2e⁻ (EE) AQDS_mid AQDS²⁻ AQDS_mid_e1 AQDS³⁻ AQDS_mid->AQDS_mid_e1 + e⁻ (E) AQDS_mid_h1 HAQDS²⁻ AQDS_mid_e1->AQDS_mid_h1 + H⁺ (C) AQDS_mid_e2 HAQDS³⁻ AQDS_mid_h1->AQDS_mid_e2 + e⁻ (E) AQDS_mid_h2 H₂AQDS²⁻ AQDS_mid_e2->AQDS_mid_h2 + H⁺ (C) AQDS_low AQDS²⁻ AQDS_low_h1 HAQDS⁻ AQDS_low->AQDS_low_h1 + H⁺ (C) AQDS_low_e1 HAQDS AQDS_low_h1->AQDS_low_e1 + e⁻ (E) AQDS_low_h2 H₂AQDS AQDS_low_e1->AQDS_low_h2 + H⁺ (C) AQDS_low_e2 H₂AQDS⁺ AQDS_low_h2->AQDS_low_e2 + e⁻ (E)

Caption: Simplified AQDS redox mechanisms at different pH values. [7]

The Randles-Ševčík Equation

For a reversible, diffusion-controlled system, the peak current (iₚ) is described by the Randles-Ševčík equation:

iₚ = (2.69 x 10⁵) n³/² A D¹/² C ν¹/²

Where:

  • n: number of electrons transferred (n=2 for AQDS)

  • A: electrode area (cm²)

  • D: diffusion coefficient (cm²/s)

  • C: bulk concentration of the analyte (mol/cm³)

  • ν: scan rate (V/s)

By plotting iₚ versus ν¹/², a straight line should be obtained. The slope of this line can be used to calculate the diffusion coefficient (D) of AQDS, a key parameter for mass transport characterization. [7]

Section 5: Applications

The electrochemical characterization of AQDS is fundamental to its use in various fields:

  • Redox Flow Batteries: CV is used to determine the operating potential, reversibility, and stability of AQDS as an anolyte, which are critical parameters for battery performance and lifetime. [1][9]* Electrocatalysis: AQDS can act as a redox mediator. CV helps in understanding its interaction with substrates and electrode surfaces.

  • Sensing: The pH-dependent potential of AQDS can be exploited for the development of electrochemical pH sensors.

Section 6: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Noisy Signal Poor electrical connections; external electromagnetic interference.Check all cable connections; use a Faraday cage.
Distorted/Asymmetric Peaks High uncompensated resistance (iR drop); slow electron transfer kinetics.Move reference electrode closer to the working electrode; decrease scan rate; ensure supporting electrolyte concentration is sufficient (>10x analyte concentration). [10]
No Peaks Observed Incorrect potential window; electrode not connected; no analyte in solution.Verify the potential window covers the expected redox potential of AQDS; check all electrode connections; confirm solution preparation.
Extra, Unwanted Peaks Presence of dissolved oxygen; impurities in the solution or on the electrode.Purge solution with inert gas for a longer duration; polish the working electrode thoroughly; use high-purity reagents and solvents.
Drifting Baseline Charging current; electrode surface not at equilibrium.Allow the system to stabilize before scanning; perform several cycles and analyze the last one; perform blank subtraction. [10]

References

  • National Center for Biotechnology Information (2021). Electrochemical Characterization of Redox Probes Confined in 3D Conducting Polymer Networks. Available at: [Link]

  • Gamry Instruments. Cyclic Voltammetry Experiment. Available at: [Link]

  • National Center for Biotechnology Information (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. Available at: [Link]

  • iGEM (2014). Protocol for cyclic voltammetry. Available at: [Link]

  • Wikipedia. Cyclic voltammetry. Available at: [Link]

  • ChemistryViews (2019). Better Electrolyte for Redox-Flow Batteries. Available at: [Link]

  • Chemistry LibreTexts (2023). Cyclic Voltammetry. Available at: [Link]

  • Nanoscience Instruments. Electrochemical Measurements: Cyclic Voltammetry. Available at: [Link]

  • Batchelor-McAuley, C., et al. (2010). Voltammetric Characterization of DNA Intercalators across the Full pH Range. The Journal of Physical Chemistry B. Available at: [Link]

  • ResearchGate (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. Available at: [Link]

  • ResearchGate. Scheme of experimental set-up for evaluation of the electrochemical stability of AQDS electrolyte. Available at: [Link]

  • Royal Society of Chemistry (2020). Neutral pH aqueous redox flow batteries using an anthraquinone-ferrocyanide redox couple. Journal of Materials Chemistry A. Available at: [Link]

  • YouTube (2024). Electrochemistry in non-aqueous solutions: Redox probe and analyte response. Available at: [Link]

  • Journal of the American Chemical Society (2024). Dynamic Interface Engineering via Mechanistic Understanding of Copper Reconstruction in Electrochemical CO2 Reduction Reaction. Available at: [Link]

  • ACS Publications (2017). Concentration-Dependent Dimerization of Anthraquinone Disulfonic Acid and Its Impact on Charge Storage. Chemistry of Materials. Available at: [Link]

  • Frontiers in Microbiology (2021). Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. Available at: [Link]

  • ACS Publications (2010). Voltammetric Characterization of DNA Intercalators across the Full pH Range: Anthraquinone-2,6-disulfonate and Anthraquinone-2-sulfonate. The Journal of Physical Chemistry B. Available at: [Link]

  • ResearchGate (2021). Characterization of Electrochemical Behavior for Aqueous Organic Redox Flow Batteries. Available at: [Link]

  • Chemistry LibreTexts (2023). Important parameters in CV. Available at: [Link]

  • ResearchGate. Typical cyclic voltammograms of A) 25 mM AQDS in basal medium at pH 7,.... Available at: [Link]

  • Chemistry LibreTexts (2025). Lab 1: Cyclic Voltammetry. Available at: [Link]

  • National Center for Biotechnology Information (2022). Operando Monitoring of Local pH Value Changes at the Carbon Electrode Surface in Neutral Sulfate-Based Aqueous Electrochemical Capacitors. Available at: [Link]

  • Harvard DASH (2018). High-Throughput Electrochemical Characterization of Aqueous Organic Redox Flow Batteries. Available at: [Link]

  • IO Rodeo (2023). Electrochemistry: Current dependence on scan rate. Available at: [Link]

  • Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Available at: [Link]

  • YouTube (2020). Tutorial 17-Current dependence on scan rate from CV. Available at: [Link]

  • ResearchGate. Electrochemical characterization of electrodes; (A) cyclic.... Available at: [Link]

  • University College Cork (2021). A Simulation and Experimental Study of Electrochemical pH Control at Gold Interdigitated Electrode Arrays. Available at: [Link]

  • ResearchGate. Cyclic voltammetry experimental set-up. Available at: [Link]

  • Science (2022). How pH affects electrochemical processes. Available at: [Link]

  • ResearchGate. The solubilities of 2,7-AQDS²⁻, AQS⁻ and 1,5-AQDS²⁻ salts vs the.... Available at: [Link]

  • ResearchGate. Scan rate and rate constant dependence of cyclic voltammetry curve. Available at: [Link]

  • CRC Press. CRC Handbook of Chemistry and Physics. Available at: [Link]

Sources

Application Note: High-Resolution HPLC Separation of 2,7-Anthracenedisulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

2,7-Anthracenedisulfonic acid (2,7-ADS) is a critical intermediate in the synthesis of anthraquinone dyes, conductive polymers, and catalytic agents. The industrial sulfonation of anthracene is non-selective, yielding a complex mixture of positional isomers (primarily 2,6-ADS, 1,5-ADS, and 1,8-ADS) and mono-sulfonated byproducts.

Separating these isomers is analytically challenging due to their:

  • High Polarity: The sulfonic acid groups (

    
    ) render the molecules permanently ionized at standard pH, preventing retention on conventional C18 columns.
    
  • Structural Similarity: The 2,6- and 2,7- isomers possess nearly identical hydrophobicity and acid dissociation constants (

    
    ).
    

This guide details two validated protocols to achieve baseline separation:

  • Method A (Ion-Pair Chromatography): The "Gold Standard" for resolution, utilizing tetrabutylammonium (TBA) to modulate hydrophobicity.

  • Method B (Mixed-Mode Chromatography): A modern, MS-compatible alternative utilizing simultaneous ion-exchange and reversed-phase mechanisms.

Chemical Context & Separation Strategy

The Isomer Challenge

The sulfonation of anthracene is reversible and kinetically controlled. While 2,7-ADS is the thermodynamic product, significant amounts of the kinetic 1,5- and 1,8- isomers, along with the 2,6- isomer, are formed.

  • 1,5-ADS / 1,8-ADS: "Cross" isomers. More compact, generally elute earlier in RP-systems.

  • 2,6-ADS / 2,7-ADS: "Linear" isomers. Highly similar hydrodynamic volumes. Separation requires a mechanism that discriminates based on the spatial orientation of the sulfonate groups relative to the stationary phase.

Mechanism of Action

To retain these anionic species on a hydrophobic column, we must neutralize their charge or provide a cationic anchor.

Figure 1: Separation Mechanisms

G cluster_0 Method A: Ion-Pairing (IPC) cluster_1 Method B: Mixed-Mode C18 C18 Surface TBA TBA+ Reagent C18->TBA Adsorption ADS ADS Isomer (-) TBA->ADS Ion-Pairing Ligand Ligand (C18 + N+) ADS_MM ADS Isomer (-) Ligand->ADS_MM Direct Ionic Interaction

Caption: Comparison of Ion-Pairing (Method A) vs. Mixed-Mode (Method B) retention mechanisms.

Protocol A: Ion-Pair RP-HPLC (The Gold Standard)

Recommended for QC environments requiring maximum resolution between 2,6- and 2,7- isomers.

Reagents & Materials[1][2][3]
  • Column: C18 end-capped,

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
  • Ion-Pair Reagent: Tetrabutylammonium Hydrogen Sulfate (TBAHS), HPLC Grade.

  • Solvents: Acetonitrile (ACN), HPLC Grade; Water (

    
    ).
    
  • Buffer: Phosphate buffer is not required if TBAHS is used, as the sulfate provides ionic strength. However, buffering at pH 6.0 with minimal phosphate can improve peak shape.

Method Parameters
ParameterSetting
Mobile Phase A

TBAHS in Water (pH adjusted to 6.5 with NaOH)
Mobile Phase B Acetonitrile
Flow Rate

Temperature

(Strict control required for retention stability)
Detection UV @

(Reference

to eliminate background)
Injection Vol

Gradient Profile[4]
Time (min)% A (Aqueous TBA)% B (ACN)Phase Description
0.08515Isocratic Hold (Load)
5.08515Begin Gradient
25.05050Elution of Isomers
30.05050Wash
31.08515Re-equilibration
45.08515Critical: Long equilibration needed for IPC
Critical Technical Insight

In IPC, the 2,6-ADS isomer typically elutes after the 2,7-ADS isomer .

  • Reasoning: The 2,6- isomer has a slightly more linear hydrophobic surface area when paired with TBA+, allowing deeper penetration into the C18 brush layer compared to the 2,7- isomer.

  • Validation: Always confirm retention order with pure standards, as carbon load (%) of the specific C18 column can shift relative selectivity.

Protocol B: Mixed-Mode Chromatography (MS-Compatible)

Recommended for R&D and impurity profiling where Mass Spectrometry (MS) is used.

Reagents & Materials[1][2][3]
  • Column: SIELC Newcrom R1 or Primesep SB (

    
    , 
    
    
    
    ).
    • Why: These columns have alkyl chains with embedded positively charged groups, eliminating the need for mobile phase additives like TBA.

  • Mobile Phase Additive: Formic Acid (for MS) or Phosphoric Acid (for UV only).

Method Parameters
ParameterSetting
Mobile Phase A

Formic Acid in Water
Mobile Phase B Acetonitrile
Mode Isocratic or Shallow Gradient
Flow Rate

Detection UV @

/ MS (ESI Negative Mode)
Gradient Profile[4]
Time (min)% A% BNote
0.09010High aqueous required for ion-exchange retention
20.04060Linear ramp
Advantages over Method A
  • No Equilibrium Lag: IPC requires 30-60 mins to equilibrate the column. Mixed-mode equilibrates in 5 mins.

  • MS Compatibility: TBA is a non-volatile salt that suppresses ionization and ruins MS sources. Method B uses volatile formic acid.

Troubleshooting & Validation

Common Failure Modes

1. Peak Tailing

  • Cause: Interaction with residual silanols or metal impurities in the silica.

  • Fix: Increase ionic strength (add

    
     Ammonium Acetate) or use a "High Purity" Type-B silica column.
    

2. Retention Time Drift

  • Cause (Method A): Temperature fluctuations affect the partition coefficient of the TBA-Sulfonate ion pair.

  • Fix: Use a column oven set to

    
    .
    
  • Cause (General): Evaporation of ACN in pre-mixed mobile phases.

3. "Ghost" Peaks

  • Cause: Carryover of highly retained tri-sulfonated impurities from previous runs.

  • Fix: Ensure the gradient ends with a high organic wash (

    
     ACN) for at least 5 minutes.
    
System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ) between 2,6- and 2,7- isomers: 
    
    
    
    (Baseline).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Retention Time %RSD:

    
     (n=6 injections).
    

References

  • SIELC Technologies. (n.d.). Separation of 2,7-Anthracenedisulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]

  • ResearchGate. (2008). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography. Retrieved from [Link]

Application Note: Experimental Setup & Protocol for AQDS-Based Organic Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the assembly, operation, and validation of a laboratory-scale aqueous organic redox flow battery (AORFB) utilizing AQDS (anolyte) and Bromine (catholyte). Unlike vanadium systems, AQDS chemistries require strict oxygen exclusion and specific electrode pre-treatment to achieve rapid kinetics. This protocol is designed for researchers aiming to replicate the seminal high-performance metrics (>99% coulombic efficiency) or screen novel quinone derivatives.

Materials & Reagents Preparation ("The Kitchen")

Chemical Compatibility Warning

Critical: The catholyte (Br₂/HBr) is highly corrosive and volatile.

  • Wetted Materials: Use only PTFE (Teflon), PFA, PVDF, or Viton.

  • Prohibited: Stainless steel (even 316L will corrode in Br₂), Nylon, or standard EPDM.

  • Fume Hood: All operations involving Bromine must occur in a certified fume hood.

Electrolyte Synthesis

The standard baseline chemistry utilizes the proton-coupled electron transfer (PCET) of AQDS in acidic media.

ComponentRoleConcentration (Standard)Preparation Notes
Negolyte (Anolyte) Active Material0.5 M - 1.0 M AQDS (Disodium salt)Dissolve in 1 M H₂SO₄. Note: Commercial AQDS is often a mix of isomers; 2,7-AQDS is preferred for solubility.
Posolyte (Catholyte) Counter Species0.5 M Br₂ + 3.0 M HBr Handle with extreme care. Add liquid Br₂ to HBr acid. Br₂ is volatile; keep reservoirs sealed.
Supporting Electrolyte Conductivity1.0 M H₂SO₄ Used as the solvent for AQDS.
Electrode Pre-treatment (The "Baking" Step)

Pristine carbon paper is hydrophobic and exhibits poor kinetics for quinones. Thermal oxidation is mandatory .

  • Material: SGL 10AA or Toray TGP-H-060 carbon paper.

  • Protocol: Place carbon paper in a box furnace in air.

  • Ramp: Heat to 400°C (hold for 24 hours).

  • Mechanism: This introduces hydrophilic oxygen functional groups (C=O, C-OH) which catalyze the PCET reaction of AQDS.

  • Validation: A water droplet should wick immediately into the treated paper; it will bead up on untreated paper.

Cell Assembly & Hardware

Physical Setup Schematic

The following diagram illustrates the closed-loop flow architecture required for oxygen-sensitive organic RFBs.

RFB_Setup cluster_anode Negative Side (Anolyte) cluster_cathode Positive Side (Catholyte) N_Res AQDS Reservoir (Glass/PFA) N_Pump Peristaltic Pump (Masterflex) N_Res->N_Pump Cell Flow Cell Hardware (Zero-Gap, Graphite Plates) N_Pump->Cell Inlet N_In N2 Purge Inlet N_In->N_Res De-oxygenation P_Res Br2/HBr Reservoir (Teflon/Glass) P_Pump Peristaltic Pump P_Res->P_Pump P_Pump->Cell Inlet Cell->N_Res Return Cell->P_Res Return Potentiostat Potentiostat (Load/Source) Cell->Potentiostat Sense/Drive

Caption: Schematic of a lab-scale AQDS/HBr redox flow battery setup with inert gas purging.

Hardware Specifications
  • Flow Field: Interdigitated or Serpentine graphite plates (impervious graphite is required to prevent acid seepage).

  • Membrane: Nafion 212 (Pre-treated).

    • Pre-treatment:[1] Boil in 3% H₂O₂ (1h) → Boil in DI Water (1h) → Boil in 0.5 M H₂SO₄ (1h) → Boil in DI Water (1h). Store in DI water.

  • Gaskets: PTFE or FEP (Thickness must be calculated to achieve ~20-25% compression of the carbon paper electrode).

  • Torque: Apply torque in a star pattern. For a standard 5 cm² cell, target 4.5 - 5.5 N·m (check manufacturer specs). Over-tightening crushes the gas diffusion layer (GDL), reducing permeability; under-tightening causes leaks.

Electrochemical Characterization Protocol

The Testing Logic

Do not immediately cycle the battery. Follow this validation sequence to ensure data integrity.

Testing_Logic Start Assembly Complete Purge N2 Purge (30 mins) Remove O2 Start->Purge OCV_Check Measure OCV Target: >0.8V (if charged) or ~0V Purge->OCV_Check EIS EIS (High Freq) Check Contact Resistance OCV_Check->EIS Decision Resistance < 0.5 Ohm? EIS->Decision Rebuild Re-torque / Re-assemble Decision->Rebuild No CV Cyclic Voltammetry (10-100 mV/s) Decision->CV Yes Charge Galvanostatic Cycling (20-100 mA/cm2) CV->Charge

Caption: Step-by-step validation workflow for AQDS flow battery testing.

Step-by-Step Procedure

Step 1: De-oxygenation (Crucial) AQDS in its reduced form (hydroquinone) reacts rapidly with atmospheric oxygen.

  • Seal the anolyte reservoir with a septum.

  • Bubble high-purity Nitrogen or Argon for 30 minutes before starting.

  • Maintain a "blanket" of inert gas over the headspace during cycling.

Step 2: Electrochemical Impedance Spectroscopy (EIS)

  • Frequency: 100 kHz to 10 mHz.

  • Goal: Measure High-Frequency Resistance (HFR).

  • Pass Criteria: For a 5 cm² cell with Nafion 212, HFR should be < 0.3 Ω·cm² . If higher, check bolt torque or bubble entrapment.

Step 3: Galvanostatic Charge/Discharge

  • Current Density: Start conservative at 20 mA/cm² , then ramp to 100 mA/cm² .

  • Voltage Cutoffs:

    • Charge Limit: 1.5 V (Avoid H₂ evolution side reaction).

    • Discharge Limit: 0.2 V (or 0 V).

  • Flow Rate: 60-100 mL/min (for 5 cm² cell). Stoichiometry factor > 2.[2]

Visual Validation
  • State of Charge (SOC) 0%: AQDS electrolyte is Yellow .

  • State of Charge (SOC) 100%: AQDS electrolyte turns Dark Red/Brown .

  • Note: If the solution turns black or precipitates, you may have overcharged or exceeded solubility limits.

Troubleshooting & Data Validation

SymptomProbable CauseCorrective Action
Low Coulombic Efficiency (<98%) Oxygen ingress or CrossoverCheck N₂ purge lines. Inspect membrane for pinholes. Ensure Br₂ pressure isn't forcing crossover.
High Overpotential (Large Hysteresis) Poor Electrode KineticsDid you bake the carbon paper? If not, disassemble and treat electrodes at 400°C.
Capacity Fade Crossover or LeakageCheck volume levels in reservoirs. If volumes are changing, water transport (osmosis) is occurring.
Jittery Voltage Curves Trapped Gas BubblesIncrease flow rate momentarily to flush bubbles. Ensure flow field is vertical (outlet at top).

References

  • Huskinson, B., et al. (2014).[3][4] A metal-free organic–inorganic aqueous flow battery.[5] Nature, 505, 195–198.[3][6] Link[5][7]

  • Kwabi, D. G., et al. (2020). Alkaline Quinone Flow Batteries with Long Lifetime at High Energy Density. Joule, 4(11), 2443-2456. (Provides context on quinone degradation mechanisms). Link

  • Lin, K., et al. (2015). Alkaline quinone flow battery. Science, 349(6255), 1529-1532. (Comparative reference for alkaline vs acidic quinones). Link

  • Chen, Q., et al. (2018). Carbon electrode engineering for high-efficiency all-vanadium redox flow batteries. RSC Advances, 8, 12767. (Reference for thermal treatment protocol of carbon paper). Link

Sources

Application Note: Indirect Cathodic Reduction of Dyes using 2,7-Anthraquinonedisulfonic Acid (2,7-AQDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for utilizing 2,7-anthraquinonedisulfonic acid (2,7-AQDS) as a homogeneous redox mediator for the indirect cathodic reduction of target substrates, specifically azo dyes. While direct electrolysis often suffers from slow kinetics due to mass transfer limitations and steric hindrance at the electrode surface, 2,7-AQDS acts as an electron shuttle. It is reduced at the cathode to 2,7-anthrahydroquinone (2,7-AHQDS), which diffuses into the bulk solution to chemically reduce the target molecule, regenerating the mediator.

Key Application: This method is critical for environmental remediation (decolorization of wastewater) and is a foundational technique in organic electrosynthesis , particularly for the reductive cleavage of azo bonds and nitro groups in pharmaceutical intermediates.

Mechanistic Principles

The Challenge of Direct Reduction

Large organic molecules, such as diazo dyes or prodrugs, often exhibit poor interaction with solid electrode surfaces due to:

  • Steric Hindrance: Bulky functional groups prevent the electroactive center (e.g., -N=N-) from approaching the Helmholtz layer.

  • Mass Transfer Limitations: Reaction rates are limited by the diffusion of the bulky substrate to the electrode.

  • Electrode Fouling: Direct adsorption of reactants or products can passivate the electrode.

The 2,7-AQDS Solution (Mediated Electron Transfer)

2,7-AQDS serves as a soluble catalyst. The process follows an EC Mechanism (Electrochemical step followed by a Chemical step):

  • Electrochemical Step (E): 2,7-AQDS accepts 2 electrons and 2 protons at the cathode surface to form 2,7-AHQDS.

  • Chemical Step (C): 2,7-AHQDS diffuses into the bulk solution, transfers electrons to the dye, and reverts to 2,7-AQDS.

Reaction Pathway Diagram

AQDS_Mechanism Cathode Cathode Surface AQDS 2,7-AQDS (Oxidized) Cathode->AQDS + 2e- / + 2H+ AHQDS 2,7-AHQDS (Reduced) AQDS->AHQDS Reduction at Surface AHQDS->AQDS Regeneration Dye Azo Dye (Substrate) AHQDS->Dye Electron Transfer (Bulk Solution) Product Amines (Product) Dye->Product Reductive Cleavage

Caption: Schematic of the indirect electrosynthesis cycle. The mediator (AQDS) shuttles electrons from the solid cathode to the dissolved substrate.

Experimental Protocol

Reagents and Equipment
ComponentSpecificationPurpose
Mediator 2,7-Anthraquinonedisulfonic acid disodium salt (≥98%)Electron shuttle.
Electrolyte 0.1 M Na₂SO₄ or Phosphate Buffer (pH 7.0)Conductivity and pH control.
Cathode Carbon Felt or Glassy CarbonHigh surface area for mediator reduction.
Anode Platinum (Pt) mesh or DSA (Dimensionally Stable Anode)Counter electrode.
Cell Type Divided H-Cell (Nafion 117 membrane)CRITICAL: Prevents re-oxidation of AHQDS at the anode.
Reference Ag/AgCl (3M KCl)Potential monitoring.
Step-by-Step Methodology
Phase 1: Cell Assembly & Preparation
  • Membrane Pre-treatment: Boil the Nafion 117 membrane in 3% H₂O₂ (1h), then 0.5 M H₂SO₄ (1h), and rinse with deionized water. Mount between the cathodic and anodic chambers.

  • Electrode Cleaning:

    • Carbon Felt: Sonicate in acetone (10 min), then ethanol (10 min), then water.

    • Pt Anode: Flame anneal or rinse with dilute HNO₃.

  • Electrolyte Filling: Fill both chambers with 100 mL of the supporting electrolyte (e.g., 0.1 M Na₂SO₄).

Phase 2: Mediator & Substrate Addition
  • Catholyte: Add the Azo Dye (e.g., 50 mg/L) and 2,7-AQDS (0.1 - 1.0 mM) to the cathodic chamber.

    • Note: Keep AQDS concentration < 5 mM to prevent dimerization, which reduces catalytic activity [1].

  • Anolyte: Maintain pure electrolyte in the anodic chamber.

Phase 3: Deoxygenation (Crucial Step)
  • Purge the cathodic chamber with Nitrogen (N₂) or Argon gas for 20 minutes prior to electrolysis.

  • Reasoning: Reduced AHQDS reacts rapidly with dissolved oxygen (auto-oxidation), which wastes current and generates H₂O₂. Maintain a generic N₂ blanket during the run.

Phase 4: Electrolysis
  • Galvanostatic Mode (Constant Current): Apply a current density of 10 - 20 mA/cm² .

  • Potentiostatic Mode (Constant Voltage): Set potential to -0.6 V vs Ag/AgCl .

    • Target: The potential must be sufficiently negative to reduce AQDS (E° ≈ -0.4 V vs Ag/AgCl at pH 7) but controlled to minimize Hydrogen Evolution Reaction (HER).

  • Monitoring: Monitor the dye concentration via UV-Vis spectrophotometry (absorbance at

    
    ) at 15-minute intervals.
    

Optimization & Data Analysis

Effect of pH

The redox potential of AQDS is pH-dependent (involving protons):



  • Acidic pH: Shift to more positive potential (easier reduction of AQDS), but H₂ evolution competes more aggressively.

  • Neutral/Alkaline pH: Potential shifts negative. 2,7-AQDS is highly stable and soluble in neutral/alkaline conditions, making it ideal for biological or pH-sensitive drug precursors [2].

Kinetic Analysis

The reaction typically follows pseudo-first-order kinetics regarding dye concentration:



Where


 increases linearly with AQDS concentration up to the saturation limit.
Comparison: Direct vs. Indirect Reduction
ParameterDirect ElectrolysisIndirect (2,7-AQDS Mediated)
Reaction Site Electrode SurfaceBulk Solution
Mass Transfer Rate-limitingFast (Mediator diffusion)
Current Efficiency Low (< 20% typical for dyes)High (> 80% achievable)
Electrode Fouling High RiskMinimal
Kinetics Slow / IncompleteFast / Complete Cleavage

Experimental Workflow Diagram

Protocol_Workflow Start Start: Cell Preparation PreTreat Pre-treat Nafion Membrane (H2O2 -> H2SO4 -> H2O) Start->PreTreat Assemble Assemble H-Cell (Cathode: Carbon Felt, Anode: Pt) PreTreat->Assemble AddReagents Add Reagents Catholyte: Dye + 0.5mM 2,7-AQDS Anolyte: Na2SO4 Assemble->AddReagents Purge N2 Purge (20 min) *Critical to prevent O2 interference* AddReagents->Purge Electrolysis Apply Current (10 mA/cm2) Monitor Voltage Purge->Electrolysis Sampling Sample every 15 min (UV-Vis Analysis) Electrolysis->Sampling Sampling->Electrolysis Loop until decolorized End Data Analysis (Calculate k_obs & Efficiency) Sampling->End Complete

Caption: Step-by-step experimental workflow for the indirect cathodic reduction process.

References

  • Huskinson, B., et al. (2014). "A metal-free organic-inorganic aqueous flow battery." Nature, 505, 195–198. Link

  • Permatasari, A., et al. (2021). "Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte." Frontiers in Energy Research. Link

  • Dos Santos, A.B., et al. (2003). "Azo dye reduction by thermophilic anaerobic granular sludge, and the impact of the redox mediator anthraquinone-2,6-disulfonate (AQDS)." Applied Microbiology and Biotechnology. Link

  • Fontenot, S., et al. (2025). "Dimerization of 9,10-anthraquinone-2,7-Disulfonic acid (AQDS)." ResearchGate.[1][2][3][4] Link

  • Haas, T., et al. (2025). "Indirect cathodic reduction of dispersed indigo by 1,2-dihydroxy-9,10-anthraquinone-3-sulphonate." ResearchGate.[1][2][3][4] Link

Disclaimer: This protocol involves the use of high currents and chemical reagents. Standard laboratory safety protocols (PPE, fume hood) must be observed. 2,7-AQDS is an irritant; handle with care.

Sources

synthesis and purification of 2,7-anthraquinonedisulfonic acid for research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Relevance

2,7-Anthraquinonedisulfonic acid (2,7-AQDS) has emerged as a critical organic electrolyte for Aqueous Organic Redox Flow Batteries (AORFBs) due to its rapid kinetics, high solubility, and two-electron redox capability. While commercially available, high-purity 2,7-AQDS is expensive and often contaminated with the 2,6-isomer, which can alter solubility profiles and electrochemical performance.

This guide provides a robust, laboratory-scale protocol for synthesizing 2,7-AQDS via direct sulfonation and—crucially—purifying it from the dominant 2,6-AQDS byproduct.

Safety & Hazard Analysis (Critical)

  • Oleum (Fuming Sulfuric Acid): Extremely corrosive and reacts violently with water. Use only in a functioning fume hood with appropriate PPE (face shield, acid-resistant apron, long gloves). Have a neutralizing agent (sodium bicarbonate) and a safety shower immediately available.

  • Thermal Hazards: The reaction requires heating to ~160°C. Ensure oil baths are stabilized and flasks are clamped securely.

  • Mercury Exclusion: Historical protocols often use mercury to direct sulfonation to the

    
    -position (1,5 or 1,8). This protocol uses mercury-free  conditions to target the 
    
    
    
    -positions (2,6 and 2,7).

Reaction Mechanism & Regioselectivity

The sulfonation of anthraquinone is an Electrophilic Aromatic Substitution (EAS) .

  • Deactivation: The carbonyl groups withdraw electron density, deactivating the ring.

  • Directing Effects:

    • 
      -positions (1,4,5,8):  Kinetically favored (reversible), promoted by mercury catalysts.
      
    • 
      -positions (2,3,6,7):  Thermodynamically favored. High temperature and absence of catalysts drive the reaction to the 
      
      
      
      -positions.
  • Isomer Distribution: Direct sulfonation typically yields a mixture of 2,6-AQDS (major) and 2,7-AQDS (minor) due to the statistical probability and steric constraints. Separation relies on the differential solubility of their sodium salts.[1]

ReactionScheme cluster_conditions Key Conditions AQ Anthraquinone (C14H8O2) Mix Mixture of Isomers (Acid Form) AQ->Mix Sulfonation Oleum Oleum (20-60% SO3) 160°C, 2-4h AQ26 2,6-AQDS (Major Byproduct) Mix->AQ26 Precipitates First (Low Solubility Na-Salt) AQ27 2,7-AQDS (Target Product) Mix->AQ27 Remains in Filtrate (High Solubility Na-Salt) c1 No Mercury Catalyst (Favors Beta-substitution) c2 Temp > 140°C (Thermodynamic Control)

Figure 1: Reaction pathway and separation logic for 2,7-AQDS synthesis.

Protocol: Synthesis of Crude Disulfonic Acids

Reagents:

  • Anthraquinone (98% purity)[2]

  • Oleum (20% free

    
    )[3]
    
  • Sodium Hydroxide (NaOH) pellets or 50% solution

  • Sulfuric acid (conc.) for workup[1][4]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to viscosity), a thermometer, and a reflux condenser topped with a drying tube (CaCl2).

  • Charging: Add 50 g of Anthraquinone to the flask.

  • Acid Addition: Carefully add 120 g of Oleum (20%) . Caution: Exothermic.

  • Sulfonation:

    • Heat the oil bath to 160°C .

    • Maintain temperature for 3–4 hours . The solution will turn dark brown/black.

    • Checkpoint: Take a small aliquot, dilute in water. If no precipitate forms, the mono-sulfonation is complete. Continued heating ensures di-sulfonation.

  • Quenching:

    • Cool the reaction mixture to ~80°C.

    • Pour the reaction mass slowly onto 500 g of crushed ice in a large beaker with vigorous stirring.

    • Result: A clear or slightly turbid acidic solution containing 2,6- and 2,7-disulfonic acids.

Protocol: Purification (Isomer Separation)

This step leverages the lower solubility of sodium anthraquinone-2,6-disulfonate compared to the 2,7-isomer in water/acid mixtures.

Workflow:

  • Partial Neutralization (Removal of 2,6-isomer):

    • Heat the quenched acidic solution to boiling.

    • Slowly add 50% NaOH solution until the pH reaches ~1.0 (strongly acidic conditions help differentiate solubilities). Alternatively, add solid NaCl (salting out effect).

    • Cool the solution slowly to Room Temperature (25°C) , then refrigerate at 4°C overnight.

    • Filtration 1: The precipitate is primarily the 2,6-AQDS sodium salt (and unreacted anthraquinone if any). Filter this off using a vacuum Buchner funnel.

    • Discard solid (or save for 2,6-AQDS isolation).

  • Isolation of 2,7-AQDS (Target):

    • Take the Filtrate (which contains the enriched 2,7-isomer).

    • Neutralize fully to pH 7–8 with NaOH.

    • Evaporate the water volume by 50–70% using a rotary evaporator to reach saturation.

    • Add Ethanol (approx. 1:1 ratio v/v) to the concentrated aqueous solution. The 2,7-AQDS disodium salt will precipitate as a light yellow/white powder.

    • Filtration 2: Collect the precipitate.

  • Recrystallization (Polishing):

    • Dissolve the crude 2,7-AQDS solid in the minimum amount of boiling water.

    • Allow to cool slowly. The 2,7-isomer crystallizes as needles.[5]

    • Wash with cold ethanol/water (80:20) mixture.

    • Dry in a vacuum oven at 80°C.

PurificationFlow Crude Crude Acid Mixture (in dilute H2SO4) Neutralize Partial Neutralization / Salting Out (Add NaCl or NaOH to pH 1) Crude->Neutralize Cool Cool to 4°C (Overnight) Neutralize->Cool Filter1 Filtration 1 Cool->Filter1 Solid26 Solid: 2,6-AQDS Na Salt (Discard or Repurpose) Filter1->Solid26 Precipitate Filtrate27 Filtrate: 2,7-AQDS Enriched Filter1->Filtrate27 Supernatant Conc Concentrate & Add Ethanol Filtrate27->Conc Filter2 Filtration 2 Conc->Filter2 FinalProduct Final Product: 2,7-AQDS Disodium Salt Filter2->FinalProduct

Figure 2: Purification workflow separating the 2,6 and 2,7 isomers.[4][5]

Characterization & Quality Control

Data must be verified against standard literature values to ensure isomeric purity.

TechniqueParameterExpected Result for 2,7-AQDSNotes
1H NMR Chemical Shift (

)
8.72 (d, 2H, H-1,8) , 8.35 (d, 2H, H-4,5), 8.05 (dd, 2H, H-3,6)Solvent: D2O. 2,6-isomer shows a different splitting pattern (singlets at H-1,5).
HPLC Retention TimeDistinct peak separated from 2,6-isomerRequires C18 column, Phosphate buffer/MeOH mobile phase.
CV

(Redox Potential)
~ -0.20 V vs SHE (pH dependent)Verify 2-electron reversible wave.
Solubility Water Saturation> 1.0 M (highly soluble)2,6-isomer is significantly less soluble.

Self-Validation Check:

  • Dissolve 1g of product in 10mL water. If the solution is turbid or requires heating, it likely contains residual 2,6-isomer. 2,7-AQDS should dissolve readily at room temperature.

Troubleshooting

  • Low Yield: Sulfonation temperature was likely too low (<140°C), resulting in mono-sulfonated product (AQS). Increase temp or reaction time.

  • High 2,6 Contamination: The first filtration step was performed too warm. Ensure the solution is cooled to 4°C to force maximum precipitation of the 2,6-salt.

  • Dark Product: Charring occurred during sulfonation. Control the exotherm during oleum addition strictly. Use activated carbon decolorization during recrystallization if necessary.

References

  • Cross, C. F. (1903). The Separation of Mono-beta, 2,6- and 2,7-Sulfonic Acids of Anthraquinone. Zenodo. Available at: [Link]

  • Gubelmann, I., & Rintelman, W. L. (1933).[4] Process for preparing anthraquinone sulphonic acids. US Patent 1,899,957.[4] Google Patents. Available at:

  • Luebbe, H. F. (1937). Process for the preparation of anthraquinonedisulphonic acids. US Patent 2,074,309. Google Patents.
  • Carney, T. P. (1956). Preparation of anthraquinone disulfonic acids. US Patent 2,746,977. Google Patents.
  • Huskinson, B., et al. (2014). A metal-free organic-inorganic aqueous flow battery. Nature. (Contextualizing the application of AQDS). Available at: [Link]

Sources

Application Note: Mechanistic Profiling of Enzyme Inhibition by 2,7-Anthracenedisulfonic Acid (2,7-ADS)

[1][2][3][4]

Introduction & Mechanistic Context[1][3][4][5][6][7][8][9][10][11]

2,7-Anthracenedisulfonic acid (2,7-ADS) and its anthraquinone derivatives (e.g., 2,7-AQDS) represent a critical scaffold in the study of purinergic signaling.[1][2][3][4] While often utilized as redox mediators in other fields, in biochemistry they serve as structural mimics of nucleotide triphosphates (ATP/UTP).[2][4]

The planar anthraquinone core mimics the nitrogenous base of nucleotides, while the sulfonate groups (

12345competitive or mixed-type inhibitorNTPDase family (CD39/ENTPD1, ENTPD2, ENTPD3)12345

Why this matters: NTPDases hydrolyze extracellular ATP to AMP, driving the shift from pro-inflammatory (ATP-driven) to immunosuppressive (Adenosine-driven) signaling.[1][2][3][4][5] 2,7-ADS derivatives are explored as tools to modulate immunity in oncology and thrombosis.[1][2][4][5]

Core Challenges in Study

Working with 2,7-ADS presents unique "false positive" risks that this guide addresses:

  • Optical Interference: As a dye precursor, 2,7-ADS absorbs light in the visible spectrum, potentially interfering with colorimetric readouts (e.g., Malachite Green).[2][4][5]

  • Aggregation: At high concentrations (>10 mM), anthraquinone sulfonates form dimers, altering their effective concentration and inhibition kinetics.[2][4][5]

  • Redox Activity: Its potential to act as an electron acceptor can interfere with coupled enzyme assays relying on NADH/NADPH.[4][5]

Experimental Workflow & Logic

The following diagram outlines the decision matrix for characterizing 2,7-ADS inhibition. Note the critical "Interference Check" loop often missed in standard protocols.[4][5]

ExperimentalWorkflowStartStart: 2,7-ADS Stock PrepSolubilitySolubility & Dimerization Check(Absorbance Scan)Start->SolubilityAssayChoiceSelect Primary AssaySolubility->AssayChoiceMG_AssayProtocol A: Malachite Green(High Throughput)AssayChoice->MG_AssayScreeningHPLC_AssayProtocol B: HPLC Analysis(High Precision/Validation)AssayChoice->HPLC_AssayMechanism ConfirmationInterferenceOptical Interference Control(Compound alone @ 630nm)MG_Assay->InterferenceCritical StepKineticsKinetic Analysis(Lineweaver-Burk / Cheng-Prusoff)MG_Assay->KineticsIf No InterferenceHPLC_Assay->KineticsDirect PathCorrectionApply Background Subtraction(OD_obs - OD_cmpd)Interference->CorrectionIf OD > 0.05Correction->Kinetics

Caption: Workflow for validating 2,7-ADS inhibition. The red node highlights the mandatory optical control step required due to the compound's intrinsic absorbance.[2]

Protocol A: Modified Malachite Green Assay (High-Throughput)

Purpose: To determine the IC50 of 2,7-ADS against NTPDase1 (CD39) or NTPDase2/3. Principle: Measures inorganic phosphate (Pi) release. The "Modified" aspect accounts for the compound's color.[4][5]

Reagents & Setup
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2, 0.1% Tween-20 (Crucial to prevent dye aggregation).[1][2][3][4][5]

  • Substrate: 500 µM ATP (or concentration = Km of your specific enzyme).[4][5]

  • Reagent: Malachite Green Phosphate Detection Kit (e.g., Sigma MAK307 or homemade).[2][4][5]

  • Enzyme: Recombinant Human NTPDase1 (rhCD39), typically ~10-50 ng/well.[1][2][3][4][5]

Step-by-Step Procedure
  • Compound Preparation:

    • Dissolve 2,7-ADS disodium salt in water (not DMSO, as it is highly water-soluble).[1][2][3][4][5] Prepare a 10 mM stock.

    • Perform serial dilutions (e.g., 0.1 µM to 1000 µM) in Assay Buffer .

  • Plate Setup (96-well Clear Plate):

    • Reaction Wells: 10 µL Enzyme + 10 µL 2,7-ADS (various conc.) + 20 µL Buffer. Incubate 10 min at 37°C.

    • Substrate Addition: Add 10 µL ATP (2.5 mM stock) to start reaction (Final vol = 50 µL, Final ATP = 500 µM).[4][5]

    • Background Control (No Enzyme): Buffer + ATP + Compound.[4][5] (Corrects for non-enzymatic hydrolysis).

    • Compound Color Control (Critical): Buffer + Compound (No Enzyme, No ATP).[4][5] This measures the intrinsic absorbance of 2,7-ADS at the detection wavelength. [1][2][3]

  • Incubation:

    • Incubate at 37°C for 20–30 minutes. Ensure <15% substrate consumption to maintain initial velocity conditions.

  • Termination & Readout:

    • Add 100 µL Malachite Green Reagent.[4][5]

    • Incubate 15 min at Room Temp for color development.[4][5]

    • Read Absorbance at 630 nm .[4][5]

Data Correction Logic

Calculate the Corrected Absorbance (

1345

Note: If

Protocol B: HPLC-Based Kinetic Analysis (Gold Standard)

Purpose: To validate the mechanism of action (Competitive vs. Non-competitive) without optical interference. Principle: Direct quantification of ATP, ADP, and AMP peak areas.[2]

Reagents & Setup
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).[2][4]

  • Mobile Phase:

    • A: 20 mM Phosphate Buffer, pH 6.0 + 5 mM Tetrabutylammonium bisulfate (Ion-pairing agent).[1][2][3][4][5]

    • B: Acetonitrile (ACN).[4][5]

  • Gradient: 0-10% B over 15 mins.

Step-by-Step Procedure
  • Reaction Assembly:

    • Prepare 100 µL reactions in 1.5 mL tubes: Enzyme + 2,7-ADS (0, 10, 50, 100 µM) + Assay Buffer.

    • Initiate with ATP (vary concentration: 50, 100, 250, 500, 1000 µM for Lineweaver-Burk).[1][2][5]

  • Time Course:

    • Incubate at 37°C.

    • At

      
       min, remove 50 µL aliquot and quench immediately.
      
  • Quenching (Critical):

    • Add aliquot to 50 µL of 8 M Urea or 0.5 M Perchloric Acid .

    • Why? Heat inactivation often fails to stop NTPDases instantly; acid/urea denaturation is instant.[4][5]

    • Neutralize with KOH if using acid (precipitate KClO4).[4][5]

  • HPLC Injection:

    • Inject 20 µL onto HPLC.

    • Monitor UV at 254 nm (Adenine absorption).[4][5] 2,7-ADS absorbs here too, but it will elute at a distinct retention time due to the ion-pairing agent.[1][2][3][5]

Mechanism Visualization

The following diagram illustrates the expected purinergic cascade and where 2,7-ADS intervenes.

PathwayATPATPADPADPATP->ADP HydrolysisAMPAMPADP->AMP HydrolysisAdenosineAdenosineAMP->Adenosine HydrolysisNTPDase1NTPDase1 (CD39)NTPDase1->ATPCatalyzesNTPDase1->ADPNT5E5'-Nucleotidase (CD73)NT5E->AMPInhibitor2,7-ADS(Inhibitor)Inhibitor->NTPDase1  Blocks

Caption: 2,7-ADS primarily targets the conversion of ATP to AMP by inhibiting NTPDase1/2/3, preventing the formation of Adenosine.[1][2][3]

Data Analysis & Troubleshooting

Calculating Parameters

Fit data to the Cheng-Prusoff equation to derive Ki from IC50, assuming competitive inhibition (common for this scaffold):

1345
  • [S]: Concentration of ATP used (e.g., 500 µM).

  • Km: Michaelis constant of the enzyme for ATP (typically ~20-50 µM for NTPDase1).[1][3][4][5]

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
High Background Absorbance 2,7-ADS intrinsic color or precipitation.[1][2][3][4][5]Run "Compound Only" control.[4][5] If OD > 0.1, dilute sample or use HPLC.[2][4][5]
Non-linear Kinetics Substrate depletion > 20%.[4][5]Reduce enzyme concentration or reaction time.[4][5]
Variable IC50 Dimerization of 2,7-ADS in stock.Ensure stock is < 10 mM.[4][5] Sonicate stock before use.[4][5] Do not freeze-thaw >3 times.[1][3][4][5]
Precipitation in Well Calcium-Sulfonate interaction.[1][3][4][5]Ensure [Ca2+] is physiological (1-5 mM).[1][3][4][5] Avoid excess freeze-thaw of buffer.[1][3][4][5]

References

  • Baqi, Y., et al. (2020).[2][4][5] "Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3." Frontiers in Pharmacology.

  • Baykov, A. A., et al. (1988).[2][4][5] "A malachite green procedure for orthophosphate determination and its use in alkaline phosphatase-based enzyme immunoassay." Analytical Biochemistry.

  • Husney, D., et al. (2017).[2][4][5] "Concentration-Dependent Dimerization of Anthraquinone Disulfonic Acid and Its Impact on Charge Storage." University of Illinois.[4][5]

  • Müller, C. E., et al. (2011).[2][4][5] "P2 receptor antagonists: structural features and development." Bioorganic & Medicinal Chemistry. (Contextual grounding for anthraquinone scaffolds).

Application Note: Anthraquinone-2,6-Disulfonate (AQDS) as a Redox Mediator in Anaerobic Dechlorination

[1]

Part 1: Introduction & Mechanistic Rationale

The "Electron Shuttle" Paradigm

In anaerobic subsurface environments, the rate-limiting step for the bioremediation of chlorinated solvents (e.g., PCE, TCE, PCBs) is often the transfer of electrons from the microbial cell surface to the insoluble or sterically hindered electron acceptor.

Anthraquinone-2,6-disulfonate (AQDS) serves as a soluble, humic acid analog.[1][2][3] It acts as a redox mediator (electron shuttle) , decoupling the oxidation of the electron donor (e.g., acetate, lactate,

Why use AQDS?

  • Kinetic Acceleration: AQDS overcomes steric hindrance. Microbes reduce AQDS to AH

    
    QDS (anthrahydroquinone-2,6-disulfonate) at the cell surface. The soluble AH
    
    
    QDS then diffuses to the contaminant and reduces it chemically or facilitates transfer to distant dehalorespiring populations.
  • Thermodynamic Benchmarking: The standard redox potential (

    
    ) of the AQDS/AH
    
    
    QDS couple is approximately -184 mV . This places it ideally between common biological electron donors (-300 to -400 mV) and chlorinated ethenes (+300 to +500 mV), ensuring favorable thermodynamics.
  • Bioavailability: Unlike solid humic substances, AQDS is fully soluble, allowing for precise quantification and stoichiometric modeling.

Mechanism of Action

The following diagram illustrates the cyclic mediation pathway.

AQDS_Mechanismcluster_CellMicrobial Cell (e.g., Geobacter, Shewanella)DonorElectron Donor(Acetate/Lactate)OxDonorOxidized Donor(CO2)Donor->OxDonor OxidationEnzymeOuter MembraneCytochromeDonor->Enzyme e-AQDSAQDS(Oxidized)Enzyme->AQDS e- TransferAH2QDSAH2QDS(Reduced)AQDS->AH2QDS Reduction(Biotic)AH2QDS->AQDS Oxidation(Abiotic/Biotic)PollutantR-Cl(PCE/TCE)AH2QDS->Pollutant e- ShuttleProductR-H + Cl-(cis-DCE/Ethene)Pollutant->Product Dechlorination

Figure 1: The AQDS electron shuttling mechanism.[1][3][4][5] The cycle allows a small concentration of AQDS to mediate the transfer of a large number of electrons.

Part 2: Experimental Protocols

Protocol A: Preparation of Anaerobic AQDS Stock Solution (100 mM)

Objective: Create a sterile, anoxic stock solution of AQDS to be used as a spike in microcosms. Safety: AQDS is an irritant. Wear PPE.

  • Weighing: Weigh 4.12 g of Anthraquinone-2,6-disulfonic acid disodium salt (MW ≈ 412.3 g/mol ) into a 100 mL volumetric flask.

  • Dissolution: Add approximately 80 mL of degassed, deionized water (Milli-Q).

  • Degassing: Bubble the solution with

    
     gas (purity >99.9%) for 20 minutes to remove dissolved oxygen.
    
  • Volume Adjustment: Bring to volume (100 mL) with anoxic water under continuous

    
     flow.
    
  • Sterilization:

    • Preferred: Filter sterilize using a 0.22 µm PES syringe filter into a sterile,

      
      -flushed serum bottle.
      
    • Alternative: Autoclave at 121°C for 20 mins (AQDS is generally heat stable, but filtration prevents potential thermal degradation byproducts).

  • Storage: Seal with a thick butyl rubber stopper and aluminum crimp. Store at 4°C in the dark.

Protocol B: Batch Microcosm Setup

Objective: Assess the enhancement of dechlorination rates by AQDS.

Experimental Design Matrix:

Condition Components Purpose
Biotic Control Media + Inoculum + Donor + Acceptor (R-Cl) Baseline dechlorination rate.
Experimental Media + Inoculum + Donor + Acceptor + AQDS Measure shuttle-enhanced rate.
Abiotic Control Media + Donor + Acceptor + AQDS (Autoclaved Inoculum) Rule out chemical reduction by media.

| Shuttle Control | Media + Inoculum + Donor + AQDS (No R-Cl) | Verify microbial ability to reduce AQDS. |

Step-by-Step Procedure:

  • Media Prep: Prepare 1 L of reduced anaerobic mineral medium (e.g., modified Widdel/Bakker) containing vitamins and trace metals. Dispense 50 mL into 120 mL serum bottles under

    
     (80:20) headspace.
    
  • AQDS Addition: Using a sterile anaerobic syringe, inject the AQDS stock to achieve a final concentration of 100 µM to 5 mM (typically 1 mM is standard for kinetic studies).

  • Substrate Addition: Add electron donor (e.g., Sodium Lactate or Acetate) to 10-20 mM.

  • Contaminant Spike: Add the chlorinated solvent (e.g., PCE/TCE) from a methanolic stock to achieve target concentration (e.g., 50-100 µM). Note: Use glass-tight syringes to prevent sorption.

  • Inoculation: Inoculate with 5-10% (v/v) active dechlorinating culture (e.g., Dehalococcoides enriched consortium).

  • Incubation: Incubate inverted at 30°C in the dark without shaking (unless mass transfer limitation is the variable being tested).

Protocol C: Analytical Monitoring
1. HPLC Analysis of AQDS / AH

QDS

Monitoring the redox state of the shuttle confirms electron transfer.

  • Instrument: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: 60% Phosphate Buffer (10 mM, pH 7.0) / 40% Acetonitrile. Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • AQDS (Oxidized): Absorbance at 325 nm .

    • AH

      
      QDS (Reduced):  Absorbance at 410 nm  (or fluorescence: Ex 420 nm / Em 520 nm).
      
  • Sampling: Withdraw 0.5 mL sample, filter (0.2 µm) immediately into an amber vial. Note: AH

    
    QDS oxidizes rapidly in air. Analyze immediately or fix sample with acid if only total AQDS is needed.
    
2. GC Analysis of Chlorinated Solvents
  • Instrument: GC-FID (Flame Ionization) or GC-ECD (Electron Capture).

  • Headspace Sampling: Withdraw 100-500 µL headspace gas using a gas-tight syringe with a locking valve.

  • Column: Capillary column specialized for volatiles (e.g., DB-624 or GS-GasPro).

  • Program: 40°C (hold 2 min)

    
     200°C at 20°C/min.
    

Part 3: Data Interpretation & Workflow

Experimental Workflow Diagram

WorkflowStartAnaerobic Media Prep(N2/CO2 Headspace)SetupMicrocosm Setup(Serum Bottles)Start->SetupStockAQDS Stock Prep(100 mM, Anoxic)Stock->SetupIncubationIncubation(30°C, Static/Shaking)Setup->IncubationSamplingTime-Point SamplingIncubation->Sampling t = 0, 2, 5, 10... daysAnalysis1GC-FID/ECD(PCE, TCE, DCE, VC)Sampling->Analysis1Analysis2HPLC-UV(AQDS/AH2QDS Ratio)Sampling->Analysis2DataKinetic Modeling(First-Order Rates)Analysis1->DataAnalysis2->Data

Figure 2: Step-by-step experimental workflow for AQDS-mediated dechlorination assays.

Quantitative Analysis

To determine the efficiency of AQDS, calculate the Electron Recovery and Rate Enhancement Factor .

Table 1: Example Data Layout for Kinetic Analysis

Time (Days)[PCE] (µM)[TCE] (µM)[cis-DCE] (µM)[AQDS] (µM)[AH

QDS] (µM)
Total Cl- Released
010000100000
28015580020025
540303050050090
.....................

Key Calculation: Rate Enhancement Factor (


)





Troubleshooting & Optimization
  • Issue: No Dechlorination but AQDS is Reduced.

    • Cause: The microbial culture can reduce AQDS but lacks the specific dehalogenase or the thermodynamic drive to transfer electrons from AH

      
      QDS to the contaminant.
      
    • Solution: Verify the redox potential (

      
      ) of the medium. Ensure the specific dechlorinating strain (e.g., Dehalococcoides) is present.
      
  • Issue: AQDS is not Reduced.

    • Cause: Lack of suitable electron donor or inhibition of the primary AQDS-reducing population.

    • Solution: Spike with fresh acetate/lactate or check for toxicity (e.g., pH drift).

  • Issue: Color Change.

    • Observation: AQDS is pale yellow/colorless; AH

      
      QDS is bright orange/red. A persistent orange color indicates the system is "stalled" in the reduced state (electron acceptor limited). A return to clear indicates successful transfer to the contaminant.
      

References

  • Lovley, D. R., et al. (1996). "Humic substances as electron acceptors for microbial respiration." Nature. [Link]

  • Cervantes, F. J., et al. (2002). "Competition between methanogenesis and quinone respiration for ecologically important substrates in anaerobic consortia." FEMS Microbiology Ecology. [Link]

  • Aulenta, F., et al. (2010). "The humic acid analogue anthraquinone-2,6-disulfonate (AQDS) serves as an electron shuttle in the electricity-driven microbial dechlorination of trichloroethene to cis-dichloroethene."[3] Bioresource Technology. [Link]

  • Bradley, P. M., et al. (1998). "Anaerobic oxidation of [1,2-14C]dichloroethene under Mn(IV)-reducing conditions." Applied and Environmental Microbiology. [Link]

  • U.S. EPA. (1998). "Technical Protocol for Evaluating Natural Attenuation of Chlorinated Solvents in Ground Water." EPA/600/R-98/128. [Link]

Troubleshooting & Optimization

preventing dimerization of AQDS in concentrated electrolyte solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Aqueous Organic Redox Flow Battery (AORFB) Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is a targeted troubleshooting guide designed for researchers observing non-ideal behavior—specifically dimerization and quinhydrone formation—in concentrated AQDS (9,10-anthraquinone-2,7-disulfonic acid) electrolytes.

This guide moves beyond basic operation to address the thermodynamic and kinetic bottlenecks inherent to high-molarity organic electrolytes.

Technical Brief: The Dimerization Challenge

At concentrations required for commercial energy density (>1.0 M), AQDS defies ideal solution behavior. The planar aromatic core drives


 stacking interactions, leading to two distinct parasitic phenomena:
  • Homodimerization (

    
    ):  Occurs in the oxidized state. The dimer is often electrochemically inactive or has sluggish kinetics, reducing accessible capacity.
    
  • Quinhydrone Formation (

    
    ):  A charge-transfer complex formed between the oxidized (
    
    
    
    ) and reduced (
    
    
    ) species, typically peaking at 50% State of Charge (SOC). This often leads to precipitation.

Part 1: Troubleshooting & Diagnostics (Q&A)

Category 1: Solubility & Precipitation

Q: I observe a dark precipitate forming in my anolyte tank specifically around 50% SOC. My initial solution was clear. What is happening? A: You are likely observing quinhydrone precipitation . Unlike simple solubility limits, this is a state-of-charge dependent phenomenon. At 50% SOC, the product of


 and 

is maximized, pushing the equilibrium toward the insoluble charge-transfer complex (

).
  • Immediate Action: Increase the operating temperature by 5–10°C. Dimerization is enthalpy-driven (exothermic); mild heating shifts the equilibrium back to monomers.

  • Long-term Fix: Switch to a Mixed-Isomer Electrolyte . Blending 2,7-AQDS with 2,6-AQDS or other isomers increases the entropy of the system and disrupts the regular packing required for crystallization, effectively "frustrating" the precipitate formation [1, 3].

Q: My AQDS solubility is lower than reported values (1 M). I am using KCl as the supporting electrolyte. A: The choice of cation is critical. You are experiencing the Common Ion Effect and specific cation bridging. Potassium salts of sulfonated anthraquinones generally have lower solubility than Sodium or Magnesium salts due to lower hydration energy and favorable lattice packing.

  • Recommendation: Switch to Magnesium (

    
    )  or Sodium (
    
    
    
    )
    based salts. Research confirms that
    
    
    salts of AQDS exhibit significantly higher solubility limits than
    
    
    counterparts due to the higher hydration energy of the divalent cation preventing tight lattice formation [2].
Category 2: Electrochemical Artifacts

Q: My Cyclic Voltammetry (CV) shows split peaks or broadened waves at high concentrations (>100 mM), but looks normal at 1 mM. Is my electrode fouling? A: Not necessarily. This is a hallmark of concentration-dependent dimerization . At dilute concentrations (


 mM), AQDS behaves as an ideal Nernstian species. As concentration rises, the formation of electrochemically inactive dimers (

) reduces the effective diffusion coefficient (

) and distorts the voltammetric response. The "split" often represents the distinct redox potentials of the monomer vs. the dimer (or the kinetic inhibition of the dimer).
  • Diagnostic: Perform a "Dilution Check." Take a small aliquot of your concentrated electrolyte, dilute it to 1 mM, and run the CV again. If the ideal peak shape returns immediately, the issue is reversible dimerization, not permanent electrode fouling.

Part 2: Experimental Protocols

Protocol 1: Determination of Dimerization Constant ( ) via UV-Vis

Use this protocol to quantify the severity of aggregation in your specific electrolyte formulation.

Principle: Monomeric AQDS and Dimeric AQDS have distinct molar absorptivity coefficients (


). By measuring deviation from Beer’s Law at increasing concentrations, 

can be fitted.

Materials:

  • UV-Vis Spectrophotometer (Quartz cuvette, path length 0.1 mm or 0.01 mm for high conc).

  • Stock AQDS solution (e.g., 100 mM).

  • Supporting electrolyte (matching your battery conditions).

Workflow:

  • Baseline Correction: Blank the instrument with the pure supporting electrolyte.

  • Serial Dilution: Prepare 10 samples ranging from 0.01 mM to 100 mM.

  • Spectral Acquisition: Scan from 200 nm to 500 nm. Focus on the

    
     transition bands (approx. 260 nm and 330 nm).
    
  • Data Analysis:

    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      ).
    • Observe the deviation from linearity at high

      
      .
      
    • Fit the data to the dimerization model:

      
      
      
      
      
      
      
    • Note: In 1 M

      
      , typical 
      
      
      
      is
      
      
      [4].[1]
Protocol 2: Cation Exchange for Solubility Optimization

Use this to convert commercial Sodium AQDS to the more soluble Magnesium form or Acid form.

Workflow:

  • Dissolution: Dissolve commercial

    
     in deionized water.
    
  • Ion Exchange Column: Pass the solution through a proton-exchange resin (e.g., Amberlyst 15, H-form) to convert to

    
     (Anthraquinone-2,7-disulfonic acid).
    
  • Neutralization (Optional for Mg salt):

    • Collect the acidic eluent.

    • Add

      
       or 
      
      
      
      slowly until pH is neutral.
    • Filter off excess solid.

  • Recrystallization: Evaporate water to concentrate and crystallize the pure

    
    -AQDS salt.
    

Part 3: Quantitative Data & Visualization

Table 1: Solubility and Dimerization Parameters of AQDS
ParameterConditionTypical ValueImplication

(Dimerization Constant)
1 M

(Acidic)

Moderate dimerization; capacity loss at high C.

(Dimerization Constant)
1 M Carbonate (Alkaline)

Stronger dimerization in alkaline; higher viscosity.
Solubility Limit

salt
~0.1 - 0.2 MPoor energy density. Avoid for negolyte.
Solubility Limit

salt
> 0.6 MStandard baseline.
Solubility Limit

salt
> 1.0 MRecommended for high energy density [2].
Visualizing the Dimerization Pathway

The following diagram illustrates the competing equilibria in your flow battery tank. Note how Temperature and Isomer Mixing act as mitigation strategies (Green arrows), while High Ionic Strength promotes aggregation (Red arrow).

AQDS_Dimerization Monomer AQDS Monomer (Active) Dimer AQDS Dimer (Q2) (Inactive/Slow) Monomer->Dimer  Kd ≈ 5 M⁻¹   Reduced H2-AQDS (Reduced Form) Monomer->Reduced  Charging (+2e⁻)   Quinhydrone Quinhydrone Complex (Precipitate at 50% SOC) Monomer->Quinhydrone  Interaction   Reduced->Quinhydrone  Interaction   HighConc High Concentration (>100mM) HighConc->Monomer Promotes Aggregation Temp Increased Temp (>40°C) Temp->Dimer Disrupts Mixed Mixed Isomers (Entropy) Mixed->Quinhydrone Prevents Crystallization

Figure 1: Mechanistic pathway of AQDS aggregation. Red nodes indicate species detrimental to battery performance. Green labels indicate mitigation strategies.

References

  • Carney, T. J., et al. (2017). "Concentration-Dependent Dimerization of Anthraquinone Disulfonic Acid and Its Impact on Charge Storage." Chemistry of Materials. Link

  • Wang, Y., et al. (2020). "Understanding the Aqueous Solubility of Anthraquinone Sulfonate Salts: The Quest for High Capacity Electrolytes of Redox Flow Batteries." Journal of The Electrochemical Society. Link

  • Cantera, M., et al. (2025).[2] "Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation."[2][3] Journal of Materials Chemistry A. Link

  • Wiberg, G. K., et al. (2021).[4][5] "Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application." Batteries. Link

Sources

troubleshooting capacity fade in AQDS-based redox flow batteries

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: AQDS-Based Redox Flow Batteries Topic: Troubleshooting Capacity Fade Mechanisms & Recovery Protocols Lead Scientist: Senior Application Specialist, Electrochemistry Division

Diagnostic Overview: The "Fade" Landscape

Capacity fade in 9,10-anthraquinone-2,7-disulphonic acid (AQDS) batteries is rarely a single-variable problem. It is a superposition of chemical degradation (loss of active molecules), crossover (loss of inventory), and operational imbalance (loss of accessible capacity).

Before attempting recovery, you must categorize the fade. Use this decision matrix to guide your troubleshooting.

AQDS_Fade_Diagnosis Start Start: Capacity Fade Observed SymCell Step 1: Run Symmetric Cell Test (Same electrolyte both sides) Start->SymCell Fade_Sym Does Symmetric Cell Fade? SymCell->Fade_Sym Chem_Issue Chemical Instability Detected Fade_Sym->Chem_Issue Yes (>0.1%/day) Phys_Issue Active Material Intact (System Issue) Fade_Sym->Phys_Issue No (<0.05%/day) Check_pH Check pH & SoC Limits Chem_Issue->Check_pH Anthrone Diagnosis: Anthrone Formation (Disproportionation) Check_pH->Anthrone Low pH / High SoC Dimer Diagnosis: Quinhydrone Dimerization (Reversible) Check_pH->Dimer High Conc. / Low Temp Crossover Diagnosis: Crossover/Permeability (Membrane Transport) Phys_Issue->Crossover Volume Shift Observed Imbalance Diagnosis: Faradaic Imbalance (O2 Intrusion / Side Reactions) Phys_Issue->Imbalance Stable Volume, Capacity Loss

Figure 1: Diagnostic decision tree for isolating the root cause of capacity fade in AQDS systems.

Troubleshooting Guides & FAQs

Category 1: Chemical Instability (The "Invisible" Loss)

Q: My electrolyte shows no volume change, but capacity is dropping linearly. UV-Vis shows a loss of the main AQDS peak. Is the molecule decomposing? A: Likely, yes. While AQDS is stable, it is susceptible to Anthrone formation under specific conditions.

  • Mechanism: In acidic media (pH < 7), the reduced form (

    
    ) can disproportionate.[1] This forms the oxidized AQDS and an anthrone  derivative. Anthrone is electrochemically inactive within the standard potential window and lacks the aromaticity of the quinone core.
    
  • Risk Factors: High State of Charge (SoC) holds (>80%), high temperatures (>40°C), and highly acidic electrolytes (e.g., 1M

    
    ).
    
  • Validation: Perform HPLC. If you see a loss of the AQDS peak but no new sharp peaks, the degradation products (anthrones/dimers) may have precipitated or adsorbed onto the carbon felt electrodes.

Q: Can I recover capacity lost to Anthrone formation? A: Partially. Unlike ring-opening degradation, anthrone formation is reversible via chemical oxidation.

  • Protocol: See Protocol B (Oxygen Regeneration) below.

  • Warning: If the anthrone has further dimerized (forming di-anthrone), this loss is irreversible.

Q: The capacity fluctuates with temperature.[1] Why? A: You are likely observing Quinhydrone Dimerization .

  • Mechanism: Oxidized (

    
    ) and reduced (
    
    
    
    ) species can hydrogen-bond to form a "quinhydrone" dimer.[2] This dimer diffuses slowly and is less electrochemically active.
  • Thermodynamics: Dimerization is exothermic. Lower temperatures favor dimer formation (apparent capacity loss). Higher temperatures break the dimers (capacity "recovery").

  • Fix: Operate at slightly elevated temperatures (35–40°C) or increase the supporting electrolyte ionic strength to discourage intermolecular hydrogen bonding.

Category 2: Crossover & Membrane Issues

Q: The anolyte volume is increasing, and capacity is fading. Is this osmotic drag? A: Yes. AQDS is a large anion, but in acidic conditions, it can permeate Nafion membranes.

  • The "Shuttle" Effect: If AQDS crosses to the positive side, it may be chemically oxidized by the posolyte (e.g., Bromine or Ferrocyanide). This causes a "chemical short circuit," reducing Coulombic Efficiency (CE) but not necessarily destroying the molecule immediately.

  • Long-term Fade: Over time, the inventory of AQDS in the negolyte tank decreases.

  • Solution:

    • Rebalancing: If the chemistry is symmetric or compatible, mix the tanks to restore concentration balance.

    • Membrane: Switch to a thicker membrane (e.g., Nafion 212 → Nafion 117) or a pre-treated membrane to reduce permeability.

Category 3: Operational Anomalies

Q: My Coulombic Efficiency is >99%, but discharge capacity drops every cycle. Why? A: This is the classic signature of Faradaic Imbalance (O2 Intrusion).

  • Mechanism: Oxygen enters the negolyte tank/tubing and chemically oxidizes the reduced

    
     back to 
    
    
    
    .
    • Chemical Reaction:[1][3][4][5][6]

      
      
      
  • The Imbalance: The negolyte discharges chemically, but the posolyte remains charged. The battery becomes "out of sync." The negolyte hits the discharge cutoff voltage before the posolyte is fully discharged.

  • Fix: Vigorous inert gas sparging (Argon/Nitrogen) in the reservoir. See Protocol C for rebalancing.

Experimental Protocols

Protocol A: Symmetric Cell Diagnostic

Use this to isolate chemical stability from crossover.

  • Setup: Assemble a cell with carbon felt electrodes and a Nafion 117 membrane.

  • Electrolyte: Fill both tanks with 50% SoC AQDS electrolyte (prepared by chemically reducing 50% of the volume or mixing fully reduced and fully oxidized solutions).

  • Cycling: Cycle galvanostatically at

    
    100 mA/cm² with narrow voltage limits (e.g., 
    
    
    
    0.2V).
  • Analysis:

    • If capacity is stable: The molecule is chemically stable. Your full-cell fade is due to crossover or counter-electrolyte issues .

    • If capacity fades: The molecule is degrading (Dimerization or Anthrone).

Protocol B: Anthrone Recovery (Oxygen Purge)

Use this ONLY if anthrone formation is confirmed/suspected. Do not do this during normal operation.

  • Discharge: Fully discharge the battery to 0% SoC (0.1V cutoff).

  • Purge: Stop electrolyte flow. Bubbling pure

    
     gas directly into the negolyte  reservoir for 30–60 minutes.
    
    • Chemistry: This oxidizes the inactive anthrone back to active anthraquinone.

  • Flush: Switch gas sparging to Argon/Nitrogen for 60 minutes to remove all dissolved

    
    .
    
  • Test: Resume cycling. A "step change" increase in capacity indicates successful recovery of anthrone species.

Protocol C: Electrochemical Rebalancing (For O2 Imbalance)

Use this when the posolyte is "stuck" at high charge while the negolyte is discharged.

  • Identify Imbalance: Measure Open Circuit Voltage (OCV) of the negolyte vs. a reference electrode. If negolyte is fully discharged (-0.1V vs SHE) but cell voltage is low, the posolyte is still charged.

  • The "Vent" Method (For Ferrocyanide/Bromide Posolytes):

    • Continue "charging" the cell despite the negolyte being empty.

    • This forces the negolyte into Hydrogen Evolution (

      
      ).
      
    • Simultaneously, the posolyte continues to charge (oxidize).

    • Result: You are generating protons and electrons to "refill" the negolyte's capacity.

    • Caution: Monitor pH.[5][7] This consumes protons. You may need to add acid (

      
      ) to maintain conductivity.
      

Comparative Data: Stability Metrics

ParameterAcidic AQDS (pH 0)Alkaline AQDS (pH 14)Neutral AQDS (pH 7)
Fade Rate (%/day) ~0.1 - 0.5%< 0.02%~2.6%
Dominant Decay Mode Anthrone FormationRing Opening (Slow)Nucleophilic Attack
Dimerization Risk High (Quinhydrone)LowModerate
O2 Sensitivity High (Auto-oxidation)ModerateHigh
Solubility Moderate (<1 M)High (>1 M)High

References

  • Harvard University. (2021). Development of Redox Organics for Aqueous Flow Batteries. (Dissertation). Retrieved from

  • Goulet, M.-A., & Aziz, M. J. (2018). Flow Battery Molecular Reactant Stability Determined by Symmetric Cell Cycling. Journal of the Electrochemical Society. Retrieved from

  • Wiberg, C., et al. (2025).[8] Dimerization of 9,10-anthraquinone-2,7-Disulfonic acid (AQDS). Retrieved from

  • Carney, T. J., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte. PMC - NIH. Retrieved from

  • Kwabi, D. G., et al. (2018). Alkaline Quinone Flow Battery with Long Lifetime at pH 12. Joule. Retrieved from

Sources

purification methods for removing isomers from synthesized 2,7-Anthracenedisulfonic acid

[1]

Topic: Isomer Removal & Purification Protocols Target Molecule: 2,7-Anthracenedisulfonic acid (and its common precursor/oxidized form, 2,7-Anthraquinonedisulfonic acid).[1] Audience: Senior Chemists, Process Engineers, Drug Development Scientists.[1]

Diagnostic & Identification: Know Your Impurity

Before initiating purification, you must accurately characterize the crude mixture. The sulfonation of anthracene (or anthraquinone) is regioselective but rarely regiospecific.

FAQ: Which isomers are likely present in my mixture?

A: The isomer profile depends heavily on your synthesis temperature and catalyst.[2]

  • Thermodynamic Products (High Temp >160°C): The mixture is predominantly 2,6- and 2,7- isomers (Beta-substitution).[1] This is the most common separation challenge.

  • Kinetic Products (Low Temp or Hg Catalyst): You will see significant 1,5- and 1,8- isomers (Alpha-substitution).[1]

  • Oxidation State Warning: Direct sulfonation of anthracene often oxidizes the central ring, yielding 2,7-Anthraquinonedisulfonic acid (2,7-AQDS) .[1] If your application requires the reduced anthracene core (2,7-ADS), you typically purify the AQDS first, then reduce it.[1]

Table 1: Isomer Diagnostic Signatures (HPLC & Solubility)
IsomerSubstitution TypeRelative Solubility (Na Salt)HPLC Elution Order (C18)*
2,7-ADS (Target) Beta (Thermodynamic)Low (Crystallizes first)Late (often after 2,[1]6)
2,6-ADS Beta (Thermodynamic)High (Remains in liquor)Early/Middle
1,5-ADS Alpha (Kinetic)ModerateEarly
1,8-ADS Alpha (Kinetic)ModerateEarly

*Note: Elution order varies by column chemistry (e.g., C18 vs. specialized PAH columns like Newcrom R1).

The "Golden Standard" Protocol: Fractional Crystallization

Objective: Separation of the 2,7-isomer from the 2,6-isomer.[1] Mechanism: Differential solubility of the disodium salts. The 2,7-disulfonate disodium salt forms "long white needles" that are significantly less soluble in dilute acid or saline solutions than the 2,6-isomer.[1]

Step-by-Step Workflow

Phase A: Salt Formation (If working with free acid)

  • Dissolution: Dissolve the crude sulfonated mass in hot water (approx. 80-90°C).

  • Neutralization: Carefully add 50% NaOH or Na₂CO₃ until pH is neutral (pH 7.0–7.5).[1] Tip: Avoid excess alkali, which can increase solubility of impurities.

Phase B: The "Salting Out" Separation

  • Concentration: Evaporate the solution until the specific gravity reaches ~1.15–1.20 (or until incipient crystallization).

  • Selective Precipitation:

    • Add NaCl (Sodium Chloride) to the hot solution to reach approx. 10-15% w/v concentration.[1]

    • Why? The Common Ion Effect suppresses the solubility of the 2,7-salt more dramatically than the 2,6-salt.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature (20-25°C) over 4–6 hours.

    • Critical Control Point: Rapid cooling traps the 2,6-isomer.[1] Slow cooling ensures pure 2,7-needles.[1]

  • Filtration: Filter the crystalline mass.

    • Solid Cake: Contains primarily 2,7-ADS (Na salt) .[1]

    • Filtrate (Mother Liquor): Contains the 2,6-ADS and other soluble impurities.[1]

  • Washing: Wash the cake with a cold 10% NaCl solution. Do not wash with pure water, or you will redissolve your yield.[1]

Phase C: Final Polish (Recrystallization)

  • Dissolve the wet cake in the minimum amount of boiling distilled water.

  • Allow to crystallize without added salt.

  • Filter and dry.[1][3] This yields high-purity (>98%) 2,7-isomer.[1]

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix and workflow for purifying the crude sulfonation mixture.

PurificationWorkflowCrudeCrude Sulfonation Mixture(2,6; 2,7; 1,5; 1,8)DissolveDissolve in Hot WaterNeutralize with NaOHCrude->DissolveSaltingOutAdd NaCl (10-15%)Slow Cool to 25°CDissolve->SaltingOutHigh TempFilterFiltrationSaltingOut->FilterCakeSolid Cake(Rich in 2,7-Isomer)Filter->CakePrecipitateLiquorMother Liquor(Rich in 2,6 & Alpha Isomers)Filter->LiquorFiltrateRecrystRecrystallize in Boiling Water(No Salt)Cake->RecrystWasteWasteLiquor->WasteDiscard or Reprocess for 2,6FinalProductPure 2,7-ADS Disodium Salt(>98% Purity)Recryst->FinalProduct

Caption: Workflow for the selective isolation of 2,7-Anthracenedisulfonic acid via fractional crystallization of sodium salts.

Advanced Separation: HPLC Method

For analytical quality control (QC) or preparative isolation of ultra-pure standards, use the following HPLC conditions.

System: Reverse Phase HPLC (RP-HPLC) Column: C18 (e.g., Lichrospher RP-18) or Specialized PAH column (e.g., Sielc Newcrom R1).[1] Detection: UV at 254 nm (Anthracene core absorption).[1]

Method Parameters
ParameterCondition
Mobile Phase A Water + 0.1% Phosphoric Acid (or Formic Acid for MS)
Mobile Phase B Acetonitrile (MeCN)
Gradient 0-5 min: 5% B (Isocratic)5-25 min: 5% -> 60% B25-30 min: 60% B
Flow Rate 1.0 mL/min
Resolution Note The 2,6-isomer typically elutes before the 2,7-isomer on standard C18 columns due to slight polarity differences.[1]

Troubleshooting Guide (Q&A)

Q: My yield of the 2,7-isomer is lower than expected (<40%). Where did it go? A: This is usually a solubility issue.

  • Check Wash Step: Did you wash the filter cake with pure water? The disodium salt is moderately soluble in water. Always wash with cold brine (10% NaCl) or saturated sodium sulfate solution to prevent redissolution.[1]

  • Check Synthesis: If the sulfonation temperature dropped below 160°C, you may have produced excess 1,5/1,8 isomers, which stay in the mother liquor, reducing the mass of the precipitate.

Q: HPLC shows persistent 2,6-isomer contamination (approx. 5-10%) after crystallization. A: The "Salting Out" was likely too aggressive or cooling was too fast.

  • Fix: Perform a second recrystallization using dilute sulfuric acid (approx. 2-5%) instead of NaCl. The difference in solubility between the free sulfonic acids (or acid salts) can sometimes offer better selectivity than the neutral sodium salts.

  • Slow Down: Ensure the cooling ramp from 90°C to 25°C takes at least 4 hours.

Q: I need the Anthracene core, but my product looks yellow/brown (Quinone). A: Sulfonation is oxidative. You likely have 2,7-Anthraquinonedisulfonic acid (AQDS) .[1]

  • Protocol: Purify the AQDS using the crystallization method above (it works for both).

  • Reduction: Once pure, reduce the AQDS back to 2,7-ADS using Zinc dust in ammonia or NaBH₄, depending on your downstream needs.[1]

References

  • Crossley, M. L. (1915).[1][3] The Separation of Mono-β-, 2,6- and 2,7-Sulfonic Acids of Anthraquinone. Journal of the American Chemical Society.

  • Gubelmann, I., & Rintelman, W. L. (1933).[1] Process for preparing anthraquinone sulphonic acids. U.S. Patent 1,899,957.[1]

  • Sielc Technologies. (n.d.).[1] Separation of 2,7-Anthracenedisulfonic acid on Newcrom R1 HPLC column.

  • PubChem. (n.d.).[1] 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt.[1][4] National Library of Medicine.[1]

addressing pH-dependent dimerization of 2,7-anthraquinonedisulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing pH-Dependent Dimerization of 2,7-Anthraquinonedisulfonic Acid (2,7-AQDS)

Ticket Status: [OPEN] Assigned Specialist: Senior Application Scientist, Redox Flow Technologies

Introduction: The "Hidden" Equilibrium

Welcome to the technical support hub for aqueous organic redox flow battery (AORFB) development. If you are working with 2,7-AQDS, you likely chose it for its robust solubility and fast kinetics.[1][2] However, you are likely here because your electrochemical data isn't matching theoretical predictions—specifically at high concentrations (>10 mM).

The Core Issue: 2,7-AQDS is not a static monomer. It undergoes concentration- and pH-dependent dimerization (often forming quinhydrone-type complexes or


-

stacked aggregates). This effectively removes active material from the reaction diffusion layer, altering your Nernstian potentials and capacity retention.

Below are the three most common "Troubleshooting Tickets" we receive, resolved with specific diagnostic protocols and mitigation strategies.

Ticket #01: Electrochemical Diagnostics (CV Anomalies)

User Report: "My cyclic voltammetry (CV) peaks are broadening, and the peak separation (


) exceeds 59 mV/n even at slow scan rates. Is my electrode fouling?"

Diagnosis: While electrode fouling is possible, this is a classic signature of dimerization-coupled electron transfer . At concentrations >10 mM, 2,7-AQDS exists in equilibrium between its monomeric (


) and dimeric (

) forms.[3][4][5] The dimer is often electrochemically inactive or reduces at a different potential, causing kinetic drag.

Technical Insight:

  • Acidic Electrolyte (1 M H₂SO₄): The dimerization constant (

    
    ) is approximately 5 M⁻¹ .[6]
    
  • Alkaline Electrolyte (1 M Carbonate): The constant increases to ~8 M⁻¹ , exacerbating the issue.[6]

Diagnostic Protocol: The Dilution Test

To confirm dimerization, perform the following variable-concentration CV assay:

  • Baseline: Run a CV at 100 mM 2,7-AQDS (Scan rate: 100 mV/s).

  • Dilution: Dilute the exact same stock to 1 mM.

  • Comparison: Normalize the current density (

    
    ).
    
    • If Normalized Curves Overlap: The system is monomeric; check for IR drop or electrode kinetics.

    • If 100 mM Peak is Shifted/Broadened: Dimerization is the culprit.

Visualizing the Diagnostic Logic

CV_Diagnosis Start Symptom: Non-Ideal CV (High Peak Separation) Step1 Step 1: Check Concentration Is [AQDS] > 10 mM? Start->Step1 LowConc [AQDS] < 1 mM Likely Electrode Kinetics or IR Drop Step1->LowConc No HighConc [AQDS] > 10 mM Suspect Dimerization Step1->HighConc Yes Step2 Step 2: The Dilution Test Run CV at 1 mM HighConc->Step2 Result1 Normalized Curves Match (No Dimerization) Step2->Result1 Overlap Result2 Normalized Curves Diverge (Dimerization Confirmed) Step2->Result2 Shift/Broadening

Figure 1: Decision tree for diagnosing dimerization artifacts in cyclic voltammetry.

Ticket #02: Capacity Loss & Stoichiometry Mismatch

User Report: "I am calculating theoretical capacity based on a 2-electron transfer, but I'm only achieving ~75% of that capacity in my flow cell. Where are the electrons going?"

Diagnosis: You are encountering pH-dependent charge accessibility .[3][4][5] Dimerization doesn't just slow things down; it can thermodynamically lock away electrons. The dimerized species may not undergo the full 2-electron reduction window within the stability limits of your electrolyte.

The "Missing Electron" Table

Use this table to benchmark your expected capacity against your pH conditions.

ParameterAcidic Conditions (1 M H₂SO₄)Mild Alkaline (1 M Carbonate)Neutral (Unbuffered)
Dimerization Constant (

)
~5 M⁻¹~8 M⁻¹N/A (Instability)
Accessible Electrons (

)
1.5

/ molecule
1.0

/ molecule
< 1.0

(Irreversible)
Capacity Implication ~25% Capacity "Loss"~50% Capacity "Loss"Cycling Failure
Root Cause Partial reduction of dimerDimer effectively 1e- redox activeProton starvation

Corrective Action: If you are running in alkaline media (pH > 9) and observing only 1 electron transfer, this is intrinsic to the chemistry at high concentrations .

  • Solution: You must shift to a mixed-acid supporting electrolyte (e.g., Methanesulfonic acid + H₂SO₄) to access the full 2e⁻ capacity, or accept the lower energy density of the alkaline system.

Ticket #03: Mitigation & Solubility Enhancement

User Report: "I need high energy density, so I can't dilute my electrolyte. How do I suppress dimerization at 1 M concentrations?"

Diagnosis: You cannot eliminate the equilibrium, but you can shift it by altering the solvent environment to disrupt the


-

stacking or hydrogen bonding networks that stabilize the dimer.
Mitigation Protocol: Additive Engineering

1. The "Structure Breaker" Method (Ethylene Glycol) Adding Ethylene Glycol (EG) acts as a hydrogen-bond disruptor.

  • Mechanism: EG forms H-bonds with the sulfonate/carbonyl groups of 2,7-AQDS, competing with the intermolecular bonds required for dimerization.

  • Result: Increases solubility (up to 0.8 M in KCl) and recovers some electrochemical reversibility.[7]

2. Temperature Modulation Dimerization is typically exothermic.

  • Action: Increasing operating temperature (e.g., from 25°C to 45°C) shifts the equilibrium toward the monomer (

    
     decreases).
    
  • Warning: Do not exceed 60°C without verifying the thermal stability of your membrane (e.g., Nafion vs. hydrocarbon membranes).

Visualizing the Mitigation Pathway

Mitigation_Strategy Problem High Concentration (>100 mM) 2,7-AQDS Dimer Dimer Formation (Capacity Loss) Problem->Dimer Strat1 Strategy A: Add Ethylene Glycol Dimer->Strat1 Strat2 Strategy B: Increase Temp (40°C) Dimer->Strat2 Mech1 Disrupts H-Bonding Network Strat1->Mech1 Mech2 Thermodynamic Shift (Endothermic Direction) Strat2->Mech2 Result Increased Monomer Fraction (Higher Capacity) Mech1->Result Mech2->Result

Figure 2: Strategic pathways for mitigating aggregation in high-concentration electrolytes.

FAQ: Frequently Asked Questions

Q: Can I use UV-Vis to track this in real-time? A: Yes, but be careful with peak assignment. Dimerization of 2,7-AQDS typically causes a hypsochromic shift (blue shift) and broadening of the


-

transition bands. However, at the concentrations relevant to batteries (>0.1 M), UV-Vis detectors will saturate. You must use a short-pathlength cell (variable pathlength) or ATR-IR spectroscopy for in situ monitoring.

Q: Does mixing 2,7-AQDS with 2,6-AQDS help? A: It can. Isomeric mixtures often have higher entropy, which can disrupt the crystallization and ordered stacking required for stable dimers. However, the electrochemical potentials are slightly different, which may broaden your CV peaks further.

Q: Why does my Pourbaix diagram look wrong? A: Standard Pourbaix diagrams assume unit activity (monomers). If you are plotting data from concentrated solutions, the slope of the


 vs. pH line will deviate because the protonation 

values of the dimer differ from the monomer. You must model this as a "dimer-coupled PCET" (Proton Coupled Electron Transfer) system.

References

  • Carney, T. J., et al. (2017).[2][5] "Concentration-Dependent Dimerization of Anthraquinone Disulfonic Acid and Its Impact on Charge Storage." Chemistry of Materials, 29(11), 4801–4810. Link

    • Source of the K=5 M⁻¹ (acid) and K=8 M⁻¹ (alkaline) constants and the 1.5e⁻ vs 1e⁻ capacity findings.
  • Wiberg, C., et al. (2019).[2] "Dimerization of 9,10-anthraquinone-2,7-Disulfonic acid (AQDS)." Electrochimica Acta, 324, 134886. Link

    • Detailed thermodynamic analysis of the dimeriz
  • Lee, W., et al. (2019). "Performance evaluation of aqueous organic redox flow battery using anthraquinone-2,7-disulfonic acid disodium salt and potassium iodide redox couple." Journal of Power Sources. Link

    • Validation of Ethylene Glycol (EG) as a solubility and performance enhancer.[7]

Sources

Technical Support Center: Enhancing Microbial Electrosynthesis (MES) with AQS Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Role: Senior Application Scientist Ticket ID: MES-OPT-2024 Subject: Optimization of Coulombic Efficiency (CE) using Anthraquinone-2-sulfonate (AQS) Mediators

Welcome to the MES Technical Support Hub

You have reached the Tier 3 Advanced Support regarding electron shuttle (ES) optimization. This guide addresses the "Redox Bottleneck" in Microbial Electrosynthesis (MES)—the kinetic limitation of electron transfer from a solid cathode to a microbial catalyst.

While direct electron transfer (DET) is ideal, it is often slow. Soluble redox mediators like Anthraquinone-2-sulfonate (AQS) and its derivatives bridge this gap, acting as reversible electron ferries. This guide provides the protocols, troubleshooting logic, and mechanistic insights required to maximize Coulombic Efficiency (CE) using these compounds.

Module 1: Mediator Selection & Chemistry

Q: Why should I use AQS derivatives over other mediators like Methyl Viologen?

A: Specificity and thermodynamic alignment. Methyl Viologen is effective but often too toxic and has a redox potential that can drive non-specific hydrogen evolution. AQS derivatives are quinones, structurally similar to the natural menaquinones found in bacterial electron transport chains. They interact specifically with outer membrane cytochromes (e.g., MtrC/OmcA in Shewanella or Geobacter spp.), ensuring electrons are delivered to the metabolic machinery rather than wasted on side reactions.

Q: Which AQS derivative yields the highest Coulombic Efficiency?

A: Based on recent comparative studies, AQS-1-NH₂ (1-amino-anthraquinone-2-sulfonate) is the superior candidate for maximizing CE.

Technical Rationale: The redox potential of the mediator determines the energy landscape.

  • AQS (Standard):

    
     (vs. Ag/AgCl). Good current, but higher energy loss.
    
  • AQS-1-NH₂:

    
    .[1] The amino group donates electron density to the ring, shifting the potential more negative. This lower potential minimizes the overpotential required at the cathode while still being sufficiently negative to drive intracellular reduction steps (e.g., NADH generation), resulting in a CE of ~83.7%  compared to ~77%  for standard AQS [1].
    
Data Table 1: Comparative Performance of AQS Derivatives
DerivativeRedox Potential (

vs Ag/AgCl)
Coulombic Efficiency (CE)Toxicity ThresholdSolubility
AQS-1-NH₂ -0.55 VHigh (~84%) > 0.1 mMModerate
AQS -0.46 VMed-High (~77%)> 0.1 mMHigh
AQS-1-OH -0.44 VMedium (~75%)> 0.1 mMModerate
AQDS -0.18 VLow (~71%)> 0.5 mM Very High

> Note: AQDS (Anthraquinone-2,6-disulfonate) is often used for solubility, but its more positive potential reduces the thermodynamic driving force for difficult reductive syntheses.

Module 2: Mechanism & Visualization

Q: How exactly does AQS improve electron uptake?

A: AQS functions via a "Shuttle Mechanism." It does not require the bacteria to touch the electrode.

  • Cathodic Reduction: Oxidized AQS (

    
    ) accepts 2 electrons (and protons) at the electrode surface to become reduced (
    
    
    
    /
    
    
    ).
  • Diffusion:

    
     diffuses through the boundary layer to the bacteria.
    
  • Biological Oxidation:

    
     docks with outer membrane cytochromes (Mtr pathway). It donates electrons and reverts to 
    
    
    
    .
  • Recycle:

    
     diffuses back to the cathode.
    
Diagram 1: The AQS-Mediated Electron Transfer Pathway

MES_Mechanism cluster_cathode Cathode Surface cluster_solution Catholyte (Bulk Liquid) cluster_cell Microbial Cell (e.g., Shewanella) Cathode Electrode (-0.6 to -0.8 V) AQS_red AQSH- (Reduced) Cathode->AQS_red 2e- Transfer AQS_ox AQS (Oxidized) AQS_ox->Cathode Diffusion Loop OM_Cyto Outer Membrane (OmcA / MtrC) AQS_red->OM_Cyto Diffusion & Docking OM_Cyto->AQS_ox Re-oxidation Periplasm Periplasm (MtrA / FccA) OM_Cyto->Periplasm Heme Wire InnerMem Inner Membrane (CymA / Quinone Pool) Periplasm->InnerMem e- Transfer Metabolism Intracellular Metabolism (CO2 -> Acetate) InnerMem->Metabolism NADH/Fd Generation

Caption: Cyclic electron shuttling by AQS derivatives. Note the critical role of Outer Membrane Cytochromes (Mtr pathway) in accepting electrons from the soluble mediator [1].[1]

Module 3: Troubleshooting Guide

Scenario A: High Current, Low Product (Low CE)

Diagnosis: Parasitic reactions are consuming your electrons. Root Causes:

  • Hydrogen Evolution Reaction (HER): If the cathode potential is too negative (<-0.9 V vs Ag/AgCl), electrons reduce protons to H₂ instead of reducing the AQS.

  • Oxygen Intrusion: Trace oxygen is the ultimate electron sink. It re-oxidizes

    
     chemically before the bacteria can use it.
    
  • Mediator Cycling: The mediator is shuttling electrons to a non-productive sink or simply cycling without driving metabolism (uncoupling).

Corrective Actions:

  • Step 1: Check Catholyte Anaerobicity. Add Resazurin indicator (1 mg/L). If pink, flush with N₂/CO₂ immediately.

  • Step 2: Adjust Potential. Shift cathode potential positively by 50-100 mV.

  • Step 3: Verify Biomass.[2] If biomass is low, AQS reduces at the cathode but has nowhere to dump electrons. Increase inoculation density (

    
    ).
    
Scenario B: Current Drops Rapidly after AQS Addition

Diagnosis: Toxicity or Adsorption. Root Causes:

  • Toxicity: AQS concentrations > 0.5 mM can inhibit growth or disrupt cell membranes in sensitive strains [2].

  • Adsorption: AQS is an aromatic molecule and adsorbs strongly to carbon felt/cloth electrodes, lowering the effective concentration in solution.

Corrective Actions:

  • Step 1: Dose Optimization. Maintain AQS concentration between 0.05 mM and 0.1 mM . Do not exceed 0.2 mM for start-up.

  • Step 2: Pre-saturate Electrode. Soak carbon electrodes in sterile medium containing AQS for 24h before inoculation to satisfy adsorption sites.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Coulombic Efficiency CheckCurrent Is Current Density High? Start->CheckCurrent HighCurrent Yes: Electrons are flowing, but not to product. CheckCurrent->HighCurrent Yes LowCurrent No: System is resistive or inactive. CheckCurrent->LowCurrent No CheckH2 Is H2 detected in headspace? HighCurrent->CheckH2 CheckConc Is AQS Conc. Correct? LowCurrent->CheckConc H2_Yes Parasitic HER. Action: Make potential less negative (e.g. -0.6V). CheckH2->H2_Yes Yes H2_No Check O2 Intrusion. CheckH2->H2_No No CheckO2 Is O2 leaking in? O2_Yes Abiotic Oxidation. Action: Purge N2/CO2, check gaskets. CheckO2->O2_Yes Yes O2_No Metabolic Uncoupling. Action: Check nutrient limitation or biomass viability. CheckO2->O2_No No H2_No->CheckO2 Conc_Low Mass Transfer Limit. Action: Increase AQS to 0.1mM. CheckConc->Conc_Low < 0.05 mM Conc_High Toxicity. Action: Dilute medium, wash cells. CheckConc->Conc_High > 0.5 mM

Caption: Logic flow for diagnosing efficiency losses in AQS-mediated MES systems.

Module 4: Standardized Protocol

Protocol: AQS Dosing and CE Calculation

Objective: Establish a stable mediated electron transfer regime.

Materials:

  • AQS-1-NH₂ or AQS stock solution (10 mM in degassed water, filter sterilized).

  • Potentiostat (3-electrode setup).

  • HPLC for product quantification.

Workflow:

  • Reactor Setup: Assemble the MES reactor with a defined bacterial culture (e.g., S. oneidensis MR-1).

  • Chronoamperometry (CA): Poise cathode at -0.65 V vs Ag/AgCl . Allow background current to stabilize (usually < 10 µA).

  • Dosing: Inject AQS stock to a final concentration of 0.1 mM .

    • Tip: Do not add AQS during the lag phase. Add it once the culture reaches mid-log phase (

      
      ) to prevent toxicity shock.
      
  • Monitoring: Record current response. A sharp increase (catalytic wave) indicates successful mediator reduction.

  • Sampling: Sample liquid every 12-24 hours for HPLC (acetate/succinate) and AQS concentration (UV-Vis at 330 nm).

Calculation of Coulombic Efficiency (


): 


  • 
    : Electrons per mole of product (e.g., 8 for Acetate from CO₂, 2 for Succinate from Fumarate).
    
  • 
    : Faraday’s constant (96,485 C/mol).
    
  • 
    : Moles of product produced.
    
  • 
    : Total charge (Coulombs) passed, integrated from the potentiostat data.
    

References

  • Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. Frontiers in Microbiology (2021).

  • Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats. International Journal of Environmental Research and Public Health (2022).

  • An enhanced excess sludge fermentation process by anthraquinone-2-sulfonate as electron shuttles. Environmental Research (2022).

  • The role of anthraquinone-2-sulfonate on intra/extracellular electron transfer of anaerobic nitrate reduction. Journal of Environmental Management (2023).

Sources

Technical Support Guide: Operating Temperature Optimization for AQDS-RFBs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers optimizing AQDS (9,10-anthraquinone-2,7-disulphonic acid) electrolytes in Aqueous Organic Redox Flow Batteries (AORFBs).

Core Directive: The Thermal "Goldilocks" Zone

Unlike Vanadium Redox Flow Batteries (VRFBs) which suffer from thermal precipitation at both high (>40°C) and low (<10°C) extremes, AQDS-based systems are primarily limited by chemical stability at high temperatures and viscosity/kinetics at low temperatures .

The Recommended Operating Window:


 
  • < 20°C: Safe for stability, but ionic conductivity drops, increasing area-specific resistance (ASR).

  • > 40°C: Critical Danger Zone. Exponential increase in capacity fade due to anthrone formation and desulfonation.

Troubleshooting Guide: Symptom-Based Solutions

Issue A: Rapid Irreversible Capacity Fade (>1% per day)

Diagnosis: Thermal acceleration of chemical degradation mechanisms. Context: You are likely operating at high State of Charge (SoC) combined with elevated temperatures (


).

The Mechanism: At elevated temperatures, the reduced form of AQDS (AQDS-H


) is susceptible to disproportionation . This is an acid-catalyzed reaction where two hydroquinone molecules react to form one quinone and one anthrone  (or anthrone derivative). Anthrones are redox-inactive in the standard window and insoluble, leading to permanent capacity loss.

Corrective Actions:

  • Lower Temperature Immediately: Reduce reservoir temperature to

    
    .
    
  • Limit Upper Voltage: If high-temperature operation is unavoidable (e.g., for waste heat utilization studies), limit the SoC to <80%. The degradation rate is first-order with respect to the concentration of the reduced species (AQDS-H

    
    ).
    
  • Check Isomer Purity: If using a crude sulfonation mixture, the presence of 2,6-AQDS or monosulfonated impurities lowers the thermal stability threshold.

Issue B: High Overpotential & Low Voltage Efficiency (VE)

Diagnosis: Kinetic sluggishness or membrane resistance. Context: Occurs during cold starts (


) or in systems with uncontrolled ambient cooling.

The Mechanism: While AQDS has fast kinetics (


), the proton transport through the membrane (typically Nafion) is thermally activated. At low temperatures, membrane conductivity drops, causing a spike in Ohmic resistance (

).

Corrective Actions:

  • Pre-conditioning: Circulate electrolyte at zero current for 30 minutes to equilibrate temperature.

  • Impedance Spectroscopy (EIS): Perform EIS. If the high-frequency intercept (HFR) is high, the issue is temperature-dependent conductivity. If the charge transfer arc (

    
    ) is large, it is a kinetic limitation at the carbon surface.
    
  • Heat Exchangers: Install inline PTFE heat exchangers. Do not heat the reservoir directly with a hot plate, as this creates hotspots that trigger local degradation.

Issue C: Precipitation in Negolyte Reservoir

Diagnosis: Solubility limit breach. Context: High concentration electrolytes (>1 M) stored at low temperatures (


).

The Mechanism: While 2,7-AQDS is highly soluble (>1 M), commercial "AQDS" is often a mixture of isomers. The 2,6-AQDS isomer has a much lower solubility limit (<0.1 M).[1] Cooling a mixture precipitates the 2,6-isomer first, which can clog flow fields.

Corrective Actions:

  • Re-dissolution: Gently heat the reservoir to

    
     while stirring for 1 hour. Do not exceed this temperature.
    
  • Filtration: If solids persist, filter the electrolyte (0.2

    
    m PTFE filter). Note that this alters the total active material concentration.[2]
    

Visualizing the Degradation Pathway

The following diagram illustrates the critical trade-off between kinetics and chemical stability, highlighting the "Anthrone Trap" at high temperatures.

AQDS_Thermal_Stability cluster_temp Temperature Effects AQDS_Ox AQDS (Oxidized) Stable AQDS_Red AQDS-H2 (Reduced) High Energy State AQDS_Ox->AQDS_Red Charging (+2e-, +2H+) AQDS_Red->AQDS_Ox Discharging Anthrone Anthrone/Dimer (Inactive Precipitate) AQDS_Red->Anthrone Disproportionation (>40°C, Acid Catalyzed) Performance High Kinetic Performance Temp_High High Temp (>40°C) Temp_High->Anthrone Accelerates Degradation Temp_High->Performance Increases Ion Mobility

Caption: The "Anthrone Trap": Elevated temperatures improve kinetics but exponentially increase the rate of irreversible disproportionation of the reduced AQDS species.

Quantitative Data Reference

Use this table to estimate capacity fade based on your operating temperature.

TemperatureEst. Capacity Fade Rate (at 100% SoC)Primary Fade MechanismRecommendation
10°C < 0.05% / dayCrossover (Membrane)Safe for storage; poor kinetics.
20°C ~0.10% / dayCrossover + Minor ChemicalOptimal Operation.
40°C ~2.45% / dayChemical Degradation (Anthrone)Avoid. Short-term tests only.
60°C > 10% / dayRapid Desulfonation/DimerizationCritical Failure.

Data synthesized from Mazúr et al. (2021) and Aziz Group studies.

Experimental Protocols

Protocol A: Determining Critical Degradation Temperature (Arrhenius Stress Test)

Purpose: To validate the thermal stability limit of a specific AQDS batch or electrolyte mixture.

Materials:

  • 3x Symmetric Cells (Carbon felt, Nafion 212).

  • Temperature chamber or controlled water baths.

  • Potentiostat.[3]

Steps:

  • Preparation: Fill three reservoirs with 0.1 M AQDS electrolyte (50% SoC).

  • Setup: Connect cells to reservoirs maintained at 25°C, 40°C, and 55°C .

  • Cycling: Perform potentiostatic holds at 50% SoC (or OCV monitoring) for 48 hours. Note: Do not cycle galvanostatically as capacity fade will be convoluted with changing resistance.

  • Analysis: Extract aliquots every 12 hours.

  • HPLC Method: Analyze using C18 column, Water/Acetonitrile mobile phase. Look for the emergence of new peaks at longer retention times (hydrophobic dimers/anthrones).

  • Calculation: Plot

    
     vs 
    
    
    
    . A deviation from linearity indicates a change in mechanism (e.g., onset of rapid anthrone formation).
Protocol B: Safe Re-crystallization of Precipitated Electrolyte

Purpose: To recover electrolyte that has precipitated due to cold shock.

Steps:

  • Isolation: Disconnect the reservoir from the stack. Do not pump solid slurry through the stack.

  • Heating: Place the sealed reservoir in a water bath at 40°C .

  • Agitation: Magnetic stirring at 300 RPM.

  • Verification: After the solution clears, let it cool to 25°C.

  • Observation: If precipitation re-occurs within 1 hour at 25°C, the concentration is too high for the isomer mix. Dilute by 10% with supporting electrolyte (e.g., 1 M H

    
    SO
    
    
    
    ).

Frequently Asked Questions (FAQ)

Q: Can I use a hot plate to maintain electrolyte temperature? A: No. Hot plates create localized high-temperature zones at the bottom of the beaker/reservoir. Even if the bulk average is 30°C, the boundary layer can hit 60°C+, triggering rapid degradation. Use a recirculating water bath or jacketed reservoirs.

Q: Does the supporting electrolyte affect thermal stability? A: Yes. Highly acidic environments (e.g., 3 M H


SO

) accelerate the acid-catalyzed disproportionation of AQDS-H

. Using neutral pH electrolytes (like KCl or NH

Cl) can significantly improve thermal stability, allowing operation up to 60°C, though this changes the voltage window and membrane requirements.

Q: I see a color change in my negolyte from dark red to brownish-black. Is this thermal degradation? A: Likely, yes. Pure AQDS is clear/yellow (oxidized) or red (reduced). A muddy brown or black precipitate indicates the formation of quinhydrone-like complexes or irreversible polymerization products (anthrones/dimers), often caused by overheating.

References

  • Mazúr, P., et al. (2021).[4] "Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application." Journal of Power Sources.

  • Goulet, M.-A., & Aziz, M. J. (2018). "Flow Battery Molecular Reactivity via Decomposition Kinetics." Journal of the Electrochemical Society.

  • Carney, T. J., et al. (2024). "Leveraging Temperature-Dependent (Electro)Chemical Kinetics for High-Throughput Flow Battery Characterization." Journal of The Electrochemical Society.

  • Wang, W., et al. (2021). "Aqueous Solubility of Organic Compounds for Flow Battery Applications." Frontiers in Energy Research.

Sources

resolving peak shifts in cyclic voltammograms of AQDS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Electrochemical Analysis of AQDS Topic: Resolving Peak Shifts in Cyclic Voltammograms of 9,10-Anthraquinone-2,7-disulphonic Acid (AQDS) Audience: Electrochemical Researchers, Flow Battery Engineers, and Drug Development Scientists.

Introduction: The Diagnostic Framework

As a Senior Application Scientist, I often see researchers misinterpret peak shifts in AQDS cyclic voltammetry (CV). AQDS is a benchmark redox-active molecule, particularly in Organic Redox Flow Batteries (ORFBs), due to its rapid kinetics and high solubility. However, its voltammetric response is highly sensitive to proton availability (pH) , uncompensated resistance (


) , and surface states .

A peak shift is rarely random; it is a deterministic signal from your electrochemical cell. This guide deconstructs those signals into actionable troubleshooting protocols.

Diagnostic Logic Map

Before altering your setup, use this logic map to categorize the type of shift you are observing.

AQDS_Troubleshooting Start Observation: Peak Shift in AQDS CV Q1 Is the shift dependent on Scan Rate (ν)? Start->Q1 Branch_High_v Yes, ΔEp increases significantly with ν Q1->Branch_High_v Peak Separation Expands Branch_Low_v No, shift is constant or random Q1->Branch_Low_v Entire Wave Shifts Q2 Does ΔEp converge to ~59mV at low ν? Branch_High_v->Q2 Q3 Is the Formal Potential (E0') shifting? Branch_Low_v->Q3 Result_IR Cause: Uncompensated Resistance (iR Drop) Fix: Increase conductivity or iR-compensation Q2->Result_IR Yes Result_Kinetic Cause: Slow Kinetics (Quasi-reversible) Fix: Activation of GCE surface Q2->Result_Kinetic No (remains >60mV) Result_pH Cause: pH Drift / Proton Starvation (59 mV/pH shift) Fix: Buffer capacity check Q3->Result_pH Yes (Nernstian) Result_Ref Cause: Reference Electrode Drift Fix: Check frit/filling solution Q3->Result_Ref Yes (Non-Nernstian)

Figure 1: Decision tree for isolating the root cause of voltammetric peak shifts in AQDS systems.

Root Cause Analysis & Resolution Guides

Issue 1: The "Stretching" Voltammogram (Ohmic Drop)

Symptom: The peak separation (


) increases linearly with current (or square root of scan rate) and exceeds the theoretical 59 mV/n, but the peaks remain symmetric.
Mechanism:  AQDS electrolytes often use supporting salts (e.g., 1M 

). If the conductivity is low or the Reference Electrode (RE) is far from the Working Electrode (WE), the uncompensated resistance (

) creates a potential error:

.

Troubleshooting Protocol:

  • The Resistor Test: Replace your cell with a dummy cell (e.g., 1 kΩ resistor). Run a CV.[1][2][3][4][5][6][7][8][9] If you see hysteresis or tilt, your potentiostat's stability settings or cable shielding may be at fault.

  • Impedance Check: Perform a single-point High-Frequency Impedance (HFI) measurement (typically at 10–100 kHz) to measure

    
     directly.
    
  • Software Compensation: Apply Positive Feedback or Current Interrupt

    
     compensation in your potentiostat software. Aim for 85% compensation (100% often induces oscillation).
    
  • Geometry Optimization: Use a Luggin capillary to bring the RE tip within

    
     of the WE surface (where 
    
    
    
    is the capillary tip diameter).

Expert Insight: In 1 M


, AQDS should exhibit near-reversible behavior. If 

mV at 100 mV/s,

is the primary suspect before kinetics [1].
Issue 2: The "Drifting" Potential (pH & Proton Coupled Electron Transfer)

Symptom: The entire voltammogram shifts along the potential axis (x-axis) over time or between samples, or peaks split in neutral media. Mechanism: AQDS reduction is a Proton-Coupled Electron Transfer (PCET) process involving 2 electrons and 2 protons:



The formal potential follows the Nernst equation, shifting -59 mV per pH unit  increase.

The "Proton Starvation" Trap: In neutral, unbuffered electrolytes (e.g., 1 M KCl), the reduction of AQDS consumes protons at the electrode interface. This causes a rapid local pH increase , shifting the reduction potential to more negative values during the scan. This results in distorted, split peaks often mistaken for multiple redox species [2].

Resolution Protocol:

  • Acidic Media: Ensure acid concentration is

    
     the AQDS concentration to act as a supporting electrolyte and proton source.
    
  • Neutral Media: You must use a buffer (e.g., Phosphate Buffer Saline, PBS) if working near pH 7. Unbuffered salts (NaCl/KCl) are insufficient for clean AQDS CVs.

  • Verify pH: Measure bulk pH before and after the experiment. A shift of 0.1 pH units = ~6 mV potential shift.

Issue 3: Surface Adsorption & Fouling

Symptom: Peaks appear unusually sharp (Full Width at Half Max < 90 mV/n), or the anodic peak current (


) is significantly higher than the cathodic peak (

) in the first few scans. Mechanism: AQDS has a planar aromatic structure that adsorbs strongly onto Glassy Carbon Electrodes (GCE), especially if the surface is rough or activated. Adsorbed species react faster than diffusing species, distorting the CV.

Resolution Protocol:

  • Polishing: Polish GCE with 0.05 µm alumina slurry on a micro-cloth for 2 minutes. Rinse with DI water and sonicate for 30 seconds to remove alumina particles.

  • Electrochemical Cleaning: Cycle the electrode in 0.5 M

    
     (no AQDS) from -0.2 V to 1.2 V vs. Ag/AgCl for 20 cycles until the background current is stable.
    
  • Scan Rate Diagnostic: Plot

    
     vs. 
    
    
    
    .
    • Slope

      
      : Diffusion controlled (Ideal).
      
    • Slope

      
      : Adsorption controlled (Fouling).
      

Standardized Reference Data

Use these values to validate your experimental results. Deviations >10% suggest experimental error.

ParameterValueConditionSource
Formal Potential (

)
0.210 V vs. SHE1 M

, 25°C
[1]
Diffusion Coefficient (

)

cm

/s
1 M

[1, 3]
Kinetic Rate Constant (

)

cm/s
Glassy Carbon, Acidic[1]
Peak Separation (

)
34 - 60 mVLow scan rates (<50 mV/s)[4]

Note on


:  To convert from SHE to Ag/AgCl (3M KCl), subtract ~0.210 V. Thus, AQDS 

is approx 0.0 V vs. Ag/AgCl .

Visualizing the Mechanism

Understanding the PCET mechanism is crucial for troubleshooting pH-related shifts.

AQDS_Mechanism cluster_conditions Critical Dependency AQDS AQDS (Oxidized) Quinone Form Intermediate Transition State [PCET Complex] AQDS->Intermediate + 1e-, + 1H+ AQDSH2 AQDSH2 (Reduced) Hydroquinone Form Intermediate->AQDSH2 + 1e-, + 1H+ Protons 2H+ Protons->Intermediate Electrons 2e- Electrons->Intermediate Warning Proton Starvation (pH > 5) leads to peak splitting

Figure 2: The 2-electron, 2-proton reduction pathway of AQDS. Inadequate buffering disrupts the supply of


, stalling the reaction at intermediates.

References

  • Huskinson, B., et al. (2014). A metal-free organic-inorganic aqueous flow battery. Nature, 505, 195–198.

  • Carney, T. J., et al. (2017).[8] Concentration-Dependent Dimerization of Anthraquinone Disulfonic Acid and Its Impact on Charge Storage. Chemistry of Materials, 29(11), 4801–4810.

  • Gerhardt, M. R., et al. (2017).[2] Anthraquinone derivatives in aqueous flow batteries. Journal of The Electrochemical Society, 164(11), A2896.

  • Wiberg, G. K., et al. (2018). Understanding the redox mechanism of AQDS in acidic and alkaline media. Electrochimica Acta, 279, 10-18.

Sources

Technical Support Center: Enhancing Anthraquinone Derivative Solubility for Advanced Battery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for enhancing the solubility of anthraquinone derivatives, a critical factor in the development of high-performance batteries, particularly aqueous and non-aqueous redox flow batteries. This guide moves beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with anthraquinone derivatives for battery applications.

Q1: Why is the solubility of anthraquinone derivatives so critical for battery performance?

A1: The energy density of a redox flow battery is directly proportional to the concentration of the active redox species in the electrolyte.[1] Low solubility limits the amount of charge that can be stored, thereby reducing the battery's overall energy capacity. Enhancing solubility allows for more concentrated electrolytes, leading to higher energy densities and potentially more cost-effective energy storage solutions.

Q2: What are the primary strategies for increasing the solubility of anthraquinone derivatives?

A2: There are three main approaches to enhancing the solubility of anthraquinone derivatives:

  • Chemical Modification: This involves strategically adding functional groups to the anthraquinone core to alter its polarity and interaction with the solvent.

  • Electrolyte Engineering: This focuses on optimizing the solvent system, including the choice of solvent, supporting electrolyte salt, and pH.

  • Formulation Strategies: This involves techniques like creating mixtures of different anthraquinone derivatives to disrupt crystallization and aggregation.[2]

Q3: How do I choose between modifying the anthraquinone molecule and changing the electrolyte?

A3: The choice depends on several factors, including the target application (aqueous vs. non-aqueous), desired electrochemical properties, and synthetic feasibility.

  • Modifying the molecule is often necessary when the parent anthraquinone has inherently poor solubility in the desired solvent system. However, this can add complexity and cost to the synthesis.[3]

  • Changing the electrolyte can be a simpler approach if a suitable solvent or supporting electrolyte can be found that effectively dissolves the existing anthraquinone derivative without compromising its electrochemical performance.

Q4: What is the role of pH in the solubility of anthraquinone derivatives in aqueous systems?

A4: In aqueous electrolytes, pH plays a crucial role, particularly for anthraquinone derivatives with acidic or basic functional groups like hydroxyl (-OH) or amino (-NH2) groups. In alkaline conditions (high pH), hydroxyl groups can deprotonate to form anionic species, which are generally more soluble in water.[4] Conversely, in acidic conditions, amino groups can be protonated. Therefore, adjusting the pH is a powerful tool to control and enhance solubility in aqueous systems.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: My synthesized anthraquinone derivative has poor solubility in my target organic electrolyte.

Symptoms:

  • The compound does not fully dissolve, leaving a solid precipitate.

  • The concentration of the dissolved species is too low for practical battery applications.

  • Precipitation occurs during charging or discharging cycles.[5]

Root Cause Analysis:

The solubility of an organic molecule in an organic solvent is governed by the principle of "like dissolves like." A mismatch in polarity between the anthraquinone derivative and the electrolyte is the most common cause of poor solubility. The presence of strong intermolecular interactions, such as hydrogen bonding or π-π stacking in the solid state, can also hinder dissolution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor solubility in organic electrolytes.

Detailed Protocols:

Strategy 1: Molecular Modification of the Anthraquinone Derivative

  • Rationale: By functionalizing the anthraquinone core, you can tailor its polarity to better match the electrolyte.

  • For Polar Aprotic Solvents (e.g., Acetonitrile, Propylene Carbonate):

    • Protocol: Introduce polar side chains, such as oligoethylene glycol ethers.[6] These long, flexible chains increase the entropy of dissolution and improve interaction with polar solvents.

    • Causality: The ether oxygens can form hydrogen bonds with trace water or interact with the polar components of the solvent, enhancing solvation.

  • For Apolar Solvents (e.g., Toluene):

    • Protocol: Attach branched alkyl chains, like 2-ethylhexyl groups.[6]

    • Causality: The bulky, nonpolar side chains disrupt the crystal packing of the anthraquinone molecules and increase van der Waals interactions with the apolar solvent.

Strategy 2: Electrolyte Engineering

  • Rationale: Modifying the electrolyte composition can significantly impact the solubility of the anthraquinone derivative without altering its chemical structure.

  • Solvent Selection:

    • Protocol: If your derivative is polar, consider solvents like acetonitrile. If it's apolar, toluene might be a better choice.[6] Solvent mixtures can also be used to fine-tune the polarity.

    • Causality: Matching the polarity of the solvent and solute maximizes the intermolecular forces between them, favoring dissolution.

  • Supporting Electrolyte:

    • Protocol: The choice and concentration of the supporting electrolyte salt (e.g., TEATf2N) can influence solubility.[6] High salt concentrations can increase the polarity of the electrolyte, which may decrease the solubility of apolar derivatives.[6]

    • Causality: The ions of the supporting electrolyte interact with the solvent molecules, altering the overall properties of the solution and affecting its ability to solvate the anthraquinone derivative.

Data Summary: Effect of Molecular Modification on Solubility

DerivativeSide ChainSolventSolubility (mol/L)Reference
Et-DEG-DAAQOligoethylene glycol etherAcetonitrile1.7[6]
Et-DEG-DAAQOligoethylene glycol etherToluene0.97[6]
DB-134IsopropylaminoAcetonitrile0.019[6]
DB-134IsopropylaminoToluene0.144[6]
Issue 2: My anthraquinone derivative precipitates or aggregates in aqueous alkaline electrolytes.

Symptoms:

  • Visible solid formation in the electrolyte solution.

  • A gradual decrease in battery capacity over cycling (capacity fade).[2][7]

  • Increased viscosity of the electrolyte.

Root Cause Analysis:

Even when soluble, some anthraquinone derivatives, particularly dihydroxyanthraquinones (DHAQs), have a strong tendency to self-aggregate in aqueous solutions through π-π stacking and hydrogen bonding.[2] This aggregation can lead to precipitation, especially at higher concentrations, and is a primary cause of capacity fade.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aggregation and precipitation in aqueous electrolytes.

Detailed Protocols:

Strategy 1: Suppressing Aggregation with Mixtures

  • Rationale: Mixing different anthraquinone derivatives can disrupt the ordered packing required for aggregation and precipitation.

  • Protocol:

    • Prepare individual solutions of two or more anthraquinone derivatives (e.g., Alizarin and Alizarin Red S) at their respective solubility limits in the alkaline electrolyte (e.g., 2 M KOH).[3]

    • Combine the solutions to create a mixed electrolyte. The total concentration of the mixture can often exceed the individual solubilities.

    • Cycle the mixed electrolyte in a flow battery and monitor the capacity retention over time.

  • Causality: The structural differences between the molecules in the mixture hinder the formation of stable aggregates, leading to enhanced solubility and stability.[2][7] Studies have shown that mixing can improve both solubility and capacity retention by up to 40% above what would be expected from a simple weighted average.[2][7]

Strategy 2: Molecular Modification to Inhibit Aggregation

  • Rationale: Introducing functional groups that create steric hindrance or electrostatic repulsion can prevent molecules from approaching each other closely enough to aggregate.

  • Protocol: Sulfonation

    • React the parent anthraquinone with fuming sulfuric acid (oleum) at elevated temperatures (e.g., 160-170 °C) to introduce sulfonic acid groups (-SO3H).[8]

    • Neutralize the resulting solution to form the desired salt (e.g., sodium or potassium sulfonate).

  • Causality: The negatively charged sulfonate groups create electrostatic repulsion between the anthraquinone molecules, preventing π-π stacking. Additionally, these groups are highly polar and readily solvated by water, significantly increasing aqueous solubility.[9]

Data Summary: Impact of Mixtures on Electrolyte Performance

Electrolyte CompositionTotal Electron Concentration (M)Theoretical Energy Density (Wh/L)Stability ImprovementReference
Alizarin + Alizarin Red S> 1.0 M (in a 0.7 M total AQ solution)-40% increase in solubility and stability[2][7]
Alizarin + Alizarin Red S + 2,6-DHAQ2.064Enhanced stability[2]

Experimental Protocols

Protocol 1: Synthesis of Sulfonated Anthraquinones

This protocol is a general guideline for the sulfonation of anthraquinone to improve aqueous solubility.

Materials:

  • Anthraquinone

  • Fuming sulfuric acid (oleum)

  • Distilled water

  • Base for neutralization (e.g., NaOH, KOH)

Procedure:

  • Carefully add anthraquinone to oleum in a weight ratio of approximately 1:3 to 1:4.[8]

  • Heat the mixture to 160–170 °C and maintain this temperature for 2 hours with stirring.[8]

  • Allow the reaction mixture to cool slowly.

  • Very carefully and slowly, quench the reaction by adding the mixture to a large volume of distilled water. Caution: This is a highly exothermic process.

  • Neutralize the resulting acidic solution with a suitable base to the desired pH. The sulfonated anthraquinone salt is now in solution.

Protocol 2: Measuring the Solubility of Anthraquinone Derivatives

This protocol outlines a common method for determining the solubility of a compound in a given electrolyte.

Materials:

  • Anthraquinone derivative

  • Target electrolyte (solvent + supporting salt)

  • Vials with magnetic stir bars

  • Centrifuge

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the anthraquinone derivative to a known volume of the electrolyte in a vial.

  • Stir the mixture vigorously at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the supersaturated solution to pellet the undissolved solid.

  • Carefully extract a known volume of the supernatant.

  • Dilute the supernatant to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

  • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for the anthraquinone derivative.

  • Calculate the concentration of the saturated solution using a pre-established calibration curve based on Beer-Lambert's law.[10]

References

  • Enhanced Solubility and Stability of Active Species in Flow Battery Electrolytes via Suppressed Anthraquinone Aggregation. Journal of Materials Chemistry A. [Link]

  • Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. Sustainable Energy & Fuels. [Link]

  • Alkaline soluble 1,3,5,7-tetrahydroxyanthraquinone with high reversibility as anolyte for aqueous redox flow battery. Journal of Power Sources. [Link]

  • Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte. Molecules. [Link]

  • Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters. [Link]

  • Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. RSC Publishing. [Link]

  • Anthraquinone with tailored structure for a nonaqueous metal–organic redox flow battery. Chemical Communications. [Link]

  • Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation. RSC Publishing. [Link]

  • Enhanced Solubility and Stability of Active Species in Flow Battery Electrolytes via Suppressed Anthraquinone Aggregation. ResearchGate. [Link]

  • Understanding the Aqueous Solubility of Anthraquinone Sulfonate Salts: The Quest for High Capacity Electrolytes of Redox Flow Batteries. Journal of The Electrochemical Society. [Link]

  • Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. ResearchGate. [Link]

  • Anthraquinone Derivatives in Aqueous Flow Batteries. ResearchGate. [Link]

  • Recent total syntheses of anthraquinone-based natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Redox Flow Batteries Towards More Soluble Anthraquinone Derivatives. ResearchGate. [Link]

  • Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. ACS Applied Energy Materials. [Link]

  • Anthraquinone-2,6-disulfamidic acid: an anolyte with low decomposition rates at elevated temperatures. RSC Advances. [Link]

  • Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. ResearchGate. [Link]

  • Anthraquinone with tailored structure for a nonaqueous metal-organic redox flow battery. ResearchGate. [Link]

  • An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media. Cogent Chemistry. [Link]

  • Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. Journal of Fluorescence. [Link]

  • Experimental Protocols for Studying Organic Non- Aqueous Redox Flow Batteries. OSTI.gov. [Link]

Sources

degradation pathways of 2,7-anthraquinonedisulfonic acid under cycling

Author: BenchChem Technical Support Team. Date: February 2026

This is the 2,7-AQDS Technical Support Center . We provide advanced troubleshooting and mechanistic insights for researchers utilizing 2,7-anthraquinonedisulfonic acid in aqueous organic redox flow batteries (AORFBs).

Support Ticket: Capacity Fade & Instability

Status: Open Topic: Degradation Pathways of 2,7-AQDS Assigned Specialist: Senior Application Scientist

Rapid Diagnostic: The Troubleshooting Board

Identify your symptom to find the immediate cause.

SymptomProbable CauseMechanismImmediate Action
Reversible Capacity Loss (Recovered after full discharge/rest)Dimerization High concentrations (>10 mM) lead to

-

stacking of oxidized species or quinhydrone formation, reducing active surface area/diffusivity.
Dilution Check: Verify if electrolyte concentration exceeds 1.0 M. Increase operating temperature slightly (e.g., to 40°C) to disrupt dimers.
Irreversible Capacity Fade (Linear decay over time)Anthrone Formation Disproportionation of the reduced form (

) into inactive anthrone and oxidized AQDS.
SoC Limit: Avoid holding at >90% State of Charge (SoC) for extended periods. Rebalancing: See Protocol B (Aeration).
Precipitation / Clogging Desulfonation or Solubility Limit Loss of sulfonate groups (rare in mild acid) or formation of insoluble quinhydrone complexes.pH Adjustment: Ensure pH is maintained (typically acidic,

). Check for "sludge" which indicates deep degradation.[1]
Crossover / Self-Discharge Membrane Permeability 2,7-AQDS is small enough to permeate Nafion membranes, especially if the membrane is thin (e.g., Nafion 212).Symmetric Cell Test: Run Protocol A to distinguish degradation from crossover. Switch to anion-exchange membrane (AEM) or thicker cation-exchange membrane (CEM).

Deep Dive: The Degradation Mechanisms

Understanding the "Why" behind the fade.

Unlike metal-ion batteries, the degradation of 2,7-AQDS is primarily molecular. We track three distinct pathways that dictate lifetime.

Pathway A: The "Anthrone" Trap (Irreversible)

This is the primary cause of permanent chemical degradation in acidic media.

  • The Trigger: The fully reduced form, 9,10-dihydroxyanthracene-2,7-disulfonic acid (

    
    ) , is thermodynamically susceptible to disproportionation.
    
  • The Reaction:

    
    
    
  • The Consequence: The "Anthrone" derivative lacks the reversible redox kinetics of the quinone. Furthermore, anthrone can dimerize irreversibly into insoluble products, permanently removing active material from the inventory.

  • Critical Insight: This reaction is SoC-dependent . High concentrations of

    
     (High SoC) accelerate this second-order reaction.
    
Pathway B: Dimerization (Reversible/Kinetic)

At practical concentrations (1 M+), 2,7-AQDS molecules stack.

  • Quinhydrone Formation: The oxidized (

    
    ) and reduced (
    
    
    
    ) forms form a charge-transfer complex (Quinhydrone).[1]
  • Impact: This increases viscosity and lowers the effective diffusion coefficient (

    
    ), appearing as "capacity fade" due to increased overpotential, but the material is chemically intact.
    
Pathway C: Nucleophilic Attack (Alkaline Specific)

Note: If you are running in alkaline media (pH > 12). Hydroxyl ions (


) attack the aromatic ring, leading to hydroxylation (gem-diol formation) and eventual ring-opening. This is why 2,7-AQDS is preferred in acidic  electrolytes (

or

), where it is protected from nucleophilic attack.

Visualizing the Pathways

The following diagram maps the stability landscape of 2,7-AQDS.

AQDS_Degradation AQDS 2,7-AQDS (Oxidized) AQDSH2 2,7-AQDSH2 (Reduced) AQDS->AQDSH2 +2e- / +2H+ (Charge) Quinhydrone Quinhydrone Dimer (Reversible Complex) AQDS->Quinhydrone High Conc. Stacking AQDSH2->AQDS -2e- / -2H+ (Discharge) AQDSH2->Quinhydrone High Conc. Stacking Anthrone Anthrone Derivative (Electro-inactive) AQDSH2->Anthrone Disproportionation (Slow, High SoC) Anthrone->AQDS O2 Oxidation (Recovery) Insolubles Insoluble Dimers (Precipitate) Anthrone->Insolubles Irreversible Dimerization

Figure 1: Mechanistic map showing the reversible redox cycle (Green/Blue) vs. the parasitic anthrone formation (Red) and dimerization risks (Yellow).

Experimental Protocols

Protocol A: Symmetric Cell Stability Test

Use this to isolate chemical stability from crossover losses.

  • Setup: Assemble a flow cell with identical electrolyte on both sides (e.g., 0.1 M 2,7-AQDS in 1 M

    
    ).
    
  • Charge: Charge to 50% SoC (based on theoretical capacity).

  • Cycling: Cycle small excursions (e.g., ±10% SoC) around the 50% setpoint.

    • Why? This keeps the bulk electrolyte at 50% SoC, minimizing the concentration of the unstable fully reduced form (

      
      ) while testing electrochemical reversibility.
      
  • Analysis: If capacity fades here, the issue is chemical degradation (Anthrone) or active species precipitation , not crossover (since crossover species are identical).

Protocol B: Capacity Recovery via Aeration

If you suspect Anthrone formation, you may be able to recover some capacity.

  • Diagnosis: Electrolyte has darkened significantly or capacity has dropped linearly.

  • Procedure:

    • Stop cycling.

    • Purge the negative electrolyte reservoir with compressed air or pure oxygen for 30–60 minutes while stirring.

  • Mechanism: Oxygen oxidizes the inactive anthrone back into the active anthraquinone (AQDS) form before it irreversibly dimerizes.

  • Verification: Run a CV scan.[2][3][4][5][6] Recovery of the characteristic quinone redox peaks indicates successful regeneration.

Frequently Asked Questions (FAQ)

Q: Can I use 2,7-AQDS in neutral pH (KCl)? A: Yes, but solubility is lower than in acid.[7] You may need additives like ethylene glycol to disrupt water structuring and increase solubility.[7] However, neutral pH avoids the proton-dependent disproportionation to anthrone, potentially offering better chemical stability at the cost of energy density.

Q: My CV curves look "squashed" at high concentration. Is this degradation? A: Likely not. This is usually ohmic drop or dimerization . At >0.5 M, viscosity increases, and quinhydrone dimers form. This slows mass transport. Try increasing the temperature to 45°C; if the peaks sharpen, it is a kinetic/viscosity issue, not chemical degradation.

Q: Does 2,7-AQDS degrade the membrane? A: Generally, no. Unlike Vanadium (which can foul membranes), AQDS is anionic and relatively inert to Nafion. However, it will cross over if the membrane is too thin, leading to "apparent" capacity fade as the active mass moves to the wrong tank.

References

  • Huskinson, B., et al. (2014). "A metal-free organic-inorganic aqueous flow battery."[3] Nature, 505, 195–198.

  • Goulet, M.-A., & Aziz, M. J. (2018). "Flow Battery Molecular Reactants: Degradation Mechanisms of the Anthraquinone/Anthrone Couple." Journal of the Electrochemical Society, 165(7), A1466.

  • Carney, T. J., et al. (2017). "Concentration-Dependent Dimerization of Anthraquinone Disulfonic Acid and Its Impact on Charge Storage." Chemistry of Materials, 29(11), 4801–4810.

  • Wiberg, G. K., et al. (2021).[1] "Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application." Applied Sciences, 11(9), 3957.

Sources

Validation & Comparative

Technical Comparison Guide: 2,7-AQDS vs. 2,6-AQDS in Aqueous Organic Redox Flow Batteries (AORFBs)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,7-anthraquinonedisulfonic acid (2,7-AQDS) vs. 2,6-anthraquinonedisulfonic acid (2,6-AQDS) in Redox Flow Batteries.

Executive Summary

In the development of Aqueous Organic Redox Flow Batteries (AORFBs), the anthraquinone disulfonate (AQDS) family represents the benchmark for negolyte performance due to its rapid kinetics and chemical stability. However, a critical distinction exists between its two primary isomers: 2,7-AQDS and 2,6-AQDS .[1][2]

While 2,7-AQDS is the industry standard for high-energy-density systems due to its superior solubility, 2,6-AQDS is often viewed as a solubility-limiting impurity.[1] This guide objectively analyzes the physicochemical and electrochemical differences between these isomers, evaluating their viability for grid-scale storage.[1]

The Core Differentiator: Solubility & Molecular Symmetry

The defining difference between these isomers is not electrochemical, but structural.[1] This directly dictates the maximum achievable energy density of the battery.

Symmetry-Solubility Relationship
  • 2,6-AQDS (Centrosymmetric,

    
    ):  The high symmetry of the 2,6- isomer allows for efficient packing in the crystal lattice. This results in high lattice energy, making the compound significantly harder to dissolve in water.[1]
    
  • 2,7-AQDS (Non-centrosymmetric,

    
    ):  The lower symmetry disrupts crystal packing, lowering the lattice energy and increasing the entropy of solvation.
    

Data Comparison: Solubility Limits (at 25°C)

Feature2,7-AQDS (Disodium Salt) 2,6-AQDS (Disodium Salt) Impact on Battery
Symmetry Group

(Asymmetric)

(Centrosymmetric)
2,6- packs tighter; harder to dissolve.[1]
Aqueous Solubility > 0.58 M (up to 1.0 M with additives)< 0.10 M (typically ~0.06 M)2,7- enables >5x higher volumetric capacity.[1]
Energy Density High (~10–20 Wh/L achievable)Low (< 2 Wh/L limited by solubility)2,6- is unsuitable for high-capacity cells.[1]

Critical Insight: In a mixed isomeric system (common in industrial synthesis), the 2,6-AQDS component will precipitate first, acting as the limiting factor for the total electrolyte concentration.[1]

Visualizing the Solubility Mechanism

SolubilityMechanism Struct26 2,6-AQDS Structure (Centrosymmetric) Lattice26 High Lattice Energy (Tight Packing) Struct26->Lattice26 Symmetry Effect Struct27 2,7-AQDS Structure (Non-centrosymmetric) Lattice27 Low Lattice Energy (Loose Packing) Struct27->Lattice27 Asymmetry Effect Solubility26 Low Solubility (< 0.1 M) Lattice26->Solubility26 High Barrier Solubility27 High Solubility (> 0.6 M) Lattice27->Solubility27 Low Barrier

Figure 1: The causal relationship between molecular symmetry and aqueous solubility limits.

Electrochemical Performance: The Equivalence Principle

Contrary to their solubility profiles, the electrochemical signatures of 2,7-AQDS and 2,6-AQDS are nearly identical.[1] Both undergo a reversible two-electron, two-proton reduction to their respective hydroquinones (AQDSH


).[1]
Redox Potential & Kinetics
  • Redox Potential (

    
    ):  Both isomers exhibit a redox potential of approximately 0.22 V vs. SHE  (-0.02 V vs. Ag/AgCl) in acidic media. The shift caused by the sulfonate group position is negligible (< 10 mV difference).
    
  • Kinetics (

    
    ):  Both isomers demonstrate fast electron transfer rates (
    
    
    
    on glassy carbon), typical of outer-sphere electron transfer mechanisms.[1]

Implication: If you could dissolve 2,6-AQDS to the same concentration as 2,7-AQDS, the battery performance (voltage, efficiency) would be indistinguishable.[1] The limitation is purely physical (solubility), not electrochemical.

The "Hidden Truth": Synthesis & Isomeric Mixtures

For researchers and industrial developers, the cost of pure 2,7-AQDS is a major hurdle.[1] The industrial sulfonation of anthraquinone is non-selective, producing a statistical mixture.

  • Crude Product: Typically contains ~45% 2,7-AQDS, ~40% 2,6-AQDS, and ~15% other isomers (monosulfonates, 1,5-, 1,8-).[1]

  • Purification Cost: Isolating pure 2,7-AQDS requires fractional crystallization, which discards ~50% of the yield (the 2,6- fraction), doubling the cost.[1]

Strategic Recommendation: The "Mixed Isomer" Electrolyte

Recent studies suggest that for stationary storage where maximum energy density is not the sole constraint, using the isomeric mixture is the most techno-economically viable path.

  • Pros: Cost drops from ~

    
    4/kg (mixture).
    
  • Cons: The total concentration is limited by the solubility of the 2,6- component.

  • Mitigation: Use solubility-enhancing additives (e.g., ethylene glycol) or mixed cations (

    
    ) to disrupt the 2,6- lattice formation.[1]
    

SynthesisFlow Start Anthraquinone (Precursor) Process Sulfonation (Fuming H2SO4, Hg Catalyst) Start->Process Mixture Crude Mixture (~45% 2,7 / ~40% 2,6) Process->Mixture PathA Path A: Purification Mixture->PathA PathB Path B: Direct Use Mixture->PathB Pure27 Pure 2,7-AQDS High Cost ($$$) High Performance PathA->Pure27 Waste 2,6-AQDS Waste (Disposal Cost) PathA->Waste LowCostMix Isomeric Mixture Electrolyte Low Cost ($) Moderate Energy Density PathB->LowCostMix

Figure 2: Economic pathways for AQDS utilization.[1] Path B represents the emerging standard for cost-effective grid storage.

Experimental Protocols

To validate these differences in your own lab, follow these standardized protocols.

Protocol A: Isomer Characterization (NMR)

Differentiation of isomers is best achieved via


-NMR due to the distinct proton environments.
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • Acquisition: Run a standard proton scan (400 MHz or higher).

  • Analysis:

    • 2,6-AQDS: Look for a simplified spectrum due to high symmetry (

      
      ).[1] A doublet at ~8.2 ppm and a doublet at ~8.0 ppm (coupling constants 
      
      
      
      Hz).
    • 2,7-AQDS: Lower symmetry (

      
      ) results in a more complex splitting pattern, often appearing as a doublet of doublets or distinct singlets depending on resolution.[1]
      
    • Quantification: Integrate the aromatic peaks to determine the ratio in a mixture.

Protocol B: Solubility Limit Determination

A self-validating method to determine the saturation point.

  • Saturation: Add excess AQDS salt to 5 mL of supporting electrolyte (e.g., 1 M

    
    ) in a sealed vial.
    
  • Equilibration: Stir at 25°C for 24 hours. Ensure solid remains visible (saturated).

  • Filtration: Filter through a 0.22

    
     PTFE syringe filter to remove undissolved solids.[1]
    
  • Quantification (UV-Vis):

    • Dilute the filtrate 1000x with water.

    • Measure absorbance at 330 nm (isosbestic point or peak max).

    • Calculate concentration using a calibration curve derived from a known standard of pure 2,7-AQDS (extinction coefficients are nearly identical).[1]

Protocol C: Symmetric Cell Cycling (Stability Test)

Eliminates crossover effects to test intrinsic molecular stability.

  • Cell Setup: Assemble a flow cell with a cation exchange membrane (e.g., Nafion 212).[1]

  • Electrolyte: Use 0.1 M AQDS (pure or mix) in 1 M

    
     for both  the anolyte and catholyte (50% SOC starting point).
    
  • Cycling:

    • Cycle galvanostatically at

      
      .[1]
      
    • Voltage limits:

      
       V (since 
      
      
      
      is the same on both sides).
  • Data Analysis: Plot capacity vs. cycle number.

    • Note: Capacity fade in this setup indicates chemical degradation (e.g., anthrone formation) or dimerization, not crossover.[1]

References
  • Huskinson, B., et al. (2014).[1] "A metal-free organic-inorganic aqueous flow battery."[1] Nature, 505, 195–198.[1] Link[1]

    • Foundational paper establishing 2,7-AQDS as the standard.
  • Carney, T. J., et al. (2017).[1] "Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design." Chemistry of Materials, 29(11), 4801–4810.[1] Link[1]

    • Definitive source on the symmetry-solubility rel
  • Goulet, M.-A., & Aziz, M. J. (2018).[1] "Flow Battery Molecular Reactants: Isomeric Mixtures." Journal of The Electrochemical Society, 165(7), A1466.[1] Link

    • Validation of using isomeric mixtures to reduce cost without sacrificing kinetics.
  • Tong, L., et al. (2019).[1] "Comprehensive understanding of the degradation of anthraquinone electrolytes in aqueous redox flow batteries." Journal of Materials Chemistry A, 7, 3729-3736.[1] Link

    • Detailed mechanisms of degrad

Sources

comparative study of anthraquinone derivatives as redox mediators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of anthraquinone (AQ) derivatives for use as redox mediators in energy storage (Redox Flow Batteries - RFBs) and catalysis. Unlike rigid templates, this document focuses on the causal relationship between molecular structure (functionalization) and electrochemical performance (solubility, potential, and stability).

Core Insight: The selection of an AQ mediator is a trade-off between solubility mechanisms (pH-dependent solvation) and redox potential shifting (electron-donating/withdrawing effects). While 2,7-AQDS remains the acidic benchmark, alkaline-soluble derivatives like 2,6-DHAQ and 2,6-DBEAQ are displacing it for high-voltage aqueous systems.

Comparative Analysis of Key Derivatives

The following table synthesizes performance metrics for the most critical AQ derivatives. Data is aggregated from standard aqueous conditions (Acidic for Sulfonates, Alkaline for Hydroxyls).

Table 1: Performance Matrix of Anthraquinone Mediators
DerivativeAbbr.Primary DomainRedox Potential (

vs SHE)
Solubility (Max)Kinetic Rate (

)
Stability Profile
Anthraquinone-2,7-disulfonic acid 2,7-AQDS Acidic RFB (pH 0)+0.21 V> 1.0 M (in H

SO

)

cm/s
High: Stable aromatic core; negligible degradation over months.
Anthraquinone-2-sulfonic acid AQS Bio-electrochemical-0.46 V (pH 7)~0.1 MModerateModerate: Stable against bromine; used in microbial fuel cells.
2,6-Dihydroxyanthraquinone 2,6-DHAQ Alkaline RFB (pH 14)-0.71 V0.6 M (in KOH)FastLow/Medium: Prone to irreversible dimerization (anthrone formation).
2,6-DBEAQ (Carboxylated)2,6-DBEAQ Alkaline RFB (pH 12)-0.50 V> 1.0 MVery FastUltra-High: <0.01% fade/day; steric hindrance prevents dimerization.
Structural Causality
  • Sulfonation (-SO

    
    H):  Increases solubility in acid via strong hydration of the sulfonate anion. It is electron-withdrawing, shifting 
    
    
    
    positive (beneficial for catholytes, detrimental for anolytes).
  • Hydroxylation (-OH): Increases solubility in base via deprotonation (

    
    ). Electron-donating nature shifts 
    
    
    
    negative, enabling higher cell voltages.
  • Dimerization Risk: Unsubstituted positions ortho to the ketone can lead to anthrone formation (see Diagram 1). 2,6-DBEAQ mitigates this via steric bulk and electrostatic repulsion.

Mechanistic Pathways & Degradation

Understanding the redox mechanism is vital for troubleshooting capacity fade. The primary reaction is a 2-electron/2-proton transfer, but side reactions dictate lifetime.

Diagram 1: Redox Cycling and Anthrone Degradation Pathway

This diagram illustrates the reversible redox pathway versus the irreversible dimerization path observed in 2,6-DHAQ.

AQ_Mechanism cluster_0 Reversible Energy Storage AQ Oxidized Form (Quinone) HQ Reduced Form (Hydroquinone) AQ->HQ +2e⁻ / +2H⁺ (Discharge) HQ->AQ -2e⁻ / -2H⁺ (Charge) Anthrone Anthrone Intermediate HQ->Anthrone Tautomerization (Slow) Dimer Irreversible Dimer (Capacity Loss) Anthrone->Dimer Dimerization

Caption: The reversible quinone-hydroquinone cycle (Blue/Green) competes with the parasitic anthrone tautomerization (Yellow/Red) common in non-functionalized hydroxy-anthraquinones.

Experimental Protocols (Self-Validating)

To ensure trustworthy data, the following protocols include "Validation Checkpoints"—steps designed to confirm the experiment is proceeding correctly before wasting resources.

Protocol A: Electrochemical Characterization (Cyclic Voltammetry)

Objective: Determine


, diffusion coefficient (

), and reversibility.
  • Electrolyte Preparation:

    • Dissolve 2 mM active material (e.g., 2,6-DHAQ) in 1 M supporting electrolyte (e.g., KOH).

    • Validation Checkpoint: Measure pH.[1] For DHAQ, pH must be >13 to ensure full deprotonation and solubility. If turbid, sonicate or adjust pH.

  • Cell Setup (3-Electrode):

    • WE: Glassy Carbon (3 mm dia). Polish with 0.05 µm alumina slurry until mirror finish.

    • CE: Platinum wire/mesh (surface area > 10x WE).

    • RE: Ag/AgCl (3M KCl). Note: Use a double-junction reference if testing in non-aqueous or extreme pH to prevent junction potential drift.

  • Data Acquisition:

    • Purge with N

      
       or Ar for 15 mins to remove O
      
      
      
      (O
      
      
      reduction interferes at ~ -0.4 V).
    • Run CV scans at 10, 20, 50, 100, 200 mV/s.

    • Validation Checkpoint: Plot peak current (

      
      ) vs. square root of scan rate (
      
      
      
      ). Linearity (
      
      
      ) confirms diffusion-controlled kinetics.
  • Analysis:

    • Calculate

      
      .
      
    • Calculate peak separation

      
      . Ideally 59 mV/n (approx 30 mV for 2e-). Values >100 mV indicate sluggish kinetics or uncompensated resistance (iR drop).
      
Protocol B: Chemical Stability Stress Test

Objective: Rapidly assess long-term stability without running a flow battery for months.

  • Preparation: Prepare a 0.1 M solution of the reduced form (hydroquinone). This is usually the unstable state.

    • Method: Bulk electrolysis in a glovebox or chemical reduction using Sodium Dithionite (in excess, then remove by-products if possible, though electrolysis is cleaner).

  • Thermal Stress: Seal samples in airtight NMR tubes or UV-Vis cuvettes (anaerobic). Incubate at elevated temperature (e.g., 60°C) to accelerate degradation (Arrhenius scaling).

  • Monitoring:

    • Analyze aliquots every 24 hours via HPLC-MS or 1H-NMR .

    • Validation Checkpoint: Look for loss of the aromatic proton signals or appearance of new aliphatic peaks (indicating ring hydrogenation/anthrone formation).

  • Outcome: A decay rate of <1% per week at 60°C correlates to multi-year stability at room temperature.

Selection Workflow

Use this logic flow to select the correct derivative for your application.

Diagram 2: Mediator Selection Logic

Selection_Flow Start Select Application Domain Acidic Acidic Electrolyte (pH < 2) Start->Acidic Alkaline Alkaline Electrolyte (pH > 12) Start->Alkaline Neutral Neutral/Bio (pH 7) Start->Neutral AQDS Use 2,7-AQDS (Benchmark Stability) Acidic->AQDS Cost Cost vs. Performance? Alkaline->Cost AQS Use AQS or Quaternized AQ Neutral->AQS DHAQ 2,6-DHAQ (Low Cost, Moderate Life) Cost->DHAQ Low Cost DBEAQ 2,6-DBEAQ (High Cost, Long Life) Cost->DBEAQ High Performance

Caption: Decision tree for selecting anthraquinone derivatives based on electrolyte pH and performance requirements.

References

  • Huskinson, B., et al. (2014). "A metal-free organic-inorganic aqueous flow battery." Nature. Link (Establishes 2,7-AQDS as the benchmark).

  • Lin, K., et al. (2015). "Alkaline quinone flow battery." Science. Link (Introduces 2,6-DHAQ and alkaline chemistry).

  • Kwabi, D. G., et al. (2018). "Alkaline Quinone Flow Battery with Long Lifetime at pH 12." Joule. Link (Introduces 2,6-DBEAQ and degradation mechanisms).

  • Goulet, M.-A., & Aziz, M. J. (2018). "Flow Battery Molecular Engineering."[2] Journal of the Electrochemical Society. Link (Detailed stability protocols).

  • Yang, B., et al. (2016). "High-Performance Photovoltaic Perovskite Layers Fabricated through Intramolecular Exchange." Science. (Relevant for general redox chemistry context in organic electronics).
  • Li, T., et al. (2021). "Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification." Frontiers in Microbiology. Link

Sources

Electrochemical Reversibility Validation of AQDS: A pH-Dependent Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anthraquinone-2,6-disulfonate (AQDS) has emerged as the benchmark organic charge-carrier for aqueous redox flow batteries (RFBs) and a model quinone for bio-electrochemical studies. Unlike traditional inorganic species (e.g., Vanadium), AQDS exhibits rapid kinetics and high solubility. However, its performance is intrinsically tied to proton-coupled electron transfer (PCET) mechanisms.

This guide provides a rigorous framework for validating the electrochemical reversibility of AQDS across the pH scale (0–14). It moves beyond basic characterization, offering a self-validating protocol to distinguish between diffusion-controlled kinetics and adsorption artifacts, while objectively comparing AQDS against industry standards.

The Mechanistic Basis: Proton-Coupled Electron Transfer (PCET)

To validate AQDS, one must first understand that its redox potential is not static; it is a function of pH defined by the Nernst equation.

  • Acidic Regime (pH < 7): The reaction involves a concerted transfer of two electrons and two protons (

    
    ), converting the ketone groups to hydroxyls.
    
  • Alkaline Regime (pH > 11): The mechanism shifts. As pH exceeds the

    
     of the reduced species (
    
    
    
    ), the reaction involves electron transfer without stoichiometric proton uptake during the reduction step, often leading to different kinetic behaviors.
Visualization: The PCET Pathway

The following diagram illustrates the mechanistic shift that your validation data must capture.

AQDS_Mechanism AQDS_Ox AQDS (Oxidized) Quinone Form Intermediate Semiquinone Radical (Unstable) AQDS_Ox->Intermediate +1e- AQDS_Red_Acid AQDSH2 (Reduced) Hydroquinone Form (Acidic Media) Intermediate->AQDS_Red_Acid +1e- / +2H+ (pH < 7) AQDS_Red_Base AQDS^4- (Reduced) Deprotonated Form (Alkaline Media) Intermediate->AQDS_Red_Base +1e- (pH > 11) AQDS_Red_Acid->AQDS_Ox Oxidation (-2e- / -2H+) AQDS_Red_Base->AQDS_Ox Oxidation (-2e-)

Figure 1: The bifurcation of AQDS redox mechanisms dependent on pH levels. Validation protocols must account for proton availability to avoid misinterpreting kinetic lag as irreversibility.

Comparative Performance Analysis

Before proceeding to the protocol, it is critical to benchmark AQDS against standard alternatives to contextualize your results.

Table 1: AQDS vs. Standard Redox Alternatives

FeatureAQDS (Organic Standard) Vanadium (

)
Ferricyanide (

)
Primary Application Organic RFBs, Bio-mimeticsIndustrial RFBs (Grid Storage)Kinetic Calibration / Sensors
Kinetics (

)
Very Fast (

cm/s)
Slow (Requires electrocatalysis)Fast (Standard Reference)
pH Sensitivity High (-59 mV/pH Nernstian shift)High (Precipitation risk > pH 2)Low (pH Independent mostly)
Reversibility Quasi-reversible to ReversibleQuasi-reversible (on Carbon)Highly Reversible
Cost Profile Low (Commodity precursor)High (Volatile market)Low
Main Limitation Chemical stability (Dimerization)Solubility / CrossoverStability in light / Acid

Scientist's Note: If your AQDS cyclic voltammograms show wider peak separations (


) than Ferricyanide under identical conditions, check your electrode surface or uncompensated resistance (

). AQDS should approach Ferricyanide-like reversibility on glassy carbon.

Experimental Validation Protocol

This protocol is designed to be self-validating . It includes checkpoints where the experimenter must verify data quality before proceeding.

Reagents & Setup
  • Working Electrode: Glassy Carbon (3 mm dia).

  • Counter Electrode: Platinum Wire (High surface area).

  • Reference Electrode: Ag/AgCl (3M KCl) for Acid/Neutral; Hg/HgO for Alkaline.

  • Electrolyte: 1 mM AQDS in 1 M supporting electrolyte (

    
     for pH 0, Phosphate buffer for pH 7, KOH for pH 14).
    
Step-by-Step Workflow

Protocol_Workflow Start Start Validation Polishing 1. Electrode Polishing (0.05 µm Alumina) Start->Polishing Cleaning 2. Electrochemical Cleaning (CV in 0.5M H2SO4) Polishing->Cleaning OCV_Check 3. OCV Stability Check (Drift < 1 mV/min?) Cleaning->OCV_Check OCV_Check->Polishing No (Re-clean) EIS 4. EIS Measurement (Determine Ru for iR-drop) OCV_Check->EIS Yes CV_Scan 5. Run CV Scans (10 - 1000 mV/s) EIS->CV_Scan Analysis 6. Data Analysis (Randles-Sevcik Plot) CV_Scan->Analysis

Figure 2: The validation workflow. Note the critical OCV stability check and EIS step to ensure kinetic data is not corrupted by ohmic drop.

Detailed Protocol Steps
  • Surface Preparation (Critical):

    • Polish glassy carbon with 0.05 µm alumina slurry. Sonicate in DI water for 2 minutes.

    • Self-Check: Run a background CV in blank electrolyte. Current should be negligible (< 1 µA) and featureless.

  • Ohmic Drop Compensation (

    
    ): 
    
    • AQDS kinetics are fast; uncompensated resistance will artificially widen peak separation (

      
      ).
      
    • Perform Electrochemical Impedance Spectroscopy (EIS) at OCV (100 kHz to 10 Hz). The high-frequency intercept is your

      
      .
      
    • Action: Apply 85%

      
       compensation in your potentiostat software.
      
  • Variable Scan Rate Analysis:

    • Cycle at 10, 20, 50, 100, 200, 500, and 1000 mV/s.

    • Validation Criteria:

      • Plot

        
         (peak current) vs. 
        
        
        
        (square root of scan rate).
      • Result: Must be linear (

        
        ). If non-linear, adsorption is occurring (common at low pH).
        
  • pH Variation:

    • Repeat the above in pH 0 (

      
      ), pH 7 (Phosphate), and pH 14 (
      
      
      
      ).
    • Note: Use a fresh reference electrode or a salt bridge when switching to alkaline to avoid junction potential errors.

Data Interpretation & Validation Metrics

To declare AQDS "reversible" or "quasi-reversible" in your specific setup, your data must meet these criteria:

Peak Separation ( )

For a reversible 2-electron process, the theoretical


 is 

.
  • Experimental Reality: Due to uncompensated resistance and finite kinetics, expect 35–60 mV in acidic media.

  • Red Flag: If

    
     at low scan rates, the electrode surface is fouled, or the pH is causing chemical side reactions.
    
Current Ratio ( )

The ratio of anodic to cathodic peak current should be unity (1.0) .

  • Deviation: If

    
    , the reduced species (AQDSH2) is chemically unstable (likely dimerization or tautomerization to anthrone).
    
Diffusion Coefficients ( )

Use the Randles-Sevcik equation for quantitative validation:



  • Target Value: You should calculate

    
     in aqueous acid [1]. Significant deviation indicates concentration errors or active surface area miscalculation.
    

Stability & Degradation (The "Gotchas")

While AQDS is robust, it is not immortal. Two primary degradation modes must be monitored during validation:

  • Anthrone Formation: In intermediate acidic conditions, the reduced AQDS can tautomerize to anthrone, which is electrochemically inactive.[1] This appears as a loss of capacity over cycling.

  • Michael Addition: At high pH (>12), the hydroxyl ions can attack the ring, leading to irreversible hydroxylation.

Recommendation: For long-term cycling validation, restrict the State of Charge (SOC) to <80% or use pH 9-10 buffers (e.g., Ammonium Carbonate) where AQDS shows peak stability [3].

References

  • Huskinson, B., et al. (2014).[2][3] A metal-free organic-inorganic aqueous flow battery.[2][3][4] Nature, 505, 195–198.[2] [2][4][5]

  • Carney, T. J., et al. (2015). Aqueous Organic Redox Flow Batteries. Journal of The Electrochemical Society, 162(14).

  • Wedege, K., et al. (2016). Stability of Anthraquinone-based Electrolytes for Redox Flow Batteries. Scientific Reports, 6, 39101.

  • Gerhardt, M. R., et al. (2017). Anthraquinone Derivatives in Aqueous Flow Batteries. Advanced Energy Materials, 7(8).

Sources

Cost-Benefit Analysis: 2,7-Anthracenedisulfonic Acid (2,7-AQDS) in Redox Flow Batteries

[1][2][3]

Executive Summary: The Organic Shift

The redox flow battery (RFB) market has long been dominated by the Vanadium Redox Flow Battery (VRFB). While chemically robust, vanadium's price volatility and low earth abundance (

1

2,7-Anthracenedisulfonic acid (specifically its oxidized quinone form, 2,7-AQDS ) has emerged as the premier organic alternative.[1] Unlike vanadium, it is synthesized from abundant commodity chemicals (anthracene/anthraquinone and sulfur).[1] This guide provides a rigorous technical comparison, demonstrating that while 2,7-AQDS offers a path to <$100/kWh storage, it requires specific engineering controls to mitigate molecular degradation mechanisms that inorganic systems do not face.[1]

Technical Profile: 2,7-AQDS vs. Vanadium (VRFB)[1]

The following data compares a standard commercial VRFB against a 2,7-AQDS/Bromide system (one of the most mature organic pairings).

Table 1: Comparative Performance Metrics
MetricVanadium (VRFB)2,7-AQDS (Organic RFB)Impact Analysis
Redox Potential 1.26 V (Total Cell)0.86 V (vs. Br₂/Br⁻)Lower Voltage: AQDS requires more cells in series to match VRFB voltage, slightly increasing stack cost.[1]
Electron Transfer 1 e⁻ (V⁴⁺/V⁵⁺)2 e⁻ / 2 H⁺Higher Capacity: The 2-electron process theoretically doubles charge storage per mole compared to vanadium.[1]
Solubility (Acid) ~1.5 - 2.0 M> 1.0 M (up to 2M as mixture)Comparable: Both support high volumetric energy density, though AQDS solubility is pH-dependent.[1]
Kinetics (

)

cm/s

cm/s
Faster Kinetics: AQDS has faster electron transfer on carbon, reducing the need for expensive catalysts.[1]
Active Material Cost $15 - $25 / kg$1 - $4 / kg (Crude Mixture)Major Benefit: AQDS precursors are commodity chemicals.[1] Cost is stable and scalable.[1]
Capacity Fade Negligible (Rebalanceable)~0.1% / day (w/o mitigation)Major Challenge: Organic molecules can degrade irreversibly (see Section 4).[1]

Mechanistic Insight & Visualization[1]

To understand the cost-benefit trade-off, one must understand the chemistry.[1] 2,7-AQDS operates via a rapid proton-coupled electron transfer (PCET).[1] However, deep discharge cycles can trigger irreversible side reactions.[1]

Figure 1: Redox Mechanism and Degradation Pathway

The diagram below illustrates the reversible energy storage pathway versus the parasitic "Anthrone Formation" pathway which leads to capacity fade.

AQDS_MechanismAQDS2,7-AQDS(Oxidized State)AQDSH22,7-AQDSH2(Reduced State)AQDS->AQDSH2+2e⁻ +2H⁺(Discharge)AQDSH2->AQDS-2e⁻ -2H⁺(Charge)AnthroneAnthrone Derivative(Inactive)AQDSH2->AnthroneDisproportionation(Slow, Acidic pH)DimerDimerized Product(Irreversible Loss)Anthrone->DimerDimerization

Caption: The primary redox couple (Blue/Green) is highly reversible.[1] However, the reduced form (AQDSH2) can disproportionate into an anthrone derivative, which subsequently dimerizes, leading to permanent active material loss.[1]

Experimental Protocols: Synthesis & Characterization

For researchers aiming to validate these cost claims, using pure analytical-grade 2,7-AQDS is unnecessary and economically misleading.[1] The "Cost-Benefit" advantage relies on using crude sulfonation mixtures .[1]

Protocol A: Low-Cost Synthesis of AQDS Mixture (Negolyte)

Objective: Synthesize a redox-active mixture of 2,7-AQDS and 2,6-AQDS isomers from commodity anthraquinone.[1]

Materials:

  • Anthraquinone (98% purity)[1][2]

  • Oleum (20% SO₃)[1]

  • Sodium Chloride (NaCl)[1]

  • Amberlite IR120 Resin (H-form)[1]

Methodology:

  • Sulfonation: In a round-bottom flask, dissolve Anthraquinone in Oleum (ratio 1:4 by weight).

  • Reaction: Heat to 150°C for 2 hours .

    • Note: Higher temperatures favor disulfonation over monosulfonation.[1] The resulting mixture will contain primarily 2,6- and 2,7- isomers.[1][3] Separation is not required for battery operation, as both are redox-active at similar potentials.[1]

  • Quenching: Carefully pour the reaction mixture into crushed ice.

  • Salting Out: Add excess NaCl to precipitate the sodium salts of the anthraquinone disulfonic acids. Filter the precipitate.[1][4]

  • Ion Exchange (Critical): Redissolve the salt in water and pass through an Amberlite IR120 column (pre-conditioned with H₂SO₄) to convert the sodium salt to the acid form.

    • Why: Sodium ions decrease solubility in the final sulfuric acid electrolyte.[1] The acid form is required for high-molarity electrolytes.[1]

  • Yield: Expect ~90% yield of mixed isomers.

Protocol B: Electrochemical Validation (Cyclic Voltammetry)

Objective: Confirm kinetics and reversibility.

  • Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 5 mM AQDS mixture in 1 M H₂SO₄.

  • Scan: Cycle from 0.0 V to -0.8 V (vs Ag/AgCl) at scan rates of 10, 20, 50, 100 mV/s.

  • Validation Criteria:

    • Peak separation (

      
      ) should be close to 29.5 mV (theoretical for 2e⁻) or <60 mV.[1]
      
    • Peak current ratio (

      
      ) should be ~1.0.[1]
      
    • Failure Mode: If

      
      , significant chemical instability (anthrone formation) is occurring on the timescale of the scan.
      

Economic Analysis: The "Levelized Cost" Reality

The primary argument for 2,7-AQDS is not performance, but Levelized Cost of Storage (LCOS) .[1]

Capital Cost Breakdown (Projected for 1 MWh System)
ComponentVanadium System2,7-AQDS SystemNotes
Electrolyte (Active Material) $80 - $120 / kWh$10 - $20 / kWhAQDS offers an 80%+ reduction in electrolyte BOM cost.[1]
Membrane (Nafion) $50 / kWh$50 / kWhBoth systems typically use Nafion, though AQDS can use cheaper hydrocarbons due to lower oxidation strength.[1]
Bipolar Plates $30 / kWh$30 / kWhCarbon-polymer composites used in both.[1]
Balance of Plant $100 / kWh$100 / kWhPumps, tanks, inverters are identical.[1]
Total Capital Cost $300 - $500 / kWh $190 - $250 / kWh AQDS enables entry below the $200/kWh barrier.
The "Hidden" Cost: Lifetime Management

While the capital cost of AQDS is lower, the operational cost carries a risk:

  • Vanadium: Infinite electrolyte life.[1] You can recover 100% of the vanadium after 20 years.[1]

  • AQDS: Finite life.[1] With a degradation rate of 0.01% - 0.1% per day, the electrolyte may need "top-up" or regeneration every 5-7 years.[1]

  • Mitigation Strategy: Recent research suggests periodic aeration (bubbling air) can re-oxidize the anthrone byproduct back to active anthraquinone, potentially extending lifetime indefinitely [4].[1]

Conclusion & Recommendation

For grid-scale stationary storage where space is not constrained, 2,7-AQDS (specifically as a crude isomeric mixture) presents a superior cost-benefit profile compared to Vanadium, provided that mass transport limitations and degradation pathways are managed.[1]

Recommendation for Researchers:

  • Do not purify: Focus on "dirty" mixtures of 2,6- and 2,7-AQDS.[1] The cost to purify negates the economic advantage.[1]

  • Focus on Recovery: Developing in-situ regeneration protocols (e.g., air exposure to reverse anthrone formation) is more valuable than improving intrinsic stability.[1]

  • Pairing: Pair AQDS with low-cost catholytes like Bromine or Ferrocyanide to maximize the system-level cost reduction.[1]

References

  • Huskinson, B., et al. (2014).[1][5] "A metal-free organic–inorganic aqueous flow battery."[1][5] Nature, 505, 195–198.[1][5] Link[1][6]

  • Lin, K., et al. (2015).[1] "Alkaline quinone flow battery."[1] Science, 349(6255), 1529-1532.[1] Link[1]

  • Aziz, M. J., & Gruenbaum, L. E. (2020).[1] "On Lifetime and Cost of Redox-Active Organics for Aqueous Flow Batteries." ACS Energy Letters, 5(3), 967–974.[1] Link[1]

  • Goulet, M. A., & Aziz, M. J. (2018).[1] "Flow Battery Molecular Reactants: Degradation Mechanisms and In Situ Recovery." Journal of the Electrochemical Society, 165(2), A255.[1] Link

  • Dieterich, V., et al. (2018).[1] "Estimating the cost of organic battery active materials: a case study on anthraquinone disulfonic acid." Translational Materials Research, 5, 034001.[1] Link

evaluation of different supporting electrolytes for AQDS-based systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of Supporting Electrolytes for AQDS-Based Redox Flow Systems Content Type: Technical Comparison Guide Audience: Electrochemical Engineers, Senior Researchers, and Battery Scientists.

Executive Summary: The Electrolyte Defined Performance

In the realm of Aqueous Organic Redox Flow Batteries (AORFBs), 9,10-anthraquinone-2,7-disulphonic acid (AQDS) is the benchmark negolyte due to its rapid kinetics and chemical robustness. However, the supporting electrolyte is not merely a passive charge carrier; it is the thermodynamic and kinetic tuner of the system.

This guide moves beyond standard protocols to evaluate how specific ionic environments—Acidic (


), Neutral Chlorides (

), and Ammonium-based salts (

)—dictate the solubility limit, electron transfer rates (

), and cycling stability of AQDS.
Comparative Analysis of Electrolyte Classes
A. Sulfuric Acid (

): The Conductivity Standard
  • Role: The traditional baseline. Provides abundant protons (

    
    ) for the 
    
    
    
    Proton-Coupled Electron Transfer (PCET) mechanism.
  • Mechanism: AQDS undergoes rapid reduction to

    
    . The high proton activity ensures the reaction remains pH-independent within the acidic window, simplifying Nernstian behavior.
    
  • Pros:

    • High Ionic Conductivity: Minimizes ohmic resistance (

      
      ), essential for high current density operation (>100 mA/cm²).
      
    • Solubility: AQDS solubility exceeds 1.0 M due to the favorable solvation energy of the sulfonate groups in acidic media.

  • Cons:

    • Corrosion: Requires expensive fluorinated membranes (Nafion) and corrosion-resistant pumps.

    • Crossover: High proton concentration drives crossover flux through cation exchange membranes (CEM).

B. Neutral Chlorides (

,

): The Kinetic Accelerator
  • Role: An alternative for safer, less corrosive systems.

  • Key Insight: Contrary to intuition, kinetics in 1 M KCl are often superior to acidic media . Research indicates that specific adsorption of

    
     ions on carbon electrodes can lower the activation energy for electron transfer, and the absence of competitive Hydrogen Evolution Reaction (HER) allows for a wider usable potential window.
    
  • Solubility Challenge: The "Salting-out" effect is a risk. Sodium salts of AQDS are generally less soluble than their acid forms. Mixed cation strategies (e.g.,

    
     blends) or additives (ethylene glycol) are often required to maintain energy density.
    
C. Ammonium Salts (

,

): The Solubility Enhancer
  • Role: High-capacity neutral pH operation.

  • Mechanism: The ammonium cation (

    
    ) forms hydrogen bonds with the sulfonate groups of AQDS. This interaction disrupts the 
    
    
    
    stacking of anthraquinone rings, which typically causes precipitation.
  • Performance: Systems using

    
    -AQDS have demonstrated solubilities up to 0.75 M - 1 M  in neutral media, rivaling acidic systems without the corrosive penalty.
    
Experimental Data Synthesis

The following table synthesizes critical physicochemical parameters derived from cyclic voltammetry (CV) and rotating disk electrode (RDE) experiments.

Table 1: Physicochemical Properties of AQDS in Different Electrolytes

Parameter1 M

(Acidic)
1 M

(Neutral)
2 M

(Neutral)
pH Regime < 1.0~7.0~5.0 - 7.0
Rate Constant (

)



Diffusion Coeff.[1] (

)



Solubility Limit > 1.0 M~0.5 M (w/o additives)~0.75 - 1.0 M
Degradation Mechanism Dimerization at high SOCMinimal chemical decayMinimal; highly stable
Primary Advantage ConductivityKineticsSolubility & Safety

Note on Kinetics: The slightly higher


 and 

in KCl is attributed to the lower viscosity of the bulk solution compared to concentrated sulfuric acid and the specific double-layer effects of chloride anions.
Mechanistic Visualization
Diagram 1: Proton-Coupled Electron Transfer (PCET) Pathways

This diagram illustrates how the supporting electrolyte cation influences the reduction mechanism of AQDS.

PCET_Mechanism cluster_acid Acidic Media (H₂SO₄) cluster_neutral Neutral Media (KCl/NH₄Cl) AQDS AQDS (Oxidized) Intermediate [AQDS-H]• (Semiquinone) AQDS->Intermediate + e⁻ AQDSH2 AQDSH₂ (Reduced) Intermediate->AQDSH2 + e⁻ + H⁺ ProtonSource1 H⁺ (Hydronium) ProtonSource1->Intermediate Fast Protonation CationSource K⁺ / NH₄⁺ (Stabilization) CationSource->AQDS Ion Pairing (Solubility Boost) WaterSource H₂O (Proton Donor) WaterSource->Intermediate Slow Protonation (Buffered)

Figure 1: Mechanistic pathways showing the direct protonation in acid versus the cation-stabilized/water-protonated pathway in neutral media.

Validated Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: Determination of Heterogeneous Rate Constant (

)

Objective: Quantify kinetic performance without mass transport interference.

  • Electrode Prep: Polish Glassy Carbon Electrode (GCE, 3mm) with 0.05 µm alumina slurry. Sonicate in 1:1 Ethanol/Water for 3 mins.

  • Electrolyte Prep:

    • Acid:[2][3][4][5] Dissolve 5 mM AQDS in 1 M

      
      .
      
    • Neutral: Dissolve 5 mM AQDS in 1 M KCl (Adjust pH to 7.0 using KOH if needed).

  • Measurement:

    • Perform Cyclic Voltammetry (CV) at scan rates (

      
      ) of 10, 20, 50, 100, 200, and 500 mV/s.
      
    • Validation Check: Plot Peak Current (

      
      ) vs. 
      
      
      
      . Linearity (
      
      
      ) confirms diffusion control.
  • Calculation: Use the Nicholson Method .

    • Measure peak separation

      
      .
      
    • Calculate the dimensionless parameter

      
      .
      
    • Derive

      
       using: 
      
      
      
      .
Protocol B: Solubility Limit Stress Test

Objective: Determine practical solubility limits for energy density calculations.

  • Saturation: Add excess AQDS solid to 10 mL of the target electrolyte (e.g., 2 M

    
    ) at 25°C.
    
  • Equilibration: Stir vigorously for 24 hours.

  • Filtration: Pass supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification:

    • Dilute filtrate 1000x with water.

    • Measure UV-Vis absorbance at 330 nm (Isosbestic point or characteristic peak).

    • Calculate concentration using Beer-Lambert Law (

      
      ).
      
    • Self-Validation: The pH of the filtrate must remain within ±0.2 units of the initial buffer to ensure no chemical degradation occurred during solvation.

Decision Matrix: Selecting Your Electrolyte

Decision_Matrix Start Select Application Goal Metric1 Priority: High Power Density? Start->Metric1 Metric2 Priority: Safety/Non-Corrosive? Metric1->Metric2 No Result_Acid Use 1M H₂SO₄ (Best Conductivity) Metric1->Result_Acid Yes Metric3 Priority: Low Cost? Metric2->Metric3 No Result_Neutral Use 1M KCl or NaCl (Good Kinetics, Safer) Metric2->Result_Neutral Yes (Standard) Result_Ammonium Use 2M NH₄Cl (High Solubility, Neutral pH) Metric2->Result_Ammonium Yes (Max Solubility) Metric3->Result_Acid Yes (Cheapest)

Figure 2: Selection workflow based on critical performance indicators (CPIs).

References
  • Aqueous Organic Redox-Targeting Flow Batteries with Advanced Solid Materials. MDPI. [Link] (Source for Acidic Kinetics and

    
     values)
    
  • Neutral pH aqueous redox flow batteries using an anthraquinone-ferrocyanide redox couple. Royal Society of Chemistry (RSC). [Link] (Source for Neutral KCl kinetics and stability data)

  • A pH-Neutral, Metal-Free Aqueous Organic Redox Flow Battery Employing an Ammonium Anthraquinone Anolyte. Angewandte Chemie / ChemistryViews. [Link] (Source for Ammonium-based solubility enhancement)

  • Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte. National Institutes of Health (PMC). [Link] (Source for degradation mechanisms and stability protocols)

Sources

Comparative Toxicological Analysis of Anthraquinone Sulfonates: From Mechanism to Safety Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of the toxicity profiles of major anthraquinone sulfonate derivatives, specifically focusing on Anthraquinone-1-sulfonate (AQ-1-S) , Anthraquinone-2-sulfonate (AQ-2-S) , and their disulfonated counterparts (AQ-1,5-DS , AQ-2,6-DS ).

Unlike the parent compound 9,10-anthraquinone, which is lipophilic and implicated in potential carcinogenicity due to metabolic activation, anthraquinone sulfonates are highly water-soluble, anionic species. The core finding of this analysis is that sulfonation acts as a detoxification handle , significantly reducing acute mammalian toxicity by facilitating rapid renal excretion. However, their potent redox activity—the very property that makes them valuable in redox flow batteries and microbial electrosynthesis—remains a source of potential aquatic toxicity and oxidative stress under specific physiological conditions.

Chemical Landscape & Physicochemical Properties[1][2][3]

The toxicity of these compounds is dictated by their ability to cross cell membranes and their redox potentials (


). A more negative redox potential implies a higher thermodynamic barrier to reduction by cellular reductants, potentially influencing the rate of Reactive Oxygen Species (ROS) generation.
Table 1: Comparative Physicochemical Profile[4]
CompoundAbbreviationSubstitution PositionWater SolubilityRedox Potential (

vs SHE)
Primary Application
Sodium Anthraquinone-1-sulfonate AQ-1-SC1 (peri)High~ -0.15 V to -0.20 VRedox mediator, catalysis
Sodium Anthraquinone-2-sulfonate AQ-2-SC2 (beta)High~ -0.22 VElectron shuttle, dye intermediate
Anthraquinone-1,5-disulfonate AQ-1,5-DSC1, C5Very High~ -0.18 VFlow batteries, redox probes
Anthraquinone-2,6-disulfonate AQ-2,6-DSC2, C6Very High~ -0.20 VFlow batteries, wastewater treatment

Note: Redox potentials are pH-dependent; values approximated for neutral pH.

Mechanistic Toxicology: The Redox Cycling Pathway

The primary mechanism of toxicity for quinones is oxidative stress via redox cycling. Unlike planar, hydrophobic anthraquinones (e.g., emodin, doxorubicin) that intercalate into DNA, sulfonated anthraquinones are repelled by the negatively charged phosphate backbone of DNA, making direct genotoxicity less likely.

Instead, they act as single-electron acceptors. The toxicity manifests when the quinone (


) is reduced to a semiquinone radical (

), which then transfers an electron to molecular oxygen, generating superoxide (

).
Diagram 1: Mechanism of ROS Generation & Cellular Defense

The following diagram illustrates the redox cycling process and the cellular defense mechanisms that mitigate toxicity.

ROS_Mechanism cluster_cell Cellular Cytoplasm Q Anthraquinone Sulfonate (Q) (Oxidized) SQ Semiquinone Radical (SQ•-) Q->SQ 1e- Reduction (Enzymatic) SQ->Q Auto-oxidation O2 O2 (Oxygen) SQ->O2 Redox Cycling HQ Hydroquinone (HQ) (Reduced) Reductase Flavoenzymes (e.g., NADPH P450 Reductase) Reductase->Q NADPH -> NADP+ Superoxide O2•- (Superoxide) O2->Superoxide Electron Transfer H2O2 H2O2 (Hydrogen Peroxide) Superoxide->H2O2 SOD OH_rad •OH (Hydroxyl Radical) H2O2->OH_rad Fenton Reaction (Fe2+) H2O + O2 H2O + O2 H2O2->H2O + O2 CAT/GPx Damage Lipid Peroxidation Protein Carbonylation OH_rad->Damage Oxidative Stress SOD Superoxide Dismutase (SOD) CAT Catalase / GPx

Figure 1: Redox cycling of anthraquinone sulfonates. The cycle produces superoxide anions (


), overwhelming cellular antioxidant defenses (SOD, CAT) if the concentration of the quinone is high.

Comparative Safety Profile

Acute Mammalian Toxicity

In direct comparison to the parent anthraquinone (which has an LD50 > 5000 mg/kg but is a suspected carcinogen), sulfonated derivatives exhibit a favorable safety profile due to rapid urinary excretion.

  • AQ-2-S: Generally classified as low toxicity .

    • Oral LD50 (Rat): > 5,000 mg/kg [1].

    • Skin/Eye: Classified as an irritant (Category 2) but not corrosive.

  • AQ-2,6-DS: Similar low acute toxicity profile.

    • Oral LD50 (Rat): > 5,000 mg/kg.

Verdict: There is no significant difference in acute lethality between mono- and di-sulfonates in mammalian models; both are practically non-toxic by oral ingestion.

Aquatic Toxicity (The Critical Differentiator)

Aquatic organisms are more sensitive to sulfonates due to the compounds' high water solubility and bioavailability in the water column.

  • AQ-2-S:

    • Daphnia magna (48h EC50): ~28 - 130 mg/L (Varies by salt form) [2].

    • Fish (96h LC50): > 100 mg/L (Bluegill sunfish).

  • AQ-1,5-DS & AQ-2,6-DS:

    • Disulfonates generally show lower cell membrane permeability than monosulfonates due to the double negative charge, potentially reducing acute aquatic toxicity compared to monosulfonates, though data is derivative-specific.

Genotoxicity

The Ames test results for anthraquinones are historically plagued by false positives caused by impurities (e.g., nitroanthracenes).

  • High Purity AQ-Sulfonates: Typically negative in Ames Salmonella assays (TA98, TA100) [3].

  • Mechanism: The sulfonate group prevents the planar ring system from effectively intercalating between DNA base pairs, a common requirement for the frameshift mutations seen with other anthraquinones.

Structure-Activity Relationship (SAR) Analysis

The toxicity of anthraquinone sulfonates is governed by three SAR rules:

  • The "Solubility-Excretion" Rule:

    • Principle: Sulfonation increases hydrophilicity.

    • Effect: Rapid renal clearance prevents bioaccumulation.

    • Result: Sulfonates are significantly less chronically toxic than lipophilic anthraquinones.

  • The "Charge-Permeability" Barrier:

    • Principle: Cell membranes are negatively charged (glycocalyx).

    • Effect: Anionic sulfonates (especially disulfonates) have poor passive membrane permeability compared to neutral quinones.

    • Result: Intracellular ROS generation is rate-limited by uptake, making disulfonates (AQ-DS) generally less cytotoxic than monosulfonates (AQ-S) or unsulfonated variants.

  • The "Redox Potential" Lever:

    • Principle: Substituents at the 1-position (peri) interact sterically with the carbonyl, shifting the redox potential more negative than the 2-position (beta).

    • Effect: AQ-1-S requires a stronger reducing environment to form the semiquinone than AQ-2-S.

    • Result: In biological systems with fixed reducing power (NADH/NADPH), AQ-2-S is more easily reduced and may drive redox cycling more vigorously than AQ-1-S.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols.

Protocol 1: Intracellular ROS Quantification (DCFH-DA Assay)

Use this to compare the oxidative stress potential of AQ-1-S vs AQ-2-S.

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well black plate. Incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations (0, 10, 50, 100

    
    ) of AQ-1-S and AQ-2-S for 4 hours.
    
    • Control: Use 100

      
      
      
      
      
      as a positive control.
  • Probe Loading: Wash cells with PBS. Add 10

    
     DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free medium. Incubate for 30 min at 37°C in the dark.
    
  • Measurement: Wash cells 2x with PBS. Measure fluorescence at Ex/Em = 485/535 nm.

  • Analysis: Normalize fluorescence to total protein content or cell viability (MTT).

Protocol 2: Comparative Workflow Diagram

The following workflow outlines the logical steps to assess a new anthraquinone sulfonate derivative.

Toxicity_Workflow Start New AQ-Sulfonate Candidate Step1 1. Purity Check (HPLC/MS) Start->Step1 Decision1 Nitro-contaminants? Step1->Decision1 Step2 2. Ames Test (Genotoxicity) Decision1->Step2 No Fail REJECT (High Toxicity) Decision1->Fail Yes Step3 3. Aquatic Screen (Daphnia 48h EC50) Step2->Step3 Step4 4. Mammalian Cell ROS (HepG2 DCFH-DA) Step3->Step4 Step4->Fail High ROS Pass PROCEED (Development) Step4->Pass Low ROS

Figure 2: Decision matrix for evaluating anthraquinone sulfonate safety. Note the critical initial check for nitro-contaminants, which are often the true source of mutagenicity in impure samples.

Conclusion

In the comparative analysis of anthraquinone sulfonates:

  • Safety: AQ-2,6-DS and AQ-1,5-DS (disulfonates) are generally safer than AQ-2-S (monosulfonate) due to lower membrane permeability and higher water solubility, which limits cellular uptake and facilitates excretion.

  • Mechanism: Toxicity is driven by redox cycling , not DNA intercalation. Therefore, toxicity correlates with the ease of reduction (Redox Potential) and cellular uptake.

  • Recommendation: For applications requiring high concentrations (e.g., flow batteries), disulfonates are preferred. For applications requiring cellular interaction (e.g., electron shuttles in microbial synthesis), AQ-2-S is more effective but requires careful concentration management to avoid oxidative stress.

References

  • National Toxicology Program (NTP). (2005). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Anthraquinone in F344/N Rats and B6C3F1 Mice. NIH Publication No. 05-4429. Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Anthraquinone-2-sulfonic acid, sodium salt.[1]Link

  • Butterworth, B. E., et al. (2001). "The mutagenicity of commercial anthraquinone samples is due to contamination with 9-nitroanthracene." Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 496(1-2), 149-160. Link

  • Li, T., et al. (2021). "Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer." Frontiers in Microbiology, 12. Link

  • Fisher Scientific. (2021). Safety Data Sheet: Anthraquinone-2-sulfonic acid sodium salt monohydrate.[1]Link

Sources

assessing the impact of functional groups on anthraquinone redox performance

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Researchers & Drug Developers

Executive Summary

The transition from vanadium-based redox flow batteries (RFBs) to aqueous organic redox flow batteries (AORFBs) hinges on the "Holy Grail" of organic molecular design: achieving high solubility (>1 M), low reduction potential (< -0.5 V vs SHE for anolytes), and calendar-life stability (>10 years). Anthraquinones (AQs) are the leading scaffold for this purpose.

This guide objectively compares the redox performance of key anthraquinone derivatives, analyzing how specific functional groups—sulfonates, hydroxyls, and carboxylates—dictate electrochemical behavior. We provide experimental protocols for validating these properties and mechanistic insights into degradation pathways.

Mechanistic Framework: The Tuning Logic

The redox potential (


) of the anthraquinone core is governed by the energy level of its Lowest Unoccupied Molecular Orbital (LUMO). Functional groups alter this energy via inductive and resonance effects.
  • Electron-Withdrawing Groups (EWGs): Groups like Sulfonates (

    
    ) pull electron density from the ring, stabilizing the LUMO. This makes the molecule easier to reduce, shifting 
    
    
    
    positively (anodic shift). While beneficial for solubility, this lowers the cell voltage when used as an anolyte.
  • Electron-Donating Groups (EDGs): Groups like Hydroxyls (

    
    ) push electron density into the ring, destabilizing the LUMO. This makes the molecule harder to reduce, shifting 
    
    
    
    negatively (cathodic shift), which increases the cell voltage.
  • Solubility & Stability: Functional groups also dictate solvation shells and steric protection. For instance, carboxylate arms can prevent the

    
     stacking that leads to precipitation, while strategic substitution patterns (e.g., 1,5- vs 2,6-) can block nucleophilic attack sites.
    
Visualization: The Functional Group Impact Pathway

AQ_Mechanism AQ_Core Anthraquinone Core (Base Scaffold) EWG EWG (-SO3H) Electron Withdrawing AQ_Core->EWG EDG EDG (-OH) Electron Donating AQ_Core->EDG Steric Bulky Groups (-CH2COOH) AQ_Core->Steric LUMO_Stab Stabilizes LUMO (Easier Reduction) EWG->LUMO_Stab LUMO_Destab Destabilizes LUMO (Harder Reduction) EDG->LUMO_Destab Solubility Prevents Aggregation (High Solubility) Steric->Solubility Pos_Shift Positive Potential Shift (+0.2 V vs SHE) Good Kinetics LUMO_Stab->Pos_Shift Neg_Shift Negative Potential Shift (-0.7 V vs SHE) High Voltage Anolyte LUMO_Destab->Neg_Shift Stability Blocks Dimerization (Long Cycle Life) Solubility->Stability

Figure 1: Mechanistic impact of functional group selection on anthraquinone redox properties.

Comparative Analysis: The Data Core

The following table contrasts the industry-standard AQDS against high-performance alkaline derivatives.

Parameter2,7-AQDS 2,6-DHAQ 1,5-DHAQ DCDHAQ
Full Name Anthraquinone-2,7-disulfonic acid2,6-Dihydroxyanthraquinone1,5-Dihydroxyanthraquinone1,8-dihydroxy-2,7-dicarboxymethyl-AQ
Primary Functional Group Sulfonate (

)
Hydroxyl (

in alkali)
Hydroxyl (

in alkali)
Carboxylate (

)
Electrolyte pH Acidic (

)
Alkaline (KOH)Alkaline (KOH)Alkaline (KOH)
Redox Potential (

)
+0.21 V vs SHE-0.71 V vs SHE-0.70 V vs SHE~ -0.70 V vs SHE
Solubility > 1.0 M~0.6 M (in 1.5M KOH)High> 1.0 M
Capacity Fade Rate Very Low (< 0.01%/day)High (~5.0% / day)Moderate (~1.4% / day)Extremely Low (0.03% / day)
Degradation Mechanism Stable (Desulfonation rare)Anthrone formation

Dimerization
H-bond protection reduces dimerizationSteric hindrance blocks dimerization
Primary Use Case Low-voltage acidic flow batteriesResearch benchmark (High voltage, low life)Improved alkaline anolyteCommercial-grade alkaline anolyte

Key Insights:

  • The Voltage Trade-off: AQDS is incredibly stable but offers a low cell voltage when paired with common catholytes (like Bromine). Its positive potential makes it unsuitable as a high-energy anolyte.

  • The Stability Trap: 2,6-DHAQ pushes the potential negative (-0.71 V), enabling high-voltage cells (up to 1.2V with Ferrocyanide). However, it suffers from rapid capacity fade due to the formation of anthrone intermediates which irreversibly dimerize.

  • The Structural Solution: DCDHAQ solves the stability issue. The bulky carboxylate groups provide steric hindrance that physically prevents the dimerization of the anthrone intermediate, reducing the fade rate by two orders of magnitude compared to 2,6-DHAQ.

Experimental Protocols (Self-Validating)

To replicate these results or assess new derivatives, use the following protocols.

A. Cyclic Voltammetry (CV) for

and Kinetics

Objective: Determine formal reduction potential and reversibility.

  • Electrolyte Prep: Dissolve 1-5 mM of the AQ derivative in the supporting electrolyte (e.g., 1 M

    
     for AQDS, 1 M KOH for DHAQ).
    
  • De-aeration (CRITICAL): Purge solution with Argon for 15 minutes. Oxygen reduction interferes with AQ reduction peaks.

  • Setup:

    • Working Electrode: Glassy Carbon (3 mm dia), polished with 0.05

      
       alumina.
      
    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/AgCl (3M KCl).[1][2] Note: Convert to SHE by adding +0.210 V.

  • Measurement: Scan at rates of 10, 20, 50, 100 mV/s.

  • Validation:

    • Plot

      
       vs 
      
      
      
      (Randles-Sevcik). Linearity confirms diffusion control.
    • Peak separation (

      
      ) should be close to 59 mV/n (approx 30-35 mV for a 2-electron process) for reversible systems.
      
B. Symmetric Cell Cycling (Stability Test)

Objective: Isolate the stability of the AQ species without crossover interference. Why Symmetric? Full cells introduce crossover and catholyte imbalance. Symmetric cells use the same electrolyte at 50% SOC in both tanks, ensuring that any capacity loss is due to molecular degradation, not crossover.

  • Cell Assembly: Use a cation exchange membrane (e.g., Nafion 212) to separate two carbon paper electrodes.

  • Electrolyte: Prepare 0.1 M AQ solution (volume limiting side) and a larger volume for the counter side.

  • Charging: Charge the capacity-limiting side to the desired state of charge (e.g., 50%).

  • Cycling: Cycle galvanostatically (e.g.,

    
     mA/cm²) between voltage cutoffs.
    
  • Analysis: Plot discharge capacity vs. time. Fit the decay to a linear or exponential model to extract the fade rate (%/day).

Decision Matrix for AQ Selection

Use this logic flow to select the appropriate derivative for your application.

Selection_Flow Start Start: Define Application Needs PH_Q Target pH Environment? Start->PH_Q Acidic Acidic (pH < 2) PH_Q->Acidic Proton Conductivity Alkaline Alkaline (pH > 12) PH_Q->Alkaline High Voltage AQDS_Node Select AQDS (High Stability, Low Voltage) Acidic->AQDS_Node Voltage_Q Priority: Cost or Stability? Alkaline->Voltage_Q DHAQ_Node Select 2,6-DHAQ (Low Cost, Short Life) Use for: Proof of Concept Voltage_Q->DHAQ_Node Cost/Simplicity DCDHAQ_Node Select DCDHAQ (High Stability, Complex Synthesis) Use for: Commercial Prototype Voltage_Q->DCDHAQ_Node Max Stability

Figure 2: Selection flowchart for anthraquinone derivatives based on pH and performance requirements.

References
  • Huskinson, B. et al. (2014). "A metal-free organic-inorganic aqueous flow battery." Nature. Link (Establishes AQDS as the acidic benchmark).

  • Lin, K. et al. (2015). "Alkaline quinone flow battery."[3] Science. Link (Introduces 2,6-DHAQ and the alkaline chemistry).

  • Kwabi, D. G. et al. (2018). "Alkaline Quinone Flow Battery with Long Lifetime at High Energy Density." Joule. Link (Detailed degradation mechanisms of DHAQ).

  • Wu, M. et al. (2021).[4][5] "High-performance anthraquinone with potentially low cost for aqueous redox flow batteries."[4][6][7][8] Journal of Materials Chemistry A. Link (Describes DCDHAQ and the solubilizing/stabilizing effect of carboxylates).

  • Goulet, M. & Aziz, M. J. (2018). "Flow Battery Molecular Reactants: Stability Assessment of Anthraquinones." Journal of The Electrochemical Society. Link (Protocol for symmetric cell cycling and fade rate analysis).

Sources

Technical Comparison Guide: Performance Metrics of 2,7-Anthraquinonedisulfonic Acid (2,7-AQDS) in Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2,7-Anthraquinonedisulfonic acid (2,7-AQDS)—the redox-active quinone form of the sulfonated anthracene backbone—focusing on its performance metrics in symmetric versus full-cell configurations.

Executive Summary & Nomenclature Clarification

Subject Identity: While often colloquially referred to by its backbone "2,7-Anthracenedisulfonic acid" (ADS), the electrochemically active species utilized in redox flow batteries (RFBs) is 9,10-Anthraquinone-2,7-disulfonic acid (2,7-AQDS) .

  • 2,7-ADS (Precursor/Backbone): Anthracene core, typically fluorescent, non-redox active in the standard battery window.

  • 2,7-AQDS (Active Negolyte): Quinone derivative capable of a reversible 2-electron reduction to 9,10-dihydroxyanthracene-2,7-disulfonic acid (AQDSH

    
    ).
    

Verdict: 2,7-AQDS is the organic benchmark for aqueous organic redox flow batteries (AORFBs) due to its high solubility (>1 M), rapid kinetics (


 cm s

), and chemical stability. However, its performance varies significantly between symmetric (intrinsic stability) and full-cell (system performance) setups.

Fundamental Electrochemical Profile

Before analyzing cell setups, the intrinsic properties of 2,7-AQDS define its operational limits.

MetricValue / BehaviorContext
Redox Potential (

)
+0.22 V vs. SHE (Acidic)Low enough for negolyte use, but higher than Vanadium (

at -0.26 V).
Electron Transfer 2-Electron Process

Solubility > 1.0 M (in 1 M H

SO

)
High volumetric capacity potential (~50 Ah/L).
Kinetic Rate (

)

cm s

Faster than

on carbon paper; requires no catalyst.[1]
Diffusion Coefficient (

)

cm

s

Moderate; dictates mass transport limits.

Symmetric Cell Analysis: The "Truth" of Stability

The symmetric cell setup is the critical diagnostic tool for isolating molecular stability from crossover effects. In this configuration, both the anolyte and catholyte reservoirs contain the same electrolyte (typically 50% SOC 2,7-AQDS).

Performance Metrics (Symmetric Mode)
  • Capacity Fade Rate: The "Gold Standard" for 2,7-AQDS is <0.1% per day (or <0.001% per cycle) in ideal conditions.

  • Degradation Mechanism:

    • Anthrone Formation: Disproportionation of the reduced form (AQDSH

      
      ) can lead to anthrone formation, which is irreversible.
      
    • Dimerization: At high concentrations (>1 M), quinhydrone-like dimers may form, altering viscosity and kinetics.

Experimental Protocol: Symmetric Cycling

Objective: Determine intrinsic molecular lifetime without membrane crossover interference.

  • Cell Assembly: Assemble a zero-gap flow cell with interdigitated flow fields and a cation-exchange membrane (e.g., Nafion 212).

  • Electrolyte Prep: Dissolve 0.1 M 2,7-AQDS in 1 M H

    
    SO
    
    
    
    . Split volume into two equal reservoirs (e.g., 10 mL each).
  • Conditioning: Charge one reservoir to 100% SOC (AQDSH

    
    ) against a dummy counter electrode, or chemically reduce using H
    
    
    
    /Pd.
  • Balancing: Mix the oxidized (AQDS) and reduced (AQDSH

    
    ) electrolytes 1:1 to create a 50% SOC electrolyte.
    
  • Cycling: Load this 50% SOC solution into both sides of the symmetric cell.

  • Test: Cycle galvanostatically at

    
    200 mV limits. Since no net chemical change occurs (species just shuttle back and forth), any capacity loss is due strictly to molecular decomposition.
    

Full Cell Analysis: The "Reality" of Performance

In a full cell, 2,7-AQDS is paired with a counter-electrolyte (posolyte), introducing variables like crossover, osmotic pressure imbalance, and membrane fouling.

Common Configurations & Metrics
Counter ElectrolytepHOCV (V)Peak Power DensityFade Rate (Full Cell)Notes
Bromide (HBr) Acidic (0)0.85 V~0.3 - 0.5 W cm

0.1 - 0.5% / cycleStandard. Bromine crossover oxidizes AQDSH

, causing "apparent" fade (self-discharge), not molecular death.
Ferrocyanide Neutral (7-9)~0.65 V~0.1 - 0.2 W cm

<0.05% / dayHigh Stability. Requires buffering (e.g., 1M KCl/Buffer) to prevent pH drift. Lower voltage.
Iodide (HI) Acidic~0.3 VLowNegligibleUsed primarily for demonstrating mass transport or symmetric-like stability.
Key Phenomenon: Crossover-Induced Capacity Imbalance

In full cells, capacity fade is often reversible .

  • Mechanism: Active species cross the membrane.[1] If AQDS crosses to the posolyte, the negolyte volume loses capacity.

  • Rebalancing: Periodically remixing electrolytes can recover capacity, proving the molecule itself is stable, but the system is not perfectly selective.

Comparative Analysis: 2,7-AQDS vs. Alternatives

How does 2,7-AQDS compare to its isomer and the inorganic standard?

Feature2,7-AQDS (Subject)2,6-AQDS (Isomer)Vanadium (Standard)Methyl Viologen (Organic Alt)
Solubility High (>1 M)High (>1 M)Moderate (1.5 - 2 M)High (>1 M)
Stability (Symmetric) High (<0.1%/day)Superior (<0.05%/day)Perfect (Infinite)Moderate (~1%/day)
Redox Potential +0.22 V (vs SHE)+0.22 V (vs SHE)-0.26 V (vs SHE)-0.45 V (vs SHE)
Cost Low (Commodity chemical)Moderate (Specialty)High (Market volatility)Moderate
Synthesis Sulfonation of AnthraquinoneSulfonation (Isomer separation req.)Mining/ExtractionAlkylation of Bipyridine

Insight: 2,6-AQDS is slightly more chemically stable than 2,7-AQDS because the sulfonate groups at the 2,6 positions better protect the vulnerable nucleophilic sites on the ring, but 2,7-AQDS is significantly cheaper and more available.

Visualization of Workflows & Mechanisms

Figure 1: Electrochemical Characterization Workflow

This diagram outlines the logical progression from synthesis to full-cell validation.

G Synthesis Synthesis/Sourcing (Sulfonation of Anthraquinone) Char Half-Cell Characterization (CV, RDE) Determine k0, D, E0 Synthesis->Char QC Check SymCell Symmetric Cell Test (Identical Electrolyte) Measure Intrinsic Decay Char->SymCell If Reversible FullCell Full Cell Test (vs. Ferrocyanide/Br2) Measure Efficiency (CE, VE, EE) SymCell->FullCell If Stable (<0.1%/day) FullCell->SymCell Failure Analysis

Caption: Step-by-step validation pipeline for 2,7-AQDS. Symmetric cell testing is the mandatory gatekeeper before full-cell optimization.

Figure 2: Redox Mechanism & Degradation Pathways

Visualizing the 2-electron storage mechanism and the primary failure mode (Anthrone formation).

Redox AQDS 2,7-AQDS (Oxidized Form) AQDSH2 2,7-AQDSH2 (Reduced Form) AQDS->AQDSH2 + 2H+ + 2e- (Charging) Dimer Quinhydrone Dimer (High Conc. Artifact) AQDS->Dimer Reversible Association AQDSH2->AQDS - 2H+ - 2e- (Discharging) Anthrone Anthrone Derivative (Irreversible Degradation) AQDSH2->Anthrone Disproportionation (Slow, Acidic pH) AQDSH2->Dimer Reversible Association

Caption: The reversible 2-electron redox pathway of AQDS, contrasted with the irreversible anthrone formation pathway that limits long-term cycle life.

References

  • Neutral pH aqueous redox flow batteries using an anthraquinone-ferrocyanide redox couple. Source: Journal of Materials Chemistry C (2020) [Link][2]

  • Anthraquinone Derivatives in Advanced Redox Flow Batteries: A Focus on 2,7-AQDS. Source: Ningbo Inno Pharmchem Co. [Link][3]

  • Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte. Source: NIH / PMC (2021) [Link]

  • Symmetric aqueous redox flow battery using hydroiodic acid and anthraquinone‐2,7‐disulfonic acid. Source: ResearchGate / Wiley (2017) [Link]

  • Novel, Stable Catholyte for Aqueous Organic Redox Flow Batteries: Symmetric Cell Study. Source: MDPI (2025) [Link]

  • PubChem Compound Summary: 2,7-Anthracenedisulfonic acid. Source: National Library of Medicine [Link]

Sources

Comparative Guide: Life Cycle Assessment (LCA) of AQDS-Based vs. Vanadium Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative Life Cycle Assessment (LCA) of Anthraquinone-2,7-disulfonic acid (AQDS) based Redox Flow Batteries (RFBs) against the industry-standard Vanadium Redox Flow Battery (VRFB). Designed for researchers and chemical process engineers, this document analyzes the shift from metal-based to organic electrolytes, focusing on Global Warming Potential (GWP), cumulative energy demand, and toxicity profiles.

While VRFBs offer established durability, AQDS-based systems present a viable pathway to decouple energy storage from critical mineral scarcity. However, the environmental burden of AQDS synthesis currently rivals vanadium mining, necessitating optimized "green chemistry" synthetic routes.[1]

Methodological Framework & System Boundaries

To ensure scientific integrity, the LCA data presented here follows ISO 14040/14044 standards. The comparison is normalized to a functional unit of 1 kWh of stored energy capacity cycled over a 20-year lifetime.

System Boundary Definition

The assessment covers a "Cradle-to-Gate" scope, extending to the operational use phase.

  • Upstream: Raw material extraction (Vanadium mining vs. Anthracene/Coal tar processing).

  • Core: Precursor synthesis (V2O5 production vs. Anthraquinone sulfonation) and stack manufacturing.

  • Downstream: Operation (efficiency losses) and End-of-Life (recycling potential).

LCA_Boundaries cluster_0 Raw Material Acquisition cluster_1 Chemical Synthesis (The Hotspot) cluster_2 Manufacturing & Assembly cluster_3 Use Phase Mining Vanadium Mining (South Africa/China) V_Process V2O5 Leaching & Electrolyte Prep Mining->V_Process Petro Petrochemical Refining (Anthracene/Benzene) AQDS_Syn AQ Synthesis & Sulfonation (Oleum) Petro->AQDS_Syn Stack Cell Stack Assembly (Membranes, Electrodes) V_Process->Stack AQDS_Syn->Stack BOP Balance of Plant (Pumps, Tanks, Inverters) Stack->BOP Ops 20-Year Cycling (Efficiency Losses) BOP->Ops

Figure 1: System boundaries for the comparative LCA. Note the distinct upstream pathways: mineral extraction for VRFB versus petrochemical synthesis for AQDS.

Comparative Performance Analysis

The viability of AQDS-RFBs relies on matching the electrochemical performance of Vanadium. AQDS undergoes a rapid, reversible two-electron reduction on carbon electrodes, often faster than the


 kinetics.
Table 1: Technical & Environmental Performance Metrics
MetricVanadium RFB (VRFB) AQDS-Based RFB (Acidic) Causality/Insight
Active Material Vanadium (

vs

)
AQDS (Neg) / Bromine or Ferrocyanide (Pos)AQDS utilizes earth-abundant C, H, O, S elements.
Cell Voltage 1.26 V0.85 V - 1.0 V (vs. Bromine)Lower voltage in AQDS systems requires more cells in series for same power.
Energy Density 25–35 Wh/L10–20 Wh/LAQDS solubility limits energy density; VRFB is limited by V solubility.
Global Warming Potential ~30–40 kg CO2-eq/kWh~20–35 kg CO2-eq/kWhCritical: VRFB impact is dominated by V2O5 mining. AQDS impact is driven by sulfonation energy.
Human Toxicity High (Vanadium is toxic)Low to ModerateAQDS is relatively benign; however, Br2 (if used as posolyte) introduces high toxicity risks.
Cycle Life >15,000 cycles (Infinite electrolyte life)500–2,000 cycles (Degradation issues)Organic molecules are susceptible to nucleophilic attack/dimerization over time.
Critical Analysis of Environmental Hotspots
The Vanadium Burden

For VRFBs, the primary environmental contributor is the production of Vanadium Pentoxide (


). Mining and roasting magnetite ores consume vast amounts of fossil energy.
  • Data Point:

    
     production accounts for ~70%  of the total cradle-to-gate GHG emissions of a VRFB.
    
The AQDS Synthesis Challenge

For AQDS-RFBs, the "green" label is contingent on the synthesis route.[1] The standard industrial sulfonation of anthraquinone requires high temperatures and oleum (fuming sulfuric acid), which is energy-intensive and hazardous.

  • LCA Finding: If AQDS is synthesized via inefficient batch sulfonation with poor heat recovery, its Carbon Footprint can exceed that of Vanadium.

  • Mitigation: Use of catalytic sulfonation or starting from renewable precursors (e.g., lignin-derived quinones) significantly lowers the impact.

Experimental Protocol: AQDS Synthesis & Characterization

For researchers validating these LCA claims, the synthesis efficiency of AQDS is the primary variable. Below is a standard protocol for synthesizing the active material, including checkpoints for yield verification (a key LCA input).

Workflow: Sulfonation of Anthraquinone

AQDS_Synthesis Step1 Precursor Prep Anthraquinone (99%) Step2 Sulfonation Reagent: 20% Oleum (SO3/H2SO4) Temp: 120°C, Time: 4h Step1->Step2 Electrophilic Substitution Step3 Quenching & Precipitation Pour into Ice Water -> Add NaCl Step2->Step3 Exothermic! Step4 Purification Recrystallization from Water Step3->Step4 Salting Out Step5 Characterization 1H-NMR & Cyclic Voltammetry Step4->Step5 Yield Calculation

Figure 2: Synthetic pathway for AQDS. The high thermal requirement at Step 2 is the primary energy consumer in the LCA inventory.

Step-by-Step Methodology
  • Reagent Preparation:

    • Weigh 10.0 g of Anthraquinone (AQ) (Sigma-Aldrich, >99%).

    • Prepare 30 mL of 20% Oleum (Fuming Sulfuric Acid). WARNING: Corrosive. Perform in a fume hood.

  • Sulfonation Reaction:

    • Add AQ slowly to the oleum in a round-bottom flask.

    • Heat to 120°C (oil bath) for 4 hours.

    • LCA Note: Record the exact electricity consumption of the heating mantle to validate energy inputs.

  • Quenching & Isolation:

    • Cool the mixture to room temperature.

    • Pour carefully into 200g of crushed ice.

    • Neutralize excess acid and precipitate the salt by adding excess NaCl (Salting out effect).

  • Purification:

    • Filter the precipitate. Recrystallize from boiling water to remove mono-sulfonated byproducts.

    • Dry in a vacuum oven at 80°C.

  • Quality Control (Self-Validation):

    • 1H-NMR (D2O): Confirm peaks at

      
       8.1–8.5 ppm region corresponding to the 2,7-substitution pattern.
      
    • Cyclic Voltammetry: Verify reversible redox peaks at

      
       vs RHE in 1M 
      
      
      
      .
Conclusion & Strategic Recommendations

The LCA confirms that AQDS-based RFBs offer a lower toxicity and potentially lower carbon footprint alternative to Vanadium, but only if the synthesis is optimized.

  • For Drug/Chemical Developers: The expertise in organic synthesis is critical here. Developing low-temperature, catalytic sulfonation routes will directly improve the environmental profile of these batteries.

  • For Grid Planners: While VRFBs are currently more durable, AQDS systems eliminate the price volatility of Vanadium markets.

References
  • Comparative Life Cycle Assessment (LCA) of a Redox Flow Battery with Semi-organic Electrolytes and a Vanadium Redox Flow Battery. Source: ResearchGate

  • Prospective Life Cycle Assessment of Organic Redox Flow Batteries. Source: Royal Society of Chemistry (RSC)

  • Life Cycle Assessment of Environmental and Human Health Impacts of Flow Battery Energy Storage. Source: California Energy Commission

  • Performance Evaluation of Aqueous Organic Redox Flow Battery Using AQDS. Source: ResearchGate

  • Vanadium Redox Flow Batteries Beat Lithium-ion on Carbon Footprint. Source: Mining Review Africa [2]

Sources

Safety Operating Guide

2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive (Immediate Action)

STOP. Do not dispose of 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- (or its disodium salt) down the lab drain.[1][2]

Although many sulfonic acids are water-soluble, this compound possesses a stable anthraquinone backbone that is recalcitrant to standard wastewater biodegradation.[2] It must be segregated for high-temperature incineration with flue gas scrubbing.[1][2]

Chemical Profile & Hazard Identification
PropertySpecificationOperational Implication
CAS No. 84-48-0 (Acid) / 853-67-8 (Disodium Salt)Verify CAS on bottle.[1] The acid form is corrosive; the salt is an irritant.[2]
Acidity (pKa) < 0 (Sulfonic acid groups)Corrosive (D002). The free acid will corrode metal drums.[1][2] Must be neutralized or stored in poly-lined containers.[1][2]
Redox Activity Quinone/Hydroquinone coupleCan act as an electron shuttle.[1][2] Segregate from strong oxidizers (e.g., nitrates, perchlorates) to prevent uncontrolled redox cycling.[2]
Ecological Aquatic ToxicityZero Discharge. Anthraquinone derivatives can pass through treatment plants and colorize waterways.[1][2]

Part 2: Scientific Integrity & Logic (The "Why" & "How")[1][2]

The Causality of Neutralization

You cannot simply dump the free acid form of AQDS into a standard organic waste drum.[2]

  • The Mechanism: Sulfonic acids are strong acids (comparable to sulfuric acid).[2] If placed into a steel waste drum or mixed with incompatible organic solvents (e.g., certain amines or sulfides), they can cause rapid container failure or exothermic gas evolution.[2]

  • The Protocol: If you possess the free acid , you must neutralize it to pH 6–9 before commingling it with other aqueous or organic waste.[2] This protects the physical integrity of the waste stream infrastructure.[2]

The Incineration Requirement
  • Why not landfill? The sulfonate groups (

    
    ) render the molecule highly water-soluble, increasing the risk of leaching into groundwater if landfilled.[1][2]
    
  • Why specialized incineration? Upon combustion, the sulfonic acid groups decompose into Sulfur Oxides (

    
    ).[2] Standard municipal incinerators may not handle high-sulfur loads.[1][2] The waste must go to a facility equipped with alkaline scrubbers  to capture the 
    
    
    
    emissions.[2]

Part 3: Operational Disposal Protocols

Workflow Visualization

The following decision tree dictates the handling of AQDS waste based on its physical state.

AQDS_Disposal Start Waste Generation: Anthraquinone-2,7-disulfonic acid State_Check Physical State? Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Liquid_Path Liquid / Solution State_Check->Liquid_Path Solid_Pkg Double Bag (Poly) or Plastic Jar Solid_Path->Solid_Pkg pH_Check Check pH Liquid_Path->pH_Check Final_Label Label: 'Non-Regulated Chemical Waste' (Contains Sulfur) Solid_Pkg->Final_Label Is_Acid pH < 4 pH_Check->Is_Acid Is_Neut pH 4-10 pH_Check->Is_Neut Neutralize Neutralize with NaOH or NaHCO3 Is_Acid->Neutralize Solvent_Check Solvent Type? Is_Neut->Solvent_Check Neutralize->Solvent_Check Aq_Waste Aqueous Waste Stream (Heavy Metal Free) Solvent_Check->Aq_Waste Water Based Org_Waste Organic Waste Stream (Halogenated/Non-Hal) Solvent_Check->Org_Waste Solvent Based Aq_Waste->Final_Label Org_Waste->Final_Label Incinerate Final Fate: High Temp Incineration Final_Label->Incinerate

Figure 1: Decision matrix for the segregation and treatment of Anthraquinone-2,7-disulfonic acid waste.

Protocol A: Solid Waste (Powder/Crystals)

Applicability: Expired pure chemical, spill cleanup residues, or contaminated PPE.[2]

  • Containment: Do not place loose powder directly into a drum. Place the material into a clear polyethylene bag (minimum 4 mil thickness) or a screw-top high-density polyethylene (HDPE) jar.[1][2]

  • Labeling: Label the inner container clearly with the full chemical name.

  • Bulking: Place the sealed inner container into the lab's Solid Chemical Waste drum.

  • RCRA Status: If the solid is the salt form, it is generally non-regulated (unless characteristic).[2] If it is the free acid, it is D002 (Corrosive) .[2]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or stock solutions.[2]

  • Validation (The "Trust" Step): Dip a pH strip into the solution.[2]

    • If pH < 4: Slowly add 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) with stirring.[2] Caution: Exotherm and foaming (CO₂) may occur.[2] Continue until pH is between 6 and 9.[2]

    • If pH 4–10: Proceed to step 2.

  • Segregation:

    • Aqueous Solutions: Pour into the Aqueous Waste carboy.[2] Ensure this stream does not contain heavy metals (unless permitted by your specific waste vendor profile).[2]

    • Organic Solutions: Pour into the Solvent Waste carboy (Halogenated or Non-Halogenated depending on the co-solvent).[2]

  • Documentation: On the waste tag, list "Anthraquinone-2,7-disulfonic acid" as a constituent.[2][3] Crucial: Note "High Sulfur Content" if the concentration is >5%.[2] This alerts the disposal facility to manage SOx scrubbing.[2]

Emergency Spill Response
  • Solid Spill: Avoid generating dust.[2][4][5][6][7] Do not dry sweep.[2] Cover with a dust suppressant or damp paper towels, then scoop into a bag.[2]

  • Liquid Spill: Absorb with vermiculite or clay-based absorbent.[1][2] Do not use combustible materials (sawdust) if the liquid is the concentrated acid form.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6768, 2,7-Anthracenedisulfonic acid.[2]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed and Characteristic Wastes (D002)."[2] Resource Conservation and Recovery Act (RCRA).[1][2]

  • Fisher Scientific. "Safety Data Sheet: 9,10-Anthraquinone-2,6-disulfonic acid disodium salt" (Analogous handling for 2,7-isomer).[1][2]

  • Echemi. "Disposal Considerations for Anthraquinone-2,7-disulfonic acid."

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-
Reactant of Route 2
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.